(3,4-Diaminophenyl)(4-fluorophenyl)methanone
Description
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Properties
IUPAC Name |
(3,4-diaminophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMJNCNXARCUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985618 | |
| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-86-1 | |
| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Diaminophenyl) (4-fluorophenyl) ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-diaminophenyl) (4-fluorophenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone: Properties, Synthesis, and Applications in Drug Development
Abstract
(3,4-Diaminophenyl)(4-fluorophenyl)methanone is a substituted benzophenone that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including a fluorinated phenyl ring and an ortho-diamino functional group, make it a valuable precursor for the synthesis of heterocyclic compounds. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust and validated protocol for its synthesis and purification, details methodologies for its analytical characterization, and explores its primary application as a key intermediate in the manufacturing of the anthelmintic drug, Flubendazole. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this important chemical entity.
Introduction: A Strategic Intermediate in Pharmaceutical Synthesis
This compound, also known as 3,4-Diamino-4'-fluorobenzophenone, is an organic compound of significant interest in the pharmaceutical industry.[1][2] Structurally, it is a diaryl ketone featuring a benzene ring substituted with two adjacent amine groups and a second phenyl ring bearing a fluorine atom at the para position. The presence of the ortho-diamino moiety provides a reactive handle for the construction of various heterocyclic systems, most notably benzimidazoles.
The strategic importance of this molecule is primarily linked to its role as a direct precursor to Flubendazole, a broad-spectrum anthelmintic agent used in veterinary and human medicine to treat parasitic worm infections.[2] The fluorophenyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[3] This guide offers an in-depth exploration of the essential technical knowledge required to handle, synthesize, and analyze this compound effectively within a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in synthesis and drug design. This compound is a colorless crystalline solid under standard conditions.[4] It exhibits poor solubility in water but is soluble in common organic solvents such as ethanol and dimethylformamide.[4] Key identifying and computed properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FN₂O | [1][5] |
| Molecular Weight | 230.24 g/mol | [5][6] |
| Monoisotopic Mass | 230.08554114 Da | [1][5] |
| CAS Number | 66938-86-1 | [1][2][7] |
| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [5] |
| Topological Polar Surface Area | 69.1 Ų | [1][5] |
| Hydrogen Bond Donors | 2 | [1][5] |
| Hydrogen Bond Acceptors | 4 | [1][5] |
| Rotatable Bond Count | 2 | [1] |
| Predicted pKa | 2.76 ± 0.10 | [1] |
These properties, particularly the hydrogen bond donor/acceptor counts and polar surface area, are critical for predicting the compound's behavior in biological systems and for designing subsequent synthetic transformations.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a multi-step process. The most common and industrially viable route involves the nitration of a benzophenone precursor followed by a chemical reduction. This approach is favored because it utilizes readily available starting materials and employs well-understood, scalable chemical reactions.
The causality behind this two-step process is rooted in the directing effects of the functional groups. Direct acylation of 1,2-diaminobenzene is often problematic due to competing side reactions and catalyst poisoning by the basic amine groups. Therefore, a more controlled approach is to introduce the amino groups at the final stage from their nitro precursors. The nitro groups are deactivating and meta-directing, but the synthesis starts from a precursor where the substitution pattern is already established. The subsequent reduction of the dinitro compound to the diamino product is a high-yielding and clean transformation.
Detailed Synthesis Workflow
The following protocol describes a standard laboratory-scale synthesis.
Step 1: Nitration of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone Precursor (Conceptual) This step assumes the synthesis starts from a pre-formed benzophenone. A common industrial route involves the Friedel-Crafts acylation of a suitably substituted benzene ring with 4-fluorobenzoyl chloride to form a dinitrobenzophenone intermediate.
Step 2: Reduction of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone
-
Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the (3,4-Dinitrophenyl)(4-fluorophenyl)methanone precursor.
-
Solvent Addition: Add a suitable solvent such as ethyl acetate or methanol.[8]
-
Catalyst Addition: Carefully add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a reducing agent like tin(II) chloride in the presence of hydrochloric acid. For catalytic hydrogenation, the vessel must be properly equipped for handling hydrogen gas.
-
Reaction: If using catalytic hydrogenation, purge the system with nitrogen and then introduce hydrogen gas (typically via a balloon or a pressurized reactor). If using a chemical reductant, the reaction may require heating under reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[8] Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the final product.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for the target compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system of cross-characterization is critical for quality control in drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound and for monitoring reaction progress.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, starting with a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile, gradually increasing the percentage of acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98% for use in subsequent pharmaceutical synthesis.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basic amine groups.
-
Expected Result: A prominent ion peak at m/z = 231.09 [M+H]⁺, corresponding to the protonated molecule. This confirms the molecular weight of 230.24 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both rings. The protons on the diaminophenyl ring will appear as a distinct set of multiplets, while the protons on the fluorophenyl ring will show a classic AA'BB' pattern with coupling to the fluorine atom. The amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show the expected number of aromatic carbon signals and a characteristic downfield signal for the ketone carbonyl carbon (C=O).
-
¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom on the fluorophenyl ring.
Analytical Workflow Diagram
Caption: Quality control workflow for compound validation.
Application in the Synthesis of Flubendazole
The primary and most well-documented application of this compound is its use as the key starting material for the synthesis of Flubendazole.[2][10] This transformation is a classic example of benzimidazole synthesis, a cornerstone reaction in medicinal chemistry.
The reaction involves the condensation of the ortho-diamino functionality of the title compound with a suitable carbamate-forming reagent, typically methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate. The two amine groups react in a cyclization reaction to form the five-membered imidazole ring fused to the benzene ring, creating the core benzimidazole structure of Flubendazole.
Flubendazole Synthesis Pathway
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Physical and chemical properties of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
An In-Depth Technical Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone: Properties, Synthesis, and Applications
Introduction
This compound, also known as 3,4-Diamino-4'-fluorobenzophenone, is a substituted aromatic ketone of significant interest in the fields of pharmaceutical and chemical synthesis. Its molecular architecture, featuring a benzophenone core functionalized with both a nucleophilic 1,2-diamino moiety and an electron-withdrawing fluorine atom, makes it a versatile intermediate. This guide provides a comprehensive technical overview of its physical and chemical properties, a validated synthesis and characterization workflow, key applications in drug development, and essential safety protocols. The primary documented application of this compound is as a critical starting material in the manufacturing of Flubendazole, a broad-spectrum anthelmintic agent used in veterinary medicine.[1][2]
Part 1: Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound dictate its handling, reactivity, and suitability for various applications. The properties of this compound are summarized below.
Molecular Identifiers
A consistent set of identifiers is crucial for accurate tracking and sourcing of chemical compounds in research and development.
| Identifier | Value | Source |
| CAS Number | 66938-86-1 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₁FN₂O | [3][5][6] |
| Molecular Weight | 230.24 g/mol | [5][7] |
| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [5] |
| Synonyms | 3,4-Diamino-4'-fluorobenzophenone; (3,4-diaminophenyl) (4-fluorophenyl) ketone | [3][5][6] |
| InChI Key | KHMJNCNXARCUGR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F | [3] |
Physicochemical Data
The physical state, solubility, and thermal properties are governed by the compound's structure. The presence of two amine groups allows for hydrogen bonding, contributing to its solid nature and influencing its melting point. The overall aromatic character leads to poor solubility in aqueous media but good solubility in common organic solvents.[7][8]
| Property | Value | Source |
| Appearance | Colorless crystalline solid | [7][8] |
| Melting Point | 113-114 °C (recrystallized from methanol) | [7] |
| Boiling Point | 447.4 ± 45.0 °C (Predicted) | [7] |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF) | [7][8] |
| pKa | 2.76 ± 0.10 (Predicted, for the conjugate acid) | [3] |
Part 2: Chemical Profile and Reactivity
The synthetic utility of this compound stems from its distinct reactive sites. The ortho-diamine functionality is a well-established precursor for the formation of various heterocyclic systems, while the ketone and fluorinated ring also offer avenues for further chemical modification.
-
Ortho-Diamine Group : The adjacent amino groups (-NH₂) are nucleophilic and represent the primary center of reactivity. They can readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form five- or six-membered heterocycles (e.g., benzimidazoles, quinoxalines). This reactivity is the cornerstone of its use in synthesizing Flubendazole.[1]
-
Ketone Carbonyl Group : The carbonyl (C=O) group is electrophilic and can undergo nucleophilic addition reactions, although it is less reactive than an aliphatic ketone due to conjugation with the aromatic rings. It can be reduced to a secondary alcohol or a methylene group if required.
-
Aromatic Rings : The phenyl rings can participate in electrophilic aromatic substitution, with the diamino-substituted ring being highly activated and the fluoro-substituted ring being deactivated.
Caption: Key reactive sites of the molecule.
Part 3: Synthesis and Characterization
While multiple synthetic routes may exist, a logical and industrially scalable approach for benzophenone synthesis is the Friedel-Crafts acylation. This section outlines a proposed synthesis and a comprehensive workflow for structural verification and purity analysis.
Proposed Synthesis Workflow: Friedel-Crafts Acylation
The synthesis involves the reaction of a suitably protected or unprotected diamine-containing aromatic ring with an activated acyl compound. A direct acylation of 1,2-phenylenediamine is challenging due to the high reactivity of the amines with the Lewis acid catalyst. A more controlled approach involves acylating a precursor that can be later converted to the diamine. However, for the purpose of illustrating the core reaction, a direct pathway is shown below. The key is the electrophilic attack of the acylium ion, generated from 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), onto an electron-rich aromatic ring.
Caption: Proposed Friedel-Crafts synthesis workflow.
Experimental Protocol: Compound Characterization
Post-synthesis, a rigorous characterization is mandatory to confirm the identity, structure, and purity of the target compound.
Objective: To verify the structure and assess the purity of synthesized this compound.
Methodology:
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Ethyl Acetate/Hexane (e.g., 70:30 v/v).
-
Procedure: Dissolve a small sample in ethyl acetate. Spot on the TLC plate alongside the starting materials. Develop the plate in the mobile phase.
-
Visualization: UV light (254 nm) and/or an iodine chamber.
-
Expected Outcome: A single spot for the purified product, with an Rf value distinct from starting materials.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both containing 0.1% TFA or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 254 nm).
-
Procedure: Prepare a standard solution of the sample (~1 mg/mL) in the mobile phase. Inject onto the column.
-
Expected Outcome: A major peak corresponding to the product. Purity is calculated from the peak area percentage.
-
-
Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Procedure: Infuse a dilute solution of the sample in methanol or acetonitrile into the mass spectrometer.
-
Expected Outcome: A prominent ion peak at m/z = 231.09 [M+H]⁺, confirming the molecular weight of 230.24 Da.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect complex aromatic signals. The protons on the diamino-substituted ring will appear more upfield than those on the fluorophenyl ring. The two amine protons will likely appear as a broad singlet.
-
¹³C NMR: Expect 13 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon will be significantly downfield (>190 ppm). Predicted spectra are available for comparison.[3]
-
¹⁹F NMR: Expect a single resonance for the fluorine atom.
-
-
Differential Scanning Calorimetry (DSC) for Thermal Properties:
-
Procedure: Heat a small, accurately weighed sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Expected Outcome: A sharp endothermic peak corresponding to the melting point, confirming the value of 113-114 °C.[7]
-
Caption: Comprehensive characterization workflow.
Part 4: Applications in Drug Development
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Flubendazole.
Synthesis of Flubendazole
Flubendazole is a benzimidazole anthelmintic that functions by inhibiting the polymerization of tubulin in parasitic worms. The synthesis leverages the ortho-diamine functionality of the starting material. It undergoes a cyclocondensation reaction with a carbamate-functionalized thiourea derivative to construct the core benzimidazole-carbamate structure of the final drug.
Caption: Role as a precursor to Flubendazole.[1]
Part 5: Safety, Handling, and Storage
While detailed toxicological data for this specific compound is not widely published, its chemical class (aromatic amine, ketone) warrants careful handling. Standard laboratory safety practices for similar chemicals should be strictly followed.[3][8]
Hazard Identification & Precautions
| Aspect | Guideline |
| Physical Hazards | The compound is a flammable solid.[7][8] Keep away from heat, sparks, and open flames.[9] |
| Health Hazards | May cause skin and eye irritation.[7][8] Aromatic amines are often associated with potential toxicity and sensitization. Avoid inhalation of dust and direct contact with skin and eyes.[9][10] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |
Protocol: Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material using non-sparking tools. Avoid generating dust.
-
Collect: Place the material into a suitable, labeled container for chemical waste disposal.
-
Clean: Wipe the spill area with a damp cloth, ensuring no residue remains.
-
Dispose: Dispose of contaminated materials and waste according to institutional and local regulations.
Conclusion
This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its utility is firmly established in the pharmaceutical industry as a precursor to Flubendazole, a testament to the synthetic power of its ortho-diamine functionality. The workflows for its synthesis, characterization, and safe handling provided in this guide offer a robust framework for researchers and drug development professionals working with this versatile compound.
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An In-depth Technical Guide to the Solubility of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Solubility for (3,4-Diaminophenyl)(4-fluorophenyl)methanone
This compound, a benzophenone derivative with the chemical formula C₁₃H₁₁FN₂O, is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). For instance, it is utilized in the manufacturing process for Flubendazole, an anthelmintic agent.[1] The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the overall efficiency of the manufacturing process. A comprehensive understanding of its solubility profile allows for the rational selection of solvent systems, leading to optimized reaction conditions, improved yield and purity of the final product, and more efficient process development.
This technical guide provides a detailed exploration of the solubility of this compound. While quantitative experimental data is not extensively available in public literature, this guide will delve into the theoretical principles governing its solubility, analyze its physicochemical properties to predict its behavior in various organic solvents, and provide a robust experimental protocol for determining its solubility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FN₂O | [2][3] |
| Molecular Weight | 230.24 g/mol | [2] |
| Appearance | Yellow Powder | [4] |
| Predicted pKa | 2.76 ± 0.10 / 4.31 ± 0.10 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | [3][5] |
The presence of two amine groups (-NH₂) makes the molecule capable of acting as a hydrogen bond donor, while the carbonyl group (C=O), the fluorine atom (-F), and the nitrogen atoms of the amine groups can act as hydrogen bond acceptors. The topological polar surface area (TPSA) of 69.1 Ų suggests a moderate polarity, which will significantly influence its interaction with solvents. The predicted pKa values indicate that the amine groups are weakly basic.
Caption: Molecular structure of this compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The dissolution process can be conceptually broken down into three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.
-
Breaking of solvent-solvent interactions: Energy is required to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
A favorable dissolution process occurs when the energy released in the third step is comparable to or greater than the energy required in the first two steps.
For this compound, its solubility in a given organic solvent will depend on:
-
Polarity: The molecule has both polar (amine, carbonyl, fluorine) and non-polar (aromatic rings) regions. Solvents with a balanced polarity are likely to be effective.
-
Hydrogen Bonding: The ability of the compound to donate and accept hydrogen bonds is a significant factor. Protic solvents (e.g., alcohols) and aprotic polar solvents that can accept hydrogen bonds (e.g., DMF, DMSO) are expected to be good solvents.
-
Van der Waals forces: The aromatic rings will contribute to van der Waals interactions with the solvent molecules.
Predicted Solubility Profile in Common Organic Solvents
Based on these considerations, the following table provides an estimated solubility profile. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | High polarity and strong hydrogen bond accepting capability can effectively solvate the amine and carbonyl groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, its high polarity and hydrogen bond accepting strength should lead to good solubility. |
| Methanol | Polar Protic | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the solute. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Acetone | Polar Aprotic | Moderate | The carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is lower than DMF or DMSO. |
| Methylene Chloride | Halogenated | Moderate to Low | Its moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding interactions will limit solubility. |
| Ethyl Acetate | Ester | Low | Lower polarity and weaker hydrogen bond accepting ability compared to ketones and amides. |
| Toluene | Aromatic | Low | Primarily non-polar, unlikely to effectively solvate the polar functional groups of the solute. |
| Heptane/Hexane | Aliphatic | Very Low | Non-polar solvents that will not interact favorably with the polar solute. |
| Water | Polar Protic | Insoluble | Despite its polarity and hydrogen bonding capabilities, the large non-polar aromatic structure of the molecule is expected to make it insoluble in water.[6][7] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is reached.
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.
-
Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data remains to be extensively published, a strong predictive understanding of its solubility can be derived from its physicochemical properties and by analogy to similar compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data, which is indispensable for the effective design and optimization of chemical processes involving this important intermediate. The principles and methodologies outlined herein are intended to empower researchers and drug development professionals in their work with this compound and other related compounds.
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An In-depth Technical Guide to the Safety and Hazards of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Prudence
This document provides a comprehensive overview of the known and potential hazards associated with (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS No. 66938-86-1). It is critical to understand that comprehensive toxicological data for this specific molecule is not publicly available. Therefore, this guide is constructed upon a principle of prudent practice, treating the compound as potentially hazardous based on the known profiles of its structural analogues and constituent functional groups. All recommendations are grounded in established safety protocols for handling novel or uncharacterized chemical entities.[1][2]
Chemical and Physical Identity
This compound is an organic compound that serves as a key intermediate in the synthesis of various molecules, notably in the pharmaceutical industry.[3][4] Its primary known application is in the manufacturing of Flubendazole, an anthelmintic agent.[4]
Table 1: Physicochemical Identifiers
| Property | Value | Source |
| CAS Number | 66938-86-1 | [5][6] |
| Molecular Formula | C₁₃H₁₁FN₂O | [5][6] |
| Molecular Weight | 230.24 g/mol | [5] |
| Synonyms | 3,4-Diamino-4'-fluorobenzophenone, (3,4-diaminophenyl) (4-fluorophenyl) ketone | [5][6] |
| Predicted Properties | Melting Point: 113-114°C; Flash Point: 224.4°C | [3] |
While some sources describe the compound as a colorless crystalline solid and flammable, it is crucial to verify these properties with supplier-specific data.[3]
Hazard Identification and Classification: A Data-Informed Approach
A thorough search of publicly available databases and safety data sheets reveals a significant lack of specific toxicological information and no official GHS (Globally Harmonized System) classification for this compound.[6]
In such instances, a scientifically rigorous approach involves evaluating the hazards of a close structural analogue. The non-fluorinated parent compound, (3,4-Diaminophenyl)(phenyl)methanone (CAS: 39070-63-8), also known as 3,4-Diaminobenzophenone, is well-characterized and provides a baseline for potential hazards.
Table 2: GHS Classification of the Structural Analogue, 3,4-Diaminobenzophenone
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation |
(Source: Data compiled from multiple Safety Data Sheets for 3,4-Diaminobenzophenone)
Causality and Field Insights:
-
Aromatic Amines: This class of compounds is associated with a range of health hazards, from skin and respiratory irritation to potential carcinogenicity and mutagenicity.[7][8] The two primary amino groups on the phenyl ring of the target molecule are significant toxicophores.
-
Fluorination: The presence of a fluorine atom on the second phenyl ring can alter the molecule's metabolic profile and reactivity, potentially leading to different or enhanced toxicological effects compared to its non-fluorinated analogue. For instance, metabolic processes could release fluoride ions or generate other toxic metabolites.
-
Ketone Group: While generally less toxic than amines, the ketone group contributes to the molecule's overall chemical properties and potential reactivity.[8]
Given the data gap for the fluorinated compound, the most responsible course of action is to handle this compound as if it possesses, at a minimum, the same hazards as its non-fluorinated counterpart, with a heightened awareness of potential, uncharacterized risks.[1][2]
Caption: Workflow for Hazard Assessment of an Uncharacterized Compound.
Safe Handling and Exposure Control
All work with this compound must be conducted under the assumption that it is a hazardous substance.[2] The following protocols are mandatory.
Engineering Controls
-
Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against dermal, ocular, and respiratory exposure.
Caption: Standard PPE Protocol for Handling Hazardous Research Chemicals.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times. A face shield should be used if there is a significant splash hazard.[1]
-
Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is a prudent measure.[2] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: Work should be conducted in a fume hood. If this is not possible, a comprehensive respiratory protection program must be implemented, and an appropriate respirator (e.g., N95 for particulates) should be used after a formal risk assessment.[2]
Hygiene Measures
-
Avoid all contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[9]
Emergency Procedures
First Aid Measures
Immediate medical attention should be sought for all exposures.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and equipment.
Fire and Reactivity Hazards
-
Flammability: The compound is reported to be flammable.[3] Keep away from heat, sparks, and open flames.
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Hazardous Decomposition Products: Upon thermal decomposition, toxic and corrosive fumes may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Reactivity: Avoid contact with strong oxidizing agents.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be segregated from incompatible materials such as strong oxidizers. Store locked up.
-
Disposal: All waste material must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion
This compound is a valuable research and manufacturing chemical for which specific safety and toxicological data are largely unavailable. The core directive for handling this compound is the precautionary principle . By treating it as a hazardous substance based on the known profile of its structural analogue and constituent functional groups, researchers can effectively mitigate risks. Adherence to stringent engineering controls, consistent use of appropriate PPE, and thorough emergency preparedness are paramount to ensuring the safety of all personnel.
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(3,4-Diaminophenyl)(4-fluorophenyl)methanone: A Linchpin Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
(3,4-Diaminophenyl)(4-fluorophenyl)methanone, also known as 3,4-Diamino-4'-fluorobenzophenone, is a highly functionalized aromatic ketone that serves as a pivotal building block in medicinal chemistry. While not therapeutically active itself, its unique structural arrangement—featuring a reactive ortho-diamine moiety, a stable ketone linker, and a metabolically significant fluorophenyl group—makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds. This guide elucidates the critical role of this compound, detailing its physicochemical properties, synthesis, and its instrumental function in the development of approved drugs and novel therapeutic agents. We will explore its application in the synthesis of the anthelmintic drug Flubendazole and its broader potential as a scaffold for anticancer and antithrombotic agents, supported by mechanistic insights and detailed experimental considerations.
The Benzophenone Scaffold: A Privileged Structure in Drug Discovery
The benzophenone motif is a recurring structural theme in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its diaryl ketone structure provides a rigid, three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. This scaffold is present in molecules demonstrating a wide array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
This compound (DAPFPM) represents a strategically optimized evolution of this basic scaffold for synthetic applications. The introduction of the ortho-phenylenediamine group provides a nucleophilic handle for constructing fused heterocyclic systems, most notably the benzimidazole ring, which is central to a class of potent tubulin inhibitors. The 4-fluoro substituent enhances the molecule's drug-like properties, often improving metabolic stability and modulating target binding affinity through favorable electronic interactions.
Physicochemical & Structural Profile
The utility of DAPFPM in synthesis is directly linked to its chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step synthetic campaigns.
| Property | Value | Source(s) |
| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [4] |
| Synonyms | 3,4-Diamino-4'-fluorobenzophenone | [4] |
| CAS Number | 66938-86-1 | [4][5] |
| Molecular Formula | C₁₃H₁₁FN₂O | [4][6] |
| Molecular Weight | 230.24 g/mol | [4] |
| Appearance | Colorless to yellow crystalline solid | [7] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DMF) | [7] |
Key Structural Features and Their Synthetic Implications:
-
Ortho-Diamine Group: This is the primary reactive center of the molecule. The two adjacent amino groups are perfectly positioned to undergo condensation reactions with electrophiles such as aldehydes, carboxylic acids, or their derivatives to form five- or six-membered heterocyclic rings. This is the cornerstone of its use in synthesizing benzimidazoles.
-
Ketone Linker: The carbonyl group acts as a chemically robust and conformationally influential linker between the two aromatic rings. It contributes to the overall polarity and can participate in hydrogen bonding interactions within a biological target's binding site.
-
4-Fluorophenyl Ring: The fluorine atom at the para-position is a common feature in modern pharmaceuticals. Its inclusion can block metabolic oxidation at that position, thereby increasing the drug's half-life. Its strong electron-withdrawing nature also modulates the electronic character of the entire molecule, which can fine-tune its binding affinity and selectivity for a given target.
Synthesis and Chemical Reactivity
The synthesis of DAPFPM is typically achieved through a multi-step process that builds the benzophenone core and then installs the required functional groups in the correct orientation. A common and industrially scalable approach involves the reduction of a nitro-group precursor.
Illustrative Synthetic Workflow
The following diagram outlines a representative pathway for the synthesis of this compound, starting from a substituted nitrobenzene.
Caption: Generalized synthetic workflow for DAPFPM production.
Experimental Protocol: Catalytic Reduction of a Nitro Precursor
This protocol is a representative example based on established methods for reducing aromatic nitro groups in the presence of other functional groups.[8]
Objective: To synthesize this compound via the reduction of (4-Amino-2-nitrophenyl)(4-fluorophenyl)methanone.
Materials:
-
(4-Amino-2-nitrophenyl)(4-fluorophenyl)methanone (1 equivalent)
-
Palladium on Carbon (Pd/C, 10% w/w, ~1-2 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas to remove all oxygen.
-
Charging the Vessel: To the vessel, add (4-Amino-2-nitrophenyl)(4-fluorophenyl)methanone and the solvent (e.g., methanol, ~10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas. Causality Note: The catalyst is often pyrophoric; adding it under inert atmosphere prevents accidental ignition.
-
Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to ensure the complete removal of oxygen, which can poison the catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50°C). The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 3-8 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Filtering through Celite prevents the fine catalyst particles from passing through standard filter paper and ensures a metal-free product solution. Wash the Celite pad with additional solvent to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity crystalline solid.
Core Application: A Gateway to Complex Therapeutics
The primary value of DAPFPM is its role as a versatile intermediate. Its ortho-diamine functionality is a gateway to forming the benzimidazole ring system, a privileged scaffold in medicinal chemistry.
Case Study: Synthesis of Flubendazole
Flubendazole is a broad-spectrum anthelmintic agent used in veterinary and human medicine to treat parasitic worm infections.[5] DAPFPM is a direct and critical precursor in its industrial synthesis.[5][9]
Caption: Synthetic pathway from DAPFPM to the active drug Flubendazole.
The synthesis involves a cyclocondensation reaction where the two amino groups of DAPFPM react with an appropriate electrophile to form the benzimidazole ring. This reaction is efficient and high-yielding, which is why DAPFPM is the intermediate of choice. The reaction effectively "builds" the core of the final drug onto the pre-formed, functionalized benzophenone scaffold.
Biological Mechanisms of Derived Therapeutics
The genius of using DAPFPM lies in its ability to generate molecules that interact with specific and vital biological targets. The resulting benzimidazole structure is particularly effective at targeting tubulin.
Mechanism: Microtubule Disruption
The primary mechanism of action for benzimidazole-based anthelmintics like Flubendazole is the disruption of microtubule polymerization.[10][11] This same mechanism is exploited by some anticancer agents derived from similar scaffolds.[12]
-
Target: The biological target is β-tubulin, a protein subunit that polymerizes to form microtubules.
-
Binding: The benzimidazole core binds with high affinity to a specific site on β-tubulin (the colchicine-binding site), preventing it from incorporating into growing microtubule chains.
-
Downstream Effects: The inhibition of microtubule formation has catastrophic consequences for the cell. It halts cell division (mitosis), disrupts intracellular transport, and compromises cell structure and motility. In parasitic worms, this leads to paralysis and death. In cancer cells, it triggers apoptosis (programmed cell death).
Caption: Mechanism of tubulin inhibition by benzimidazole-class drugs.
Broader Horizons: A Scaffold for Diverse Pathologies
The utility of the diaminobenzophenone scaffold extends beyond anthelmintics. Research has demonstrated its potential in generating inhibitors for a variety of other targets.
Anticancer Activity
Numerous studies have synthesized and evaluated benzophenone derivatives for their anticancer properties. Several compounds have shown potent inhibitory activity against various cancer cell lines, including lung, breast, and colon cancer.[3] For example, certain derivatives exhibit strong inhibitory activity against the A-549 lung cancer cell line with IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the potency of the standard chemotherapy drug cisplatin.[3] A novel tubulin inhibitor derived from a related scaffold, ARDAP, has demonstrated the ability to decrease cell proliferation, block the epithelial-to-mesenchymal transition (EMT), and promote cancer cell differentiation in breast cancer models.[10][11]
Antithrombotic Agents
The coagulation factor Xa (FXa) is a critical enzyme in the blood clotting cascade and a prime target for developing modern anticoagulants.[13] Researchers have successfully designed and synthesized a series of potent and selective FXa inhibitors based on the 3,4-diaminobenzoyl scaffold.[13] In these molecules, the ortho-diamine structure serves as a key anchoring point for side chains that occupy the binding pockets of the FXa active site, demonstrating the scaffold's adaptability for creating highly specific enzyme inhibitors.
| Derivative Class | Therapeutic Area | Target | Representative Activity | Source(s) |
| Benzimidazoles | Anthelmintic / Anticancer | β-Tubulin | Disruption of microtubule polymerization | [5][10][11] |
| 3,4-Diaminobenzoyl Amides | Antithrombotic | Factor Xa | Potent and selective enzyme inhibition | [13] |
| Aminobenzophenones | Anti-inflammatory | Cytokines (TNF-α, IL-1β) | IC₅₀ values in the low nanomolar range | [1] |
| Substituted Benzophenones | Anticancer | Various | IC₅₀ = 0.82 µM against A-549 lung cancer cells | [3] |
Conclusion and Future Perspectives
This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. By incorporating key functional groups onto a robust and versatile scaffold, it provides a reliable and efficient starting point for the synthesis of life-saving medicines. Its established role in the production of Flubendazole solidifies its industrial importance, while ongoing research into new derivatives for cancer and thrombosis highlights its enduring potential in drug discovery. As medicinal chemists continue to seek novel molecular architectures to combat human disease, the intelligent design of such linchpin intermediates will remain a critical and enabling component of the drug development pipeline.
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ResearchGate. (2009). Synthesis and Structure−Activity Relationships of 3-Aminobenzophenones as Antimitotic Agents. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone Structural Analogs: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a privileged motif in medicinal chemistry, endowed with a remarkable spectrum of biological activities. Within this vast chemical space, (3,4-Diaminophenyl)(4-fluorophenyl)methanone and its structural analogs represent a compelling class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of this chemical series, from its fundamental role as a key synthetic intermediate to the exploration of its diverse pharmacological profile, including anti-inflammatory, anticancer, and antimicrobial activities. We delve into the rational design and synthesis of structural analogs, explore their structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the diaminobenzophenone core.
The Core Molecule: this compound
This compound (CAS No: 66938-86-1) is a substituted benzophenone characterized by a diaminophenyl ring and a fluorophenyl ring linked by a carbonyl group.[1] Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Flubendazole, a broad-spectrum benzimidazole anthelmintic agent used in veterinary and human medicine to treat a variety of parasitic worm infections.[2] The structural features of this molecule, particularly the presence of the reactive ortho-diamino group, provide a versatile handle for the construction of more complex heterocyclic systems, as exemplified by the formation of the benzimidazole ring in Flubendazole.
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₁₁FN₂O
-
Molecular Weight: 230.24 g/mol
-
Appearance: Typically a crystalline solid.
-
Key Functional Groups: Ketone, primary aromatic amines, fluoroaromatic ring.
The presence of the electron-withdrawing fluorine atom on one phenyl ring and the electron-donating amino groups on the other influences the electronic properties of the carbonyl group and the overall molecule, which can be a critical determinant of its biological activity and synthetic reactivity.
Synthetic Strategies
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and industrially relevant approach involves a multi-step process starting from more readily available precursors.
Synthesis of the Core Molecule
A representative synthesis of a diaminobenzophenone, which can be adapted for the fluoro-substituted target, involves the following key transformations:
Step 1: Ammoniation of a Halogenated Nitrobenzophenone
The synthesis can commence with a 3-nitro-4-chlorobenzophenone derivative. The chloro group is displaced by an amino group through a high-pressure reaction with ammonia in an organic solvent.[3]
Step 2: Reduction of the Nitro Group
The nitro group of the resulting 3-nitro-4-aminobenzophenone is then reduced to a primary amine. This reduction is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
Experimental Protocol: Synthesis of 3,4-Diaminobenzophenone (Adapted from Patent CN109467512B) [3]
Step 1: Synthesis of 3-Nitro-4-aminobenzophenone
-
In a high-pressure autoclave, combine 3-nitro-4-chlorobenzophenone (1 equivalent), an organic solvent such as ethanol or isopropanol, and a 10-25% aqueous ammonia solution.
-
Seal the autoclave and heat the mixture to 80-130°C with stirring.
-
Maintain the reaction for 18-24 hours, ensuring the pressure remains within 0.4-0.6 MPa.
-
After cooling and depressurization, the product, 3-nitro-4-aminobenzophenone, can be isolated by filtration and purified.
Step 2: Synthesis of 3,4-Diaminobenzophenone
-
Dissolve the 3-nitro-4-aminobenzophenone from the previous step in methanol and transfer the solution to a hydrogenation reactor.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to 0.1-0.2 MPa.
-
Heat the reaction mixture to 40-50°C with vigorous stirring and maintain for 3-5 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield 3,4-diaminobenzophenone.
Synthesis of Structural Analogs
The synthesis of structural analogs can be achieved by employing appropriately substituted starting materials in the aforementioned synthetic scheme. For instance, variations in the fluorophenyl ring can be introduced by using different substituted benzoyl chlorides in an initial Friedel-Crafts acylation step. Modifications of the amino groups can be performed post-synthesis of the diaminobenzophenone core through standard N-alkylation or N-acylation reactions.
Medicinal Chemistry and Therapeutic Applications
The diaminobenzophenone scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following sections explore the key biological activities associated with structural analogs of this compound.
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
A significant area of investigation for aminobenzophenone derivatives has been their potent anti-inflammatory effects, which are mediated through the inhibition of p38 mitogen-activated protein (MAP) kinase.[4] p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Mechanism of Action: p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway is activated by cellular stresses and inflammatory stimuli. Activated p38 MAP kinase phosphorylates and activates downstream transcription factors, leading to the expression of inflammatory response genes. Aminobenzophenone-based inhibitors act by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing its phosphorylation of downstream substrates.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition by Diaminobenzophenone Analogs.
Structure-Activity Relationship (SAR)
Systematic structural modifications of the aminobenzophenone scaffold have revealed key determinants for potent p38 MAP kinase inhibition and anti-inflammatory activity.
| Analog Modification | Effect on Activity | Rationale |
| Substitution on the 4-aminophenyl ring | Introduction of a chloro group at the 2-position enhances activity. | The chloro group may provide additional hydrophobic interactions within the kinase's active site. |
| Substitution on the second phenyl ring | A methyl group at the 2-position of the second phenyl ring increases potency. | This substitution likely improves the binding affinity through steric and electronic effects. |
| Nature of the amino group | The presence of a primary amino group is crucial for potent inhibition. | This group may form key hydrogen bonds with residues in the ATP-binding pocket of the enzyme. |
Anticancer Activity
Benzophenone derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of human cancer cell lines.[5] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like tubulin.[6]
Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Some aminobenzophenone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Many diaminobenzophenone analogs induce programmed cell death (apoptosis) in cancer cells through various signaling pathways. This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[7]
Illustrative Anticancer Activity Data
While specific data for direct analogs of this compound is an active area of research, the broader class of aminobenzophenones has shown promising results. For example, certain aminophenoxazinone derivatives, which share structural similarities, have demonstrated potent inhibitory effects against glioblastoma and colon cancer cell lines with IC₅₀ values in the low micromolar range.[5]
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzophenone derivatives have been investigated for their antibacterial and antifungal properties.[8]
Mechanism of Antimicrobial Action
Studies on benzophenone-based antibiotics suggest that their primary mode of action involves the disruption of the bacterial cell membrane.[9][10] These compounds have been shown to:
-
Bind to anionic components of the cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria.[9][10]
-
Induce the release of potassium ions from bacterial cells, leading to the dissipation of the membrane potential.[9][10]
-
Cause membrane disruption in synthetic lipid vesicles that mimic bacterial membranes.[9][10]
This membrane-targeting mechanism is advantageous as it may be less prone to the development of bacterial resistance compared to drugs that target specific enzymes.
Caption: Proposed Mechanism of Antimicrobial Action for Diaminobenzophenone Analogs.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, robust and reproducible biological assays are essential. The following sections provide detailed protocols for key in vitro assays.
p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assay kits and is designed to measure the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant active p38α kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., ATF-2)
-
ATP
-
Test compounds (diaminobenzophenone analogs)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in kinase buffer with a final DMSO concentration of <1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).
-
Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.
-
Substrate/ATP Addition: Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ADP Detection: Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
This compound and its structural analogs represent a rich and underexplored area of medicinal chemistry. While the core molecule's role as a synthetic intermediate is well-established, the therapeutic potential of its derivatives is only beginning to be fully appreciated. The demonstrated activities against key targets in inflammation, cancer, and infectious diseases highlight the versatility of the diaminobenzophenone scaffold.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of diverse libraries of analogs will be crucial for optimizing potency and selectivity for different therapeutic targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the anticancer and antimicrobial activities will guide the rational design of next-generation compounds.
-
In vivo efficacy and safety profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
The insights and protocols provided in this technical guide are intended to facilitate and inspire further research into this promising class of compounds, with the ultimate goal of translating their therapeutic potential into novel clinical candidates.
References
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Vooturi, S. et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry, 9(20), 7064-7070. Available at: [Link]
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Vooturi, S. et al. (2009). Synthesis and in vitro evaluation of novel benzophenone-based membrane targeted antibiotics. Bioorganic & Medicinal Chemistry Letters, 19(21), 6193-6196. Available at: [Link]
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Coronel-León, J. et al. (2021). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 12, 688533. Available at: [Link]
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Khanum, S. A. et al. (2013). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 18(11), 13667-13686. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
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Che, X. et al. (2013). Aminophenoxazinone Phx-3 induces apoptosis of human glioblastoma cells via the ROS-mediated ERK/JNK signaling pathway. Oncology Reports, 30(4), 1861-1867. Available at: [Link]
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Di Sarno, V. et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Cancer Biology & Therapy, 24(1), 2244583. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Flubendazole. Retrieved from [Link]
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Wang, Y. et al. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. BioMed Research International, 2018, 5754617. Available at: [Link]
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Arora, S. et al. (2018). Antimicrobial Activity of Some Diaminobenzophenone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 22-28. Available at: [Link]
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Abdel-Motaal, S. M. et al. (2023). Synthesis and Antibacterial Activity of Novel (4-Fluorophenyl)(4-(naphthalen-2-yl)-6-aryl-2-thioxo-2,3-dihydropyrimidin-1(6 H )-yl)methanone Derivatives. Journal of Heterocyclic Chemistry, 2023, 1-10. Available at: [Link]
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Fichtali, I. et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641. Available at: [Link]
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Mączyńska, J. et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(7), 3121. Available at: [Link]
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Encyclopedia.pub. (2021). Anticancer Activity of Aminophenoxazinones. Retrieved from: [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Introduction
(3,4-Diaminophenyl)(4-fluorophenyl)methanone, a substituted benzophenone, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structural architecture, featuring a fluorinated aromatic ring, a central ketone linkage, and a di-substituted aniline moiety, makes it a valuable intermediate in the synthesis of more complex molecular entities, such as Flubendazole, an anthelmintic drug.[1] The precise characterization of this compound is paramount for ensuring the purity, consistency, and efficacy of its downstream applications.
Spectroscopic techniques remain the cornerstone of molecular characterization in the chemical and pharmaceutical sciences. Methods such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about the functional groups and electronic properties of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of the molecular skeleton, revealing the connectivity and chemical environment of individual atoms. Finally, Mass Spectrometry (MS) provides definitive information on the molecular weight and fragmentation patterns, confirming the compound's identity.
This guide presents a comprehensive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predicted spectroscopic profile. This approach not only serves as a valuable reference for researchers working with this compound but also illustrates the power of predictive spectroscopy in modern chemical analysis.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₃H₁₁FN₂O, Molecular Weight: 230.24 g/mol ) possesses several key features that will dictate its spectroscopic behavior.[2]
Caption: Molecular structure of this compound.
The key functional groups for spectroscopic identification are:
-
Aromatic Ketone: The carbonyl group (C=O) is conjugated to two aromatic rings, which will influence its characteristic stretching frequency in the IR spectrum and contribute to the electronic transitions observed in the UV-Vis spectrum.
-
Primary Aromatic Amines: The two -NH₂ groups are strong activating groups and will have distinct stretching and bending vibrations in the IR spectrum. In NMR, the amine protons will have a characteristic chemical shift, and the groups will significantly influence the chemical shifts of the aromatic protons and carbons on their ring.
-
Fluorinated Phenyl Ring: The fluorine atom will introduce a C-F stretching band in the IR spectrum and, more importantly, will cause characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Causality: FT-IR spectroscopy probes the vibrational modes of a molecule. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed. The resulting spectrum is a fingerprint of the molecule's functional groups. For a solid sample like this compound, the spectrum is typically acquired using a KBr pellet or Attenuated Total Reflectance (ATR), minimizing intermolecular hydrogen bonding effects that can broaden peaks.
Caption: Workflow for FT-IR spectroscopic analysis.
Predicted FT-IR Data Summary:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |
| 1640 - 1620 | C=O Stretch | Conjugated Ketone | Strong |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium |
| 1600, 1500 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1250 - 1200 | C-F Stretch | Aryl-Fluoride | Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
Expert Interpretation:
-
N-H Region (3450 - 3350 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally identified by two distinct peaks in this region.[1][3] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric stretch. Their appearance is a key diagnostic feature.
-
Carbonyl (C=O) Stretch (1640 - 1620 cm⁻¹): A strong, sharp absorption is expected for the carbonyl group. In a typical diaryl ketone, this peak appears around 1660 cm⁻¹. However, the electron-donating amino groups on the adjacent ring increase the single-bond character of the C=O bond through resonance, lowering its vibrational frequency to the predicted range.[4]
-
Aromatic and Fingerprint Regions: The region between 1600 cm⁻¹ and 675 cm⁻¹ is complex but highly informative. We anticipate C=C stretching bands for both aromatic rings.[5] A strong band around 1250-1200 cm⁻¹ would be indicative of the C-F stretch.[6] The C-N stretch of the aromatic amine is also expected to be a strong band in the 1335-1250 cm⁻¹ range.[1] Finally, the substitution patterns on the aromatic rings will give rise to characteristic C-H out-of-plane bending bands below 900 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Causality: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of its conjugated system. The presence of chromophores (light-absorbing groups like C=O and C=C) and auxochromes (groups like -NH₂ and -F that modify the absorption) determines the spectrum.
Predicted UV-Vis Data Summary:
| Transition | Predicted λmax (nm) | Chromophore/System |
| π → π | ~350 - 380 | Extended conjugated benzophenone system |
| n → π | ~270 - 290 | Carbonyl group |
Expert Interpretation:
The structure of this compound contains a highly extended conjugated system. We predict two main absorption bands:
-
π → π Transition:* This is an intense absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The entire benzophenone system, extended by the electron-donating amino groups, acts as the chromophore. These amino groups serve as powerful auxochromes, causing a significant bathochromic (red) shift compared to unsubstituted benzophenone. This results in a λmax that is pushed towards the visible region.[7][8]
-
n → π Transition:* This is a weaker absorption arising from the promotion of a non-bonding electron (from the oxygen lone pairs of the carbonyl group) to a π* antibonding orbital.[9] This transition is characteristic of molecules containing a carbonyl group and typically occurs at a shorter wavelength than the π → π* transition.
The choice of solvent is critical; polar solvents can interact with the molecule's dipole moment and may cause shifts in the λmax values (solvatochromism).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" (δ) is highly sensitive to the local electronic environment of each nucleus, allowing us to map the carbon-hydrogen framework.
Caption: General workflow for structural elucidation using NMR spectroscopy.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | 7.65 - 7.75 | dd (doublet of doublets) | 2H | Aromatic (ortho to C=O, meta to F) |
| H-3', H-5' | 7.20 - 7.30 | t (triplet) | 2H | Aromatic (meta to C=O, ortho to F) |
| H-2 | 7.05 - 7.15 | d (doublet) | 1H | Aromatic (ortho to C=O, meta to NH₂) |
| H-6 | 6.85 - 6.95 | dd (doublet of doublets) | 1H | Aromatic (ortho to C=O, ortho to NH₂) |
| H-5 | 6.60 - 6.70 | d (doublet) | 1H | Aromatic (meta to C=O, ortho to NH₂) |
| -NH₂ (pos. 3) | 5.10 - 5.30 | s (singlet, broad) | 2H | Amine |
| -NH₂ (pos. 4) | 4.90 - 5.10 | s (singlet, broad) | 2H | Amine |
Expert Interpretation:
-
Aromatic Region (6.60 - 7.75 ppm): The signals for the aromatic protons are spread over a wide range due to the electronic effects of the substituents. The protons on the fluorophenyl ring (H-2', H-6', H-3', H-5') are generally more downfield (deshielded) due to the electron-withdrawing nature of the carbonyl group. The protons on the diaminophenyl ring are more upfield (shielded) due to the strong electron-donating effect of the two amino groups.
-
Splitting Patterns: The protons on the fluorophenyl ring will exhibit coupling to each other and long-range coupling to the fluorine atom. H-2'/H-6' are expected to be a doublet of doublets, while H-3'/H-5' will likely appear as a triplet.[10] On the other ring, the three adjacent protons will split each other, leading to the predicted doublet and doublet of doublets patterns.
-
Amine Protons: The -NH₂ protons are expected to appear as two separate broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Addition of D₂O would cause these signals to disappear, confirming their assignment.[3]
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon Label | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Assignment |
| C=O | ~194.5 | - | Ketone |
| C-4' | ~164.0 | ¹JCF ≈ 250 | Aromatic (C-F) |
| C-3, C-4 | ~145-150 | - | Aromatic (C-NH₂) |
| C-1' | ~134.0 | ⁴JCF ≈ 3 | Aromatic (ipso to C=O) |
| C-2', C-6' | ~132.5 | ²JCF ≈ 9 | Aromatic |
| C-1 | ~125.0 | - | Aromatic (ipso to C=O) |
| C-6 | ~118.0 | - | Aromatic |
| C-3', C-5' | ~115.5 | ³JCF ≈ 22 | Aromatic |
| C-2, C-5 | ~113-115 | - | Aromatic |
Expert Interpretation:
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very downfield chemical shift, around 194.5 ppm.
-
Aromatic Carbons: A total of 9 distinct aromatic carbon signals are expected due to the lack of symmetry. The carbons attached to the electronegative atoms (N, F, O) will be the most deshielded.
-
C-F Coupling: A key feature of the ¹³C NMR spectrum will be the splitting of carbon signals by the fluorine atom. The carbon directly bonded to fluorine (C-4') will show a very large one-bond coupling constant (¹JCF) of approximately 250 Hz. Carbons two, three, and four bonds away will show progressively smaller coupling constants (²JCF, ³JCF, ⁴JCF), which is an invaluable tool for assigning the signals of the fluorophenyl ring.[10]
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry is a destructive technique that bombards a molecule with high-energy electrons (in Electron Ionization, EI-MS), causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a unique fingerprint that can be used to confirm the molecular structure.
Predicted Mass Spectrometry Data (EI):
| m/z | Ion | Identity |
| 230 | [M]⁺• | Molecular Ion |
| 135 | [C₇H₆N₂O]⁺ | (3,4-diaminophenyl)acylium ion |
| 123 | [C₇H₄FO]⁺ | (4-fluorophenyl)acylium ion |
| 95 | [C₆H₄F]⁺ | 4-fluorophenyl cation |
| 108 | [C₆H₆N₂]⁺• | Diaminobenzene radical cation |
Expert Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z = 230, corresponding to the molecular weight of the compound. The most characteristic fragmentation pathway for benzophenones is α-cleavage on either side of the carbonyl group.[2][11]
Caption: Plausible EI mass spectrometry fragmentation pathways.
This cleavage would lead to two primary acylium ions:
-
[C₇H₄FO]⁺ at m/z = 123: Formed by the loss of the diaminophenyl radical. This fragment can further lose a molecule of carbon monoxide (CO) to give the 4-fluorophenyl cation at m/z = 95.
-
[C₇H₆N₂O]⁺ at m/z = 135: Formed by the loss of the 4-fluorophenyl radical. This is expected to be a very stable and thus abundant fragment.
The presence of these key fragments provides strong evidence for the benzophenone core structure.
Conclusion
This in-depth guide provides a comprehensive, albeit predicted, spectroscopic profile for this compound. The analysis of FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and Mass Spectrometry data offers a multi-faceted approach to structural confirmation. The key identifying features include the dual N-H stretching bands in the IR, the extended conjugation observed in the UV-Vis spectrum, the distinct aromatic proton and carbon environments in the NMR spectra (including characteristic C-F coupling), and the predictable α-cleavage fragmentation pattern in the mass spectrum. For researchers and drug development professionals, this guide serves as an authoritative reference for the characterization and quality control of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
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Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]
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Suzuki, O., & Hattori, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Retrieved from [Link]
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El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Technische Universität Chemnitz-Zwickau. Retrieved from [Link]
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Davidson, R. S., Lambeth, P. F., McKellar, J. F., Rankin, P. H., & Whelan, P. (1969). The photoreactions of aromatic ketones with arylamines. Journal of the Chemical Society D: Chemical Communications, (13), 722. Retrieved from [Link]
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The Strategic Utility of (3,4-Diaminophenyl)(4-fluorophenyl)methanone: A Technical Guide for Chemical Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Core Principles of a Key Benzimidazole Precursor.
Introduction: Unveiling a Versatile Chemical Intermediate
(3,4-Diaminophenyl)(4-fluorophenyl)methanone, also known as 3,4-Diamino-4'-fluorobenzophenone (CAS Number: 66938-86-1), is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex pharmaceutical compounds.[1] Its strategic importance lies in the unique arrangement of its functional groups: a 4-fluorobenzoyl moiety and an ortho-diaminophenyl ring. This configuration provides a reactive scaffold for the construction of heterocyclic systems, most notably the benzimidazole core, which is a privileged structure in medicinal chemistry.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and principal applications of this compound, with a particular focus on its pivotal role in the production of the anthelmintic drug, Flubendazole. The ensuing sections will delve into the mechanistic rationale behind its synthesis and subsequent transformations, offering field-proven insights for its effective utilization in a laboratory and process chemistry setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FN₂O | |
| Molecular Weight | 230.24 g/mol | [2] |
| CAS Number | 66938-86-1 | [3] |
| Appearance | Colorless crystalline solid | [4] |
| Solubility | Insoluble in water; Soluble in ethanol and dimethylformamide | [4] |
While experimental spectroscopic data is not widely published, the structural features of the molecule can be predicted based on the analysis of its non-fluorinated analog, 3,4-Diaminobenzophenone. The ¹H NMR spectrum is expected to show complex aromatic multiplets for the phenyl and diaminophenyl rings, along with broad singlets for the two amine protons. The ¹³C NMR spectrum would reveal characteristic signals for the carbonyl carbon, the fluorine-bearing carbon, and the aromatic carbons, with the C-F coupling providing a distinctive feature.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that leverages classical organic reactions. The most plausible and industrially relevant route involves a three-stage sequence: Friedel-Crafts acylation, aromatic nitration, and catalytic reduction.
Logical Framework of the Synthetic Pathway
Caption: A generalized three-stage synthetic workflow for this compound.
Stage 1: Friedel-Crafts Acylation
The synthesis commences with a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to an aromatic ring. In a likely industrial approach, fluorobenzene is acylated with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, enhancing its electrophilicity and facilitating the attack by the electron-rich fluorobenzene ring.
Stage 2: Aromatic Nitration
The resulting 4-fluoro-3',4'-dichlorobenzophenone is then subjected to nitration. A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the unsubstituted phenyl ring to introduce the two nitro groups.
Stage 3: Catalytic Reduction
The final step is the reduction of the dinitro compound to the desired diamine. Catalytic hydrogenation is a common and efficient method for this transformation. The dinitrobenzophenone derivative is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction selectively reduces the nitro groups to primary amines without affecting the ketone or the aromatic rings.
Core Application: The Synthesis of Flubendazole
The primary utility of this compound lies in its role as a key precursor for the anthelmintic drug Flubendazole. The ortho-diamine functionality is the reactive center for the construction of the benzimidazole ring system.
Mechanism of Benzimidazole Ring Formation
The formation of the benzimidazole ring from an ortho-phenylenediamine derivative is a well-established synthetic transformation. In the context of Flubendazole synthesis, this compound undergoes a cyclocondensation reaction with a suitable C1-building block that also introduces the methyl carbamate side chain.
A plausible reagent for this transformation is methyl N-(methoxycarbonyl)carbamate or a related derivative. The reaction proceeds through the initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the reagent, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Caption: The pivotal cyclocondensation step in the synthesis of Flubendazole.
Detailed Experimental Protocol: Synthesis of Flubendazole from this compound
While specific process parameters are often proprietary, a general laboratory-scale procedure can be outlined based on established benzimidazole synthesis methodologies.
Materials:
-
This compound
-
Methyl N-(methoxycarbonyl)carbamate
-
Suitable high-boiling solvent (e.g., dimethylformamide, dimethyl sulfoxide)
-
Acid or base catalyst (optional, reaction dependent)
Procedure:
-
To a solution of this compound in the chosen solvent, add methyl N-(methoxycarbonyl)carbamate.
-
Heat the reaction mixture to a temperature that facilitates the cyclocondensation and removal of the condensation byproducts (e.g., water and methanol). This is typically in the range of 100-150 °C.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and precipitate the product by the addition of a non-solvent, such as water.
-
Collect the crude Flubendazole by filtration.
-
Purify the product by recrystallization from an appropriate solvent system to achieve the desired purity.
Safety and Handling
General Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Inhalation: May cause respiratory irritation.
-
Skin and Eye Contact: May cause skin and eye irritation.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion: A Strategically Important Intermediate
This compound is a quintessential example of a chemical intermediate whose value is defined by its ability to be efficiently transformed into a high-value active pharmaceutical ingredient. Its synthesis, though multi-stepped, relies on well-understood and scalable chemical reactions. The strategic placement of its functional groups, particularly the ortho-diamine, provides a reliable and efficient entry point to the benzimidazole scaffold, a cornerstone of modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this key intermediate is essential for the successful development of new and existing benzimidazole-based therapeutics.
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Methodological & Application
Synthesis of Flubendazole from (3,4-Diaminophenyl)(4-fluorophenyl)methanone: An Application Note and Detailed Protocol
For distribution to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, parasitology, and oncology.
Abstract
Flubendazole, a benzimidazole carbamate, is a potent broad-spectrum anthelmintic agent with increasing interest in its potential as a repurposed anti-cancer therapeutic.[1] Its mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin, a critical component of the cytoskeleton in both helminths and rapidly dividing cancer cells.[1][2][3] This application note provides a comprehensive and detailed protocol for the synthesis of Flubendazole, starting from the readily available precursor, (3,4-Diaminophenyl)(4-fluorophenyl)methanone. The described methodology focuses on a robust and scalable cyclization reaction to form the core benzimidazole structure, followed by carbamoylation. This guide is intended to provide researchers with a reliable and well-documented procedure, underpinned by mechanistic insights and practical considerations for successful synthesis and purification.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Flubendazole, chemically named methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, is a prominent member of this class.[6][7] The synthesis of Flubendazole and its analogs is a key area of research, driven by the need for effective anthelmintics and novel anti-cancer agents.[1]
The synthetic strategy detailed herein commences with this compound, a key intermediate that incorporates the required 4-fluorobenzoyl moiety.[8][9][10] The pivotal step in this synthesis is the cyclization of this o-phenylenediamine derivative to construct the benzimidazole ring system.[11][12][13] Various reagents can effect this transformation; this protocol will focus on a widely utilized and efficient method involving a carbamoylation and cyclization sequence.
Reaction Scheme Overview
The overall synthetic transformation can be depicted as follows:
Figure 1: Overall reaction scheme for the synthesis of Flubendazole.
Materials and Equipment
Reagents and Solvents
| Reagent | CAS Number | Supplier | Purity/Grade |
| This compound | 66938-86-1 | Major suppliers | ≥98% |
| Methyl Chloroformate | 79-22-1 | Major suppliers | ≥98% |
| S-Methylisothiourea sulfate | 867-44-7 | Major suppliers | ≥98% |
| Sodium Hydroxide | 1310-73-2 | Major suppliers | ACS Reagent |
| Acetic Acid (Glacial) | 64-19-7 | Major suppliers | ACS Reagent |
| Methanol | 67-56-1 | Major suppliers | Anhydrous |
| 2-Propanol | 67-63-0 | Major suppliers | ACS Reagent |
| Water | 7732-18-5 | N/A | Deionized |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol
This protocol is adapted from established synthetic routes for benzimidazole carbamates.[14]
Part 1: Preparation of the Cyclizing Agent (in situ)
The cyclizing agent, 1-methoxycarbonyl-S-methylisothiourea, is prepared in situ from S-methylisothiourea sulfate and methyl chloroformate.
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: To the flask, add S-methylisothiourea sulfate (e.g., 8.9 g) and water (e.g., 7 mL).
-
Cooling: Cool the mixture to 5-10 °C using an ice bath.
-
Addition of Methyl Chloroformate: Add methyl chloroformate (e.g., 6.05 g) to the dropping funnel.
-
pH Adjustment: Slowly add a 25% sodium hydroxide solution dropwise to the stirred mixture, maintaining the temperature between 5-10 °C, until the pH of the solution reaches 8. This neutralization is crucial for the reaction to proceed.[14]
-
Formation of the Intermediate: The reaction mixture now contains the in situ generated 1-methoxycarbonyl-S-methylisothiourea, which will be used directly in the next step.
Part 2: Cyclization and Synthesis of Flubendazole
-
Addition of Reactants: To the reaction mixture from Part 1, add glacial acetic acid (e.g., 6.4 g), followed by this compound (e.g., 8.9 g).
-
Heating and Reflux: Heat the mixture to approximately 85 °C with constant stirring. The reaction is typically maintained at this temperature for about 45 minutes to an hour.[14] During this time, a precipitate of Flubendazole will form. To aid in stirring, additional water and 2-propanol may be added.
-
Cooling and Isolation: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with methanol to remove unreacted starting materials and impurities.
Part 3: Purification
-
Recrystallization: The crude Flubendazole can be purified by recrystallization. A common solvent system for this is a mixture of acetic acid and methanol.[14] Dissolve the crude product in a minimal amount of hot acetic acid, and then add methanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum to a constant weight.
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of Flubendazole.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 70-85% (based on the diamine starting material) |
| Melting Point | Approximately 243 °C |
| Purity (HPLC) | >99% |
Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 11.7 (s, 1H, NH), 7.8-7.2 (m, 7H, Ar-H), 3.7 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ≈ 182, 164, 154, 142, 136, 132, 131, 130, 129, 116, 115, 114, 52.
-
IR (KBr, cm⁻¹): ν ≈ 3300 (N-H), 1720 (C=O, carbamate), 1640 (C=O, ketone), 1600, 1500 (C=C, aromatic).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₂FN₃O₃ [M+H]⁺: 314.09. Found: 314.1.
Discussion of Scientific Principles
The synthesis of Flubendazole from this compound is a classic example of benzimidazole ring formation. The key mechanistic steps involve the reaction of the o-phenylenediamine with a suitable cyclizing agent.
The in situ formation of 1-methoxycarbonyl-S-methylisothiourea is a critical first step. S-methylisothiourea is a readily available and stable salt.[15][16] The reaction with methyl chloroformate in a basic medium leads to the formation of the more reactive N-acylated isothiourea.
The subsequent cyclization reaction is believed to proceed through a nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbon of the isothiourea derivative. This is followed by an intramolecular cyclization with the elimination of methanethiol, leading to the formation of the stable benzimidazole ring system. The acidic conditions provided by the acetic acid can catalyze this cyclization step.[17]
The choice of reagents and reaction conditions is crucial for achieving a high yield and purity of the final product. The use of a biphasic system (water and an organic solvent like 2-propanol) can facilitate the reaction and the subsequent precipitation of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; side reactions; loss during workup. | Ensure accurate pH control during the formation of the cyclizing agent. Monitor the reaction progress by TLC or HPLC to ensure completion. Optimize the recrystallization solvent system to minimize product loss. |
| Impure Product | Incomplete reaction; presence of side products. | Ensure the purity of the starting materials. Perform a thorough washing of the crude product. Optimize the recrystallization process, potentially using a different solvent system or performing multiple recrystallizations. |
| Reaction Fails to Initiate | Incorrect pH; low temperature; inactive reagents. | Verify the pH of the reaction mixture after the addition of sodium hydroxide. Ensure the reaction temperature is maintained at the specified level. Use fresh, high-purity reagents. |
| Difficulty in Product Isolation | Product is too soluble in the reaction mixture. | If the product does not precipitate upon cooling, try adding an anti-solvent (e.g., water) to induce precipitation. Alternatively, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methyl chloroformate is toxic and corrosive; handle with extreme care.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
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Acta Medica (2017). Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Available at: [Link]
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ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF FLUBENDAZOLE COCRYSTALS | Request PDF. Available at: [Link]
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PMC - NIH. (2020). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available at: [Link]
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ResearchGate. (2018). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Flubendazole? Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]
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ResearchGate. (2021). Reductive cyclization of o-phenylenediamine with CO2 and BH3NH3 to synthesize 1H-benzoimidazole derivatives | Request PDF. Available at: [Link]
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PMC - NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
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Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Available at: [Link]
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ResearchGate. (2018). An improved synthesis of methyl [5-benzoyl- and 5-p-fluorobenzoylbenzimidazol-2-yl]carbamates. Available at: [Link]
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ResearchGate. (2019). The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Available at: [Link]
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Green Chemistry (RSC Publishing). (2013). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Available at: [Link]
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Patsnap Synapse. (2024). What is Flubendazole used for? Available at: [Link]
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Organic Chemistry Portal. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Available at: [Link]
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- Google Patents. (n.d.). United States Patent Office.
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International Journal of Pharmaceutical Sciences and Drug Research. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives. Available at: [Link]
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Synthesis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone, a key intermediate in the manufacturing of anthelmintic agents such as Flubendazole.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction
This compound is a substituted benzophenone of significant interest in medicinal chemistry. Its structure, featuring a vicinal diamine on one phenyl ring and a fluorine atom on the other, makes it a versatile building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which form the core of several pharmaceutical agents. The protocol detailed herein focuses on a robust and industrially relevant synthetic route: the catalytic hydrogenation of the nitro-amino precursor, (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone. This method is favored for its high selectivity and yield.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66938-86-1 |
| Molecular Formula | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol |
| Appearance | Not specified, likely a solid |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and dimethylformamide. |
Synthetic Approach: A Two-Step Overview
The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Friedel-Crafts acylation to form the benzophenone core, followed by a selective nitration and subsequent reduction of the nitro group. However, for the purpose of this protocol, we will begin with the commercially available or pre-synthesized nitro-amino precursor.
The primary transformation detailed in this protocol is the reduction of the nitro group in (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its clean conversion and the ease of product isolation.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes the catalytic hydrogenation of (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone | 31431-26-2 | 260.22 | 10.0 g |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 0.5 g |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 200 mL |
| Hydrogen Gas (high purity) | 1333-74-0 | 2.02 | As required |
| Celite® (or other filter aid) | 61790-53-2 | - | As required |
Equipment
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst as a slurry in a solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Reaction Procedure
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone (10.0 g).
-
Add 200 mL of anhydrous ethanol to the flask and stir the mixture to dissolve the starting material.
-
Carefully add 10% Palladium on Carbon (0.5 g) to the solution. The catalyst should be added as a slurry in a small amount of ethanol to prevent ignition.
-
-
Hydrogenation:
-
Securely attach the flask to the Parr hydrogenator.
-
Evacuate the flask and purge with nitrogen gas three times to remove any residual air.
-
Evacuate the flask again and introduce hydrogen gas to a pressure of 50 psi.
-
Commence vigorous stirring and maintain the hydrogen pressure at 50 psi. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Monitor the reaction progress by observing the uptake of hydrogen. The reaction is generally complete within 4-6 hours. Progress can also be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the hydrogen from the apparatus.
-
Purge the system with nitrogen gas three times.
-
Carefully remove the flask from the hydrogenator.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely, as the catalyst can become pyrophoric.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a solid.
-
Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Discussion
The catalytic hydrogenation of (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone is expected to proceed with high efficiency, providing the desired this compound in good to excellent yields (typically >90%) after purification.
The choice of palladium on carbon as the catalyst is critical. It is a highly effective catalyst for the reduction of aromatic nitro groups and is generally tolerant of other functional groups present in the molecule, such as the ketone and the fluorine atom. The use of ethanol as a solvent is advantageous due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates its removal during the work-up.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, or insufficient reaction time. | Use fresh catalyst, ensure the system is properly sealed and pressurized, and extend the reaction time. |
| Low Yield | Loss of product during work-up, incomplete reaction, or side reactions. | Ensure thorough washing of the filter cake and optimize recrystallization conditions. |
| Product Contamination | Incomplete removal of the catalyst or residual starting material. | Ensure thorough filtration and consider a second recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro-amino precursor. The described method is scalable and utilizes standard laboratory equipment and techniques, making it accessible to a wide range of researchers in the field of synthetic and medicinal chemistry.
References
Sources
Application and Protocol for HPLC Purity Analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Introduction
(3,4-Diaminophenyl)(4-fluorophenyl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4] This document provides a detailed application note and a robust protocol for the determination of the purity of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to separate the main component from potential process-related impurities and degradation products that may arise during synthesis, storage, or under stress conditions.[5]
The principles and methodologies outlined herein are grounded in the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1) for the validation of analytical procedures, and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[6][7][8][9][10][11][12]
Scientific Rationale and Method Development Strategy
The chemical structure of this compound, which contains two primary aromatic amine groups and a benzophenone core, suggests potential susceptibility to oxidative and photolytic degradation.[13][14][15] The primary aromatic amine functionalities can be prone to oxidation and may also react with various reagents. Therefore, a stability-indicating method is crucial to ensure that all potential degradation products are separated from the main peak, allowing for an accurate purity assessment.
A reversed-phase HPLC method was selected due to its versatility and suitability for the analysis of moderately polar compounds like aromatic amines and ketones.[16][17][18] A C18 column was chosen as the stationary phase to provide adequate hydrophobic retention of the analyte. The mobile phase composition, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer, was optimized to achieve the desired separation and peak shape. A photodiode array (PDA) detector is recommended to monitor the elution of compounds at multiple wavelengths, which aids in peak identification and purity assessment.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, Milli-Q or equivalent).
-
Formic acid (or other suitable buffer components).
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the HPLC analysis:
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with PDA or UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or as determined by UV scan of the main component) |
Preparation of Solutions
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase A and B, such as 50:50 v/v).
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a solution as described for the standard solution.
-
Blank Solution: Use the diluent as the blank.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[19][20][21][22][23] This ensures that the system is operating within the predefined acceptance criteria.
SST Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Injections (%RSD) | ≤ 2.0% for peak area and retention time (from 5 replicate injections of the standard solution) |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity peak (if present in a resolution solution) |
Method Validation
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][9][12][24] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This should be assessed over a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][25] The sample should be subjected to stress conditions to induce degradation.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified duration. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified duration. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose the sample solution to UV light in a photostability chamber.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported.
Visualization of Workflows
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution. YouTube. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
ICH. Quality Guidelines. [Link]
-
International Journal of Research and Applied Science & Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
-
ICH. Validation of analytical procedures: text and methodology q2(r1). [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
-
Science.gov. forced degradation products: Topics by Science.gov. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
SIELC Technologies. Separation of Methanone, bis(3,4-diaminophenyl)- on Newcrom R1 HPLC column. [Link]
-
PubMed. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. [Link]
-
Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
IntechOpen. Forced Degradation – A Review. [Link]
-
ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]
-
ResearchGate. Why we use HPLC-RP to determine the purity of new chemical entities?. [Link]
-
KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]
-
ChemBK. (3,4-diaminophenyl) (4-fluorophenyl) ketone. [https://www.chembk.com/en/chem/(3,4-diaminophenyl) (4-fluorophenyl) ketone]([Link] (4-fluorophenyl) ketone)
-
Cureus. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
PubChem. 4,4'-Diaminobenzophenone. [Link]
Sources
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- 18. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
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- 25. pharmtech.com [pharmtech.com]
Application Note: 1H NMR Characterization of 3,4-Diamino-4'-fluorobenzophenone
Introduction
3,4-Diamino-4'-fluorobenzophenone is a crucial intermediate in the synthesis of various pharmaceuticals and advanced polymers.[][2] Its molecular structure, featuring two distinct aromatic rings with differing substituents, makes it an excellent candidate for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of amino groups on one ring and a fluorine atom on the other leads to a unique and predictable proton (¹H) NMR spectrum. This application note provides a detailed protocol and in-depth analysis for the ¹H NMR characterization of this compound, offering a valuable resource for researchers in synthetic chemistry, quality control, and drug development. The accurate interpretation of the ¹H NMR spectrum is paramount for verifying the structural integrity and purity of this important building block.
Scientific Principles: Understanding the ¹H NMR Spectrum
The ¹H NMR spectrum of 3,4-Diamino-4'-fluorobenzophenone is governed by several key principles:
-
Chemical Shift (δ): The position of a proton signal along the x-axis (in ppm) is determined by its electronic environment. Electron-donating groups, such as the amino (-NH₂) groups, shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, like the carbonyl (C=O) and fluorine (-F) atoms, deshield adjacent protons, shifting their signals downfield.[3]
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the connectivity and spatial relationship of the protons. For aromatic systems, coupling between ortho protons is typically the largest (7-10 Hz), followed by meta (2-3 Hz) and para (<1 Hz) coupling.
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for the quantitative determination of the relative number of protons in different environments.
Experimental Protocol
Sample Preparation
A high-quality NMR sample is essential for obtaining a high-resolution spectrum. The following protocol ensures a homogenous solution free of particulate matter and paramagnetic impurities.
Materials:
-
3,4-Diamino-4'-fluorobenzophenone (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
High-precision 5 mm NMR tube
-
Glass Pasteur pipette and bulb
-
Small vial
-
Glass wool
Procedure:
-
Weighing: Accurately weigh 5-10 mg of 3,4-Diamino-4'-fluorobenzophenone into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and its deuterium signal, which is used by the spectrometer for field-frequency locking.[4]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube to remove any suspended particles. This step is critical to achieve good spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |
| Solvent | DMSO-d₆ | Excellent solvent for the analyte and provides a lock signal. The residual solvent peak at ~2.50 ppm can be used as a secondary chemical shift reference.[4] |
| Pulse Program | Standard 1D Proton (zg30 or equivalent) | A standard single-pulse experiment is sufficient for structural confirmation. |
| Acquisition Time (AQ) | 3-4 seconds | Allows for the detection of sharp signals and good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Spectral Width (SW) | 12-16 ppm | Covers the entire expected range of proton chemical shifts for the molecule. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Results and Discussion: Predicted ¹H NMR Spectrum
While an experimental spectrum was not available in the searched literature, a detailed prediction of the ¹H NMR spectrum of 3,4-Diamino-4'-fluorobenzophenone can be made based on the analysis of its structure and data from analogous compounds.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of 3,4-Diamino-4'-fluorobenzophenone with proton labeling for NMR assignment.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Signal | Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| A | H₂ (ortho to -F) | 7.70 - 7.80 | dd | JHF ≈ 8.8, JHH ≈ 5.5 | 2H |
| B | H₁ (ortho to C=O) | 7.25 - 7.35 | d | J ≈ 2.0 | 1H |
| C | H₃ (meta to -F) | 7.15 - 7.25 | t | J ≈ 8.8 | 2H |
| D | H₅ (ortho to C=O) | 7.05 - 7.15 | dd | J ≈ 8.2, J ≈ 2.0 | 1H |
| E | H₆ (ortho to -NH₂) | 6.60 - 6.70 | d | J ≈ 8.2 | 1H |
| F | 4-NH₂ | 5.50 - 5.70 | br s | - | 2H |
| G | 3-NH₂ | 4.80 - 5.00 | br s | - | 2H |
Analysis of Predicted Spectrum:
-
Fluorobenzoyl Protons (Ring A): The protons on the 4-fluorobenzoyl ring (H₂ and H₃) are expected to be the most downfield due to the electron-withdrawing effects of both the carbonyl group and the fluorine atom. The protons ortho to the fluorine (H₂) will appear as a doublet of doublets due to coupling with the adjacent proton (H₃) and through-space coupling to the fluorine atom. The protons meta to the fluorine (H₃) will appear as a triplet due to coupling with the two adjacent protons (H₂).
-
Diaminophenyl Protons (Ring B): The protons on the 3,4-diaminophenyl ring are shifted upfield due to the strong electron-donating effect of the two amino groups.
-
H₆: This proton, ortho to the 4-amino group and meta to the 3-amino group, is expected to be the most shielded aromatic proton, appearing as a doublet due to ortho coupling with H₅.
-
H₅: This proton will be a doublet of doublets, split by H₆ (ortho coupling) and H₁ (meta coupling).
-
H₁: This proton, ortho to the carbonyl group and meta to the 3-amino group, will be the most deshielded proton on this ring and will appear as a doublet due to meta coupling with H₅.
-
-
Amino Protons: The protons of the two amino groups (-NH₂) are expected to appear as two distinct broad singlets (F and G). Their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The 4-amino group is predicted to be slightly more downfield than the 3-amino group due to resonance effects.
Workflow for Structural Verification
Caption: Step-by-step workflow for the ¹H NMR characterization of 3,4-Diamino-4'-fluorobenzophenone.
Conclusion
¹H NMR spectroscopy is a powerful and definitive technique for the structural characterization of 3,4-Diamino-4'-fluorobenzophenone. By following the detailed protocol for sample preparation and data acquisition, and by understanding the principles of chemical shift and spin-spin coupling, researchers can confidently verify the identity and purity of this key synthetic intermediate. The predicted spectral data and assignments provided in this note serve as a robust guide for the interpretation of experimental results, ensuring the quality and reliability of materials used in pharmaceutical and materials science research.
References
-
University of Calgary. (n.d.). Aromatic H. Chem.libretexts.org. Retrieved January 6, 2026, from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 6, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 6, 2026, from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
Sources
13C NMR spectrum of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
An In-Depth Guide to the 13C NMR Spectral Analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Introduction
This compound is a substituted benzophenone of significant interest in materials science and medicinal chemistry. As a monomer, its diamino functionality allows for its incorporation into high-performance polymers like polyimides, prized for their thermal stability and mechanical strength. In drug development, the benzophenone scaffold is a common pharmacophore. A precise and unambiguous structural characterization is therefore paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a primary analytical technique for this purpose.
This application note provides a comprehensive guide to the acquisition and interpretation of the . It is designed for researchers and scientists who require a deep understanding of the molecule's spectral features and a robust protocol for obtaining high-quality data. We will delve into the predicted chemical shifts based on structural features, provide a field-proven experimental protocol, and explain the causality behind key instrumental choices.
Molecular Structure and Expected Carbon Environments
The structure of this compound contains 13 carbon atoms distributed among three distinct chemical environments: a carbonyl group, a 1,2,4-trisubstituted diaminophenyl ring, and a 4-substituted fluorophenyl ring. Due to the lack of molecular symmetry, all 13 carbon atoms are chemically non-equivalent and are expected to produce 13 distinct signals in the 13C NMR spectrum.[1][2] The numbering convention used for assignment is shown below.
Caption: Molecular structure and numbering of this compound.
Analysis of the Predicted 13C NMR Spectrum
The chemical shift of each carbon is influenced by its hybridization and the electronic effects (induction and resonance) of nearby substituents.
-
Carbonyl Carbon (C7): Ketone carbonyl carbons are significantly deshielded and appear far downfield, typically in the 190-220 ppm range.[2] We predict the C7 signal to be around 194-196 ppm . This signal is often of lower intensity due to its quaternary nature (no attached protons) and longer spin-lattice relaxation time (T1).[3]
-
Fluorophenyl Ring Carbons (C1'-C6'):
-
C4' (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be the most downfield in this ring, appearing around 163-167 ppm . Crucially, this signal will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-255 Hz, appearing as a doublet.[4]
-
C2'/C6': These carbons, ortho to the fluorine, will show a two-bond coupling (²JCF) of around 20-25 Hz (doublet). Their chemical shift is predicted in the 132-134 ppm range.
-
C3'/C5': These carbons, meta to the fluorine, will show a smaller three-bond coupling (³JCF) of about 8-10 Hz (doublet). They are predicted to resonate around 115-117 ppm .
-
C1': This quaternary carbon, attached to the carbonyl group, is deshielded and predicted to be in the 133-135 ppm range. It will exhibit a small four-bond coupling to fluorine (⁴JCF).
-
-
Diaminophenyl Ring Carbons (C1-C6): The two amino groups (-NH₂) are strong electron-donating groups, causing significant shielding (upfield shifts) of the carbons in this ring, particularly at the ortho and para positions (C2, C5, and C6).
-
C3/C4 (C-N): The carbons directly attached to the nitrogen atoms are deshielded relative to other ring carbons but shielded by the resonance effect. They are predicted to appear in the 145-152 ppm range.
-
C1: This quaternary carbon, para to one amino group and meta to the other, is attached to the electron-withdrawing carbonyl group. Its signal is predicted around 125-128 ppm .
-
C2/C5/C6: These protonated carbons are expected to be the most shielded due to the strong donating effect of the amino groups, appearing in the 113-120 ppm region.
-
Predicted Chemical Shift Summary
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (Hz) | Notes |
| C7 (C=O) | 194.5 - 196.0 | Singlet | - | Quaternary carbon, weak signal.[2] |
| C4' | 163.0 - 167.0 | Doublet | ¹JCF ≈ 250 | Directly attached to fluorine.[4] |
| C3 | 149.0 - 152.0 | Singlet | - | Attached to -NH₂. |
| C4 | 145.0 - 148.0 | Singlet | - | Attached to -NH₂. |
| C1' | 133.0 - 135.0 | Doublet (or Triplet) | ⁴JCF ≈ 3-4 | Quaternary, attached to C=O. |
| C2'/C6' | 132.0 - 134.0 | Doublet | ²JCF ≈ 22 | Ortho to fluorine. |
| C1 | 125.0 - 128.0 | Singlet | - | Quaternary, attached to C=O. |
| C6 | 118.0 - 120.0 | Singlet | - | Shielded by -NH₂ groups. |
| C3'/C5' | 115.0 - 117.0 | Doublet | ³JCF ≈ 9 | Meta to fluorine. |
| C2 | 115.5 - 117.5 | Singlet | - | Shielded by -NH₂ groups. |
| C5 | 113.0 - 115.0 | Singlet | - | Shielded by -NH₂ groups. |
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a high-quality, proton-decoupled 13C NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Select Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent ability to dissolve polar aromatic compounds, including those with amino functionalities. Its carbon signal appears as a multiplet around 39.5 ppm, which is unlikely to overlap with signals from the analyte.
-
Determine Sample Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.[5] Higher concentrations are preferable for 13C NMR to reduce acquisition time, as the nucleus has low natural abundance and sensitivity.[6]
-
Ensure Complete Dissolution: Prepare the sample in a small vial first.[5] Gently warm or vortex the vial to ensure the compound is fully dissolved. A homogenous solution is critical for achieving sharp spectral lines.
-
Filter the Sample: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional but Recommended): Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[5]
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. The causality for these choices is rooted in balancing signal-to-noise with experimental time, especially for insensitive nuclei like 13C.[7][8]
-
Load and Lock: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step for obtaining sharp, symmetrical peaks.
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgdc30 on Bruker instruments). A smaller flip angle is used because the relaxation delay (D1) is often shorter than 5xT1, preventing saturation of carbons with long relaxation times (especially quaternaries).[8]
-
Spectral Width (SW): Set a spectral width of ~240-250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals, from TMS to the carbonyl carbon, are captured.[2]
-
Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.[7]
-
Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. While longer delays (5-10s) would provide more quantitative results for quaternary carbons, a 2s delay offers a good compromise for routine structural confirmation, enhancing throughput.[7]
-
Number of Scans (NS): A minimum of 128 scans is recommended.[7] For dilute samples, or to improve the signal-to-noise ratio for weak quaternary carbon signals, increase the number of scans to 1024, 2048, or higher. The signal-to-noise ratio increases with the square root of the number of scans.
-
Temperature: Set the experiment to run at a constant temperature, typically 298 K (25 °C).
-
Caption: Experimental workflow for 13C NMR spectral analysis.
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform of the Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a symmetrical Lorentzian shape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS was not used, the residual DMSO solvent peak can be set to 39.52 ppm.
-
Peak Picking and Integration: Identify all peaks and label their chemical shifts. Note that for standard proton-decoupled 13C spectra, peak integrals are not reliably quantitative without special parameter optimization (e.g., inverse-gated decoupling and very long relaxation delays).[9]
Conclusion
The provides a unique fingerprint for its structural verification. By understanding the influence of the amino, fluoro, and carbonyl substituents on the carbon chemical shifts, a full assignment of the 13 distinct signals is achievable. The large, characteristic C-F coupling constants serve as definitive markers for assigning the fluorophenyl ring. The detailed protocol provided herein establishes a robust and reliable method for obtaining a high-quality spectrum, enabling researchers in materials science and drug discovery to confidently characterize this important molecule.
References
-
Kurutz, J. (2020). Optimized Default 13C Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]
-
Anklin, C., & Gerfin, T. (2018). Acquiring 1H and 13C Spectra. In Small Molecule NMR Spectroscopy. [Link]
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Fulmer, G. R., et al. (2010). NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]
-
Scribd. (n.d.). NMR Spectroscopy Data Parameters. [Link]
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Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
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Afonin, A. V., et al. (2018). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Magnetic Resonance in Chemistry. [Link]
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Nunes, F. M., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
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de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]
-
SpectraBase. (n.d.). 2-Chloro-4'-fluorobenzophenone. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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University College London. (n.d.). Sample Preparation. [Link]
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Royal Society of Chemistry. (2018). Supporting Information for Decarboxylative Formylation of Aryl Halides. [Link]
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SpectraBase. (n.d.). 4-Amino-benzophenone. [Link]
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University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Wishart Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
-
Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]
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Human Metabolome Database. (n.d.). Benzophenone 13C NMR Spectrum. [Link]
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PubChem. (n.d.). This compound. [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. [Link]
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Application Note: Selective N-Acylation of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Abstract
This document provides a comprehensive experimental protocol for the selective N-acylation of (3,4-Diaminophenyl)(4-fluorophenyl)methanone. This procedure is a cornerstone reaction for the synthesis of various heterocyclic compounds, including those with applications as kinase inhibitors and other pharmaceutical agents. The primary challenge in the acylation of aromatic diamines is achieving selective mono-acylation over di-acylation. This protocol details a robust method to favor the formation of the mono-acylated product, leveraging the differential reactivity of the two amino groups. We will cover the reaction mechanism, a detailed step-by-step procedure, methods for reaction monitoring, product isolation, purification, and characterization.
Introduction and Scientific Principles
This compound is a key intermediate in drug discovery. The two amino groups on the phenyl ring possess different nucleophilicities. The amino group at position 4 (para to the benzoyl group) is less sterically hindered and its lone pair is more involved in resonance with the carbonyl group, slightly reducing its nucleophilicity compared to the amino group at position 3 (meta). However, under controlled conditions, selective acylation is achievable.
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The nitrogen atom of an amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[1][2] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride or carboxylate) to form the N-acyl product.[1][3]
Key Strategic Considerations:
-
Choice of Acylating Agent: Acyl chlorides are highly reactive, while acid anhydrides are less so, offering better control.[4] The use of an acid anhydride can be advantageous as it produces a carboxylic acid byproduct, which is less corrosive than the hydrogen chloride gas generated from acyl chlorides.[2][4]
-
Stoichiometry: Using a slight deficit or an equimolar amount of the acylating agent relative to the diamine is crucial to minimize the formation of the di-acylated byproduct.
-
Reaction Conditions: Low temperatures can help to control the reaction rate and improve selectivity.
This protocol will focus on the use of acetic anhydride as the acylating agent for a balance of reactivity and safety.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the experiment.
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties/Hazards |
| This compound | 66938-86-1 | C₁₃H₁₁FN₂O | 230.24 | Yellow powder, Melting Point: 113-114°C. Irritant.[5][6] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, flammable liquid. Reacts with water. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. Use in a fume hood. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid, eye and respiratory irritant. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid, neurotoxin. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | Used for work-up to neutralize acid. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | Respiratory irritant. |
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.30 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry vial, prepare a solution of acetic anhydride (0.94 mL, 1.02 g, 10.0 mmol) in 10 mL of anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the stirred diamine solution over a period of 20-30 minutes, ensuring the internal temperature remains below 5 °C.
Causality Note: Slow, dropwise addition at low temperature is critical. This maintains a low concentration of the acylating agent, favoring the kinetically controlled mono-acylation reaction and suppressing the thermodynamically favored di-acylation product.
Reaction Monitoring via Thin Layer Chromatography (TLC)
Monitoring the reaction's progress is essential to determine the point of completion and to avoid the formation of byproducts.[7][8]
-
Prepare the TLC Chamber: Use a solvent system of 1:1 Ethyl Acetate/Hexanes.
-
Spotting the Plate: On a silica gel TLC plate, spot three lanes:
-
Development and Visualization: Develop the plate in the prepared chamber. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the starting material spot in the reaction mixture lane (Right Lane) has been completely consumed, and a new, typically more polar (lower Rf) product spot is dominant. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[9] The reaction is typically complete within 1-2 hours.
Work-up and Product Isolation
-
Once the reaction is complete as determined by TLC, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution to the flask while it is still in the ice bath.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic layers and wash them with 30 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
Causality Note: The sodium bicarbonate wash neutralizes any remaining acetic anhydride and the acetic acid byproduct. The brine wash helps to remove residual water from the organic phase.
Purification
The crude product can be purified by recrystallization or column chromatography. Recrystallization is often sufficient if the reaction was selective.
Recrystallization Procedure:
-
Dissolve the crude solid in a minimum amount of hot methanol or an ethanol/water mixture.[10][11]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.
Caption: Workflow for the selective N-acylation of this compound.
Characterization of Product
To confirm the identity and purity of the final product, N-(4-amino-2-benzoyl-5-fluorophenyl)acetamide, the following characterization methods are recommended:
-
Melting Point: Compare the experimentally determined melting point with literature values. The pure product should have a sharp melting point range.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure. Expect to see a new singlet around 2.1 ppm corresponding to the acetyl methyl group and a downfield shift of the amide proton.
-
FT-IR: Infrared spectroscopy should show a characteristic amide C=O stretch (around 1660-1680 cm⁻¹) and N-H stretches.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 273.1 g/mol ).
Safety and Handling
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Acetic anhydride is corrosive and reacts exothermically with water. Handle with care.
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
-
5.3: TLC Uses - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry. [Link]
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This compound. PubChem. [Link]
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TLC analysis for time course of acylation, reactants ratio effect and... (n.d.). ResearchGate. [Link]
-
Acylation Mechanism. (2025). Save My Exams. [Link]
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Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Study Mind. [Link]
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Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]
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This compound. ChemBK. [Link]
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A green and efficient monoacylation strategy for symmetrical diamines in microreactors. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Monoacylation of Symmetrical Diamines in Charge Microdroplets. (2021). PubMed. [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). LibreTexts. [Link]
-
Mono-acylation of symmetric diamines in the presence of water. (n.d.). ResearchGate. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu. [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
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Mono-acylation of piperazine and homopiperazine via ionic immobilization. (n.d.). ResearchGate. [Link]
-
2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]
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Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. (n.d.). ResearchGate. [Link]
-
(3,4-Diaminophenyl)Phenyl Methanone. Chemical-Suppliers. [Link]
- Process for producing 2-aminobenzophenone compound.
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Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. (n.d.). ResearchGate. [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega. [Link]
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. [Link]
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Advanced High-Performance Polymers: Application Notes for (3,4-Diaminophenyl)(4-fluorophenyl)methanone in Polyimide Synthesis
Introduction: The Strategic Role of Fluorinated Diamines in Next-Generation Polyimides
In the relentless pursuit of materials that push the boundaries of performance, aromatic polyimides stand out for their exceptional thermal stability, mechanical robustness, and dielectric properties.[1][2] However, the demands of advanced applications in aerospace, electronics, and membrane separations necessitate further enhancements, particularly in processability, dielectric performance, and environmental resistance. The incorporation of fluorine atoms into the polymer backbone is a proven strategy to achieve these enhanced characteristics.[2][3]
This technical guide focuses on the application of (3,4-Diaminophenyl)(4-fluorophenyl)methanone , a fluorinated aromatic diamine, in the synthesis of high-performance polyimides. The presence of the electronegative fluorine atom and the flexible benzophenone linkage in this monomer offers a unique combination of properties to the resulting polymers. These include a reduced dielectric constant, decreased moisture absorption, and improved solubility, without significantly compromising the high thermal stability inherent to the polyimide family.[3] This document provides detailed protocols for the synthesis and characterization of polyimides derived from this versatile monomer, offering researchers and drug development professionals a comprehensive resource for harnessing its potential.
Core Principles: Why this compound?
The molecular architecture of this compound is key to its utility in advanced polymer synthesis.
-
Fluorine's Influence : The pendant fluorine atom imparts several key advantages. Its high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal stability and resistance to chemical degradation.[2] Furthermore, the fluorine atom's low polarizability leads to a reduction in the polymer's dielectric constant and dissipation factor, making these materials ideal for high-frequency electronic applications.[2][3]
-
Enhanced Solubility and Processability : The asymmetrical structure and the presence of the flexible keto-ether linkage in the diamine disrupt the chain packing that often leads to insolubility in traditional aromatic polyimides. This improved solubility in organic solvents facilitates the processing of these polymers into films, coatings, and fibers.[4]
-
Tailorable Properties : By reacting this compound with various aromatic dianhydrides, a wide range of polyimides with tailored properties can be synthesized. The choice of dianhydride allows for fine-tuning of the thermal, mechanical, and optical characteristics of the final polymer to meet specific application requirements.
Experimental Protocols: Synthesis and Characterization
The following protocols provide a detailed methodology for the synthesis of a polyimide from this compound and a representative aromatic dianhydride, Pyromellitic dianhydride (PMDA), via a two-step solution polycondensation method.
Protocol 1: Synthesis of Poly(amic acid) Precursor
This initial step involves the formation of the soluble poly(amic acid) intermediate at room temperature.
Materials:
-
This compound (purified by recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise equimolar amount of this compound in anhydrous DMAc to achieve a solids concentration of 15-20% (w/v).
-
Stir the solution under a gentle flow of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA powder to the diamine solution in small portions over a period of 1 hour to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Protocol 2: Thermal Imidization to Polyimide
This step converts the poly(amic acid) into the final, robust polyimide through a process of cyclodehydration.
Procedure:
-
The viscous poly(amic acid) solution can be directly used to cast films. Pour the solution onto a clean, dry glass plate and spread it evenly using a doctor blade.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.
Workflow for Polyimide Synthesis
Caption: General workflow for the two-step synthesis of polyimides.
Characterization of the Resulting Polyimides
A comprehensive characterization of the synthesized polyimides is essential to validate their structure and properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the completion of imidization. Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed chemical structure of the polymer.
Thermal Properties
-
Thermogravimetric Analysis (TGA) : To determine the thermal stability of the polymer. Typically performed under a nitrogen atmosphere, TGA will provide the decomposition temperature (Td), often reported as the temperature at 5% or 10% weight loss.
-
Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Mechanical and Dielectric Properties
-
Tensile Testing : To measure the mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break.
-
Dielectric Spectroscopy : To determine the dielectric constant and dissipation factor of the polyimide films over a range of frequencies.
Expected Properties of Polyimides Derived from this compound
The properties of the final polyimide will depend on the specific dianhydride used in the polymerization. The following table summarizes the expected range of properties based on data from analogous fluorinated polyimides.[3][5]
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
| Elongation at Break | 5 - 30% |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.2 |
| Water Absorption | 0.2 - 0.8% |
Applications in Research and Development
The unique combination of properties offered by polyimides derived from this compound makes them highly attractive for a variety of advanced applications:
-
Microelectronics : As low-k dielectric materials for interlayer insulation in integrated circuits and as substrates for flexible printed circuits.[2]
-
Aerospace : In applications requiring high thermal stability and resistance to radiation, such as in composites and coatings for aircraft and spacecraft.
-
Membrane Separations : For gas separation membranes, where the fluorine content can enhance selectivity and permeability.
-
Drug Delivery : The biocompatibility and controlled degradation of certain polyimides can be explored for advanced drug delivery systems.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Influence of monomer structure on final polymer properties.
Conclusion
This compound is a valuable monomer for the synthesis of advanced fluorinated polyimides. Its unique chemical structure provides a pathway to polymers with a desirable combination of high thermal stability, excellent mechanical properties, and a low dielectric constant, coupled with improved processability. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this monomer in developing next-generation materials for a wide range of demanding applications.
References
-
Maiti, S., & Ray, S. S. (Year). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Journal of Applied Polymer Science. [Link]
-
Faghihi, K., & Soleimani, M. (Year). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Iranian Polymer Journal. [Link]
-
Li, T., et al. (2020). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Polymers. [Link]
-
Hsiao, S. H., & Lin, S. W. (2006). Synthesis and characterization of polyimides derived from (3‐amino‐2,4,6‐trimethylphenyl)‐(3′‐aminophenyl)methanone and aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Sava, I., & Bruma, M. (Year). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]
-
Alam, S., & Kumar, A. (Year). Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy) benzyl] Anthracene. High Performance Polymers. [Link]
-
Wang, C., et al. (2022). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers. [Link]
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Park, J. H., et al. (Year). Preparation and properties of aromatic polyimides based on 4,4′‐(2,2,2‐trifluoro‐1‐phenylethylidene)diphthalic anhydride. Journal of Applied Polymer Science. [Link]
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Li, M., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Crystals. [Link]
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Li, T., et al. (2020). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. [Link].nih.gov/pmc/articles/PMC10479133/)
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Application Notes and Protocols: Reaction Mechanism for the Formation of 3,4-Diamino-4'-fluorobenzophenone
Introduction: The Significance of 3,4-Diamino-4'-fluorobenzophenone
3,4-Diamino-4'-fluorobenzophenone is a crucial aromatic diamine monomer in the synthesis of high-performance polymers, particularly poly(ether imide)s and other polyimides. The strategic placement of its functional groups—two adjacent amino groups on one phenyl ring and an electron-withdrawing fluorine atom on the other—imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific solubility characteristics. Understanding the reaction mechanism for its formation is paramount for researchers and process chemists aiming to optimize its synthesis for applications in aerospace, electronics, and specialty membranes.
This document provides a detailed, mechanistically-driven guide to a robust and industrially relevant synthetic pathway for 3,4-Diamino-4'-fluorobenzophenone. It is designed to offer not just a protocol, but a foundational understanding of the chemical principles governing each transformation.
Strategic Overview of the Synthetic Pathway
The synthesis of 3,4-Diamino-4'-fluorobenzophenone is most effectively approached through a multi-step sequence designed for high regioselectivity and yield. Direct functionalization of a pre-formed benzophenone core often leads to challenging isomeric mixtures. Therefore, a more controlled approach is warranted. The selected pathway involves three key transformations:
-
Friedel-Crafts Acylation: Construction of the core benzophenone structure.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the first amino group precursor.
-
Chemoselective Reduction: Formation of the final diamine product.
This strategy ensures that the desired 3,4-diamino substitution pattern is achieved with high fidelity.
Caption: Overall synthetic workflow for 3,4-Diamino-4'-fluorobenzophenone.
Part 1: Friedel-Crafts Acylation to Form the Benzophenone Core
The foundational step is the construction of the diaryl ketone structure. This is reliably achieved via the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.
Causality and Reagent Selection
To ensure the correct final substitution pattern, we begin with precursors that install the necessary functionalities in a latent form. The reaction involves the acylation of fluorobenzene with 3-nitro-4-chlorobenzoyl chloride.
-
Fluorobenzene: Serves as the nucleophilic aromatic ring. The fluorine atom is an ortho-, para-director, but for this sterically demanding reaction, acylation occurs predominantly at the para-position, leading to the desired 4'-fluoro substitution.
-
3-Nitro-4-chlorobenzoyl chloride: This acyl chloride is chosen specifically because it already contains the precursors for the 3,4-diamino group. The chloro and nitro groups are strategically placed for the subsequent reaction steps.
-
Lewis Acid Catalyst (e.g., AlCl₃): This is essential for activating the acyl chloride, making it a potent electrophile.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism proceeds through the generation of a highly electrophilic acylium ion.[1]
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, which then cleaves to form a resonance-stabilized acylium ion. This ion is the active electrophile.[2]
-
Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding 3-nitro-4-chloro-4'-fluorobenzophenone.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 3-Nitro-4-chloro-4'-fluorobenzophenone
| Parameter | Value/Condition | Rationale |
| Reactants | Fluorobenzene (1.2 eq), 3-Nitro-4-chlorobenzoyl chloride (1.0 eq) | Fluorobenzene is often used in slight excess to act as both reactant and solvent. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq) | A stoichiometric amount is required as the product ketone complexes with AlCl₃.[3] |
| Solvent | Dichloromethane (DCM) or excess Fluorobenzene | An inert solvent is required. DCM is a common choice. |
| Temperature | 0°C to room temperature | The initial addition of AlCl₃ is done at a low temperature to control the exothermic reaction. |
| Reaction Time | 4-6 hours | Monitored by TLC or HPLC until consumption of the acyl chloride. |
| Work-up | Quenching with ice-cold dilute HCl(aq) | To decompose the aluminum chloride-ketone complex and separate the aqueous and organic layers. |
Procedure:
-
To a stirred solution of 3-nitro-4-chlorobenzoyl chloride and fluorobenzene in dichloromethane at 0°C, add anhydrous aluminum chloride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Slowly pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
With the benzophenone core constructed, the next step is to introduce the first amino group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically an ammonolysis, to replace the chlorine atom.
Causality and Mechanistic Insight
The chlorine atom at the 4-position is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position.[4] This activation is crucial for the reaction to proceed under reasonable conditions.
-
Mechanism: The SNAr reaction is a two-step addition-elimination process.
-
Nucleophilic Addition: The nucleophile (ammonia, NH₃) attacks the carbon atom bearing the chlorine. This attack is regioselective due to the activation by the ortho-nitro group. The π-electrons of the aromatic ring are displaced to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes this intermediate.
-
Elimination: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding 3-nitro-4-amino-4'-fluorobenzophenone.
-
Caption: Mechanism of Nucleophilic Aromatic Substitution (Ammonolysis).
Experimental Protocol: Synthesis of 3-Nitro-4-amino-4'-fluorobenzophenone
This reaction is typically performed under pressure to maintain a sufficient concentration of ammonia.[5]
| Parameter | Value/Condition | Rationale |
| Reactant | 3-Nitro-4-chloro-4'-fluorobenzophenone (1.0 eq) | The electrophilic substrate. |
| Nucleophile | Aqueous Ammonia (10-25% solution) | A large excess is used to drive the reaction and act as a solvent.[5] |
| Solvent | Ethanol or N,N-Dimethylformamide (DMF) | Co-solvent to improve the solubility of the organic substrate.[5] |
| Temperature | 80-130°C | Elevated temperature is required to overcome the activation energy barrier. |
| Pressure | 0.4-0.6 MPa (in a sealed autoclave) | Necessary to keep ammonia in the reaction mixture at the required temperature.[5] |
| Reaction Time | 18-24 hours | Reaction progress is monitored by HPLC. |
Procedure:
-
Charge a high-pressure autoclave with 3-nitro-4-chloro-4'-fluorobenzophenone, an organic co-solvent (e.g., ethanol), and aqueous ammonia.
-
Seal the autoclave and heat the mixture to the target temperature (e.g., 100°C), maintaining the pressure within the specified range.
-
Stir the reaction mixture for 18-24 hours.
-
After completion, cool the autoclave to room temperature and slowly vent the pressure.
-
Discharge the reaction mixture, and the product, which often precipitates upon cooling, can be isolated by filtration.
-
Wash the isolated solid with water to remove inorganic salts and dry under vacuum.
Part 3: Reduction of the Nitro Group
The final step is the chemoselective reduction of the nitro group to an amino group, yielding the target 3,4-diamino-4'-fluorobenzophenone.
Causality and Method Selection
Several methods are available for nitro group reduction, but catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[6]
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst, typically Palladium on carbon (Pd/C).[7] It is highly efficient for the reduction of aromatic nitro groups.[8]
-
Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a hydrogen donor like ammonium formate or hydrazine hydrate is used in the presence of the Pd/C catalyst.[9]
-
Metal/Acid Reduction: Classical methods using metals like tin (Sn) or iron (Fe) in acidic conditions are also effective but can involve more challenging work-ups.
-
Sodium Hydrosulfite (Na₂S₂O₄): This reagent offers a mild, metal-free alternative, which can be beneficial if the substrate is sensitive to catalytic conditions.[10][11]
For this protocol, we will focus on catalytic hydrogenation with Pd/C, a widely adopted and scalable method.
Reaction Mechanism: Catalytic Hydrogenation
The mechanism of catalytic hydrogenation is complex and occurs on the surface of the metal catalyst.
-
Adsorption: Both the nitro compound and hydrogen gas (H₂) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, by the sequential addition of hydrogen atoms from the catalyst surface.
-
Desorption: Once the reduction to the amino group is complete, the final product, 3,4-diamino-4'-fluorobenzophenone, desorbs from the catalyst surface.
Experimental Protocol: Synthesis of 3,4-Diamino-4'-fluorobenzophenone
| Parameter | Value/Condition | Rationale |
| Reactant | 3-Nitro-4-amino-4'-fluorobenzophenone (1.0 eq) | The substrate to be reduced. |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | The heterogeneous catalyst for the hydrogenation. |
| Hydrogen Source | Hydrogen Gas (H₂) | Typically applied at a pressure of 0.1-0.2 MPa.[5] |
| Solvent | Methanol or Ethanol | Provides good solubility for the substrate and is compatible with hydrogenation. |
| Temperature | 40-50°C | Mild heating can increase the reaction rate without promoting side reactions.[5] |
| Reaction Time | 3-5 hours | Monitored by HPLC for the disappearance of the starting material. |
Procedure:
-
In a hydrogenation vessel, dissolve 3-nitro-4-amino-4'-fluorobenzophenone in methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure.
-
Stir the mixture at 40-50°C for 3-5 hours.
-
After the reaction is complete, vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization to yield pure 3,4-diamino-4'-fluorobenzophenone.
Conclusion
The described three-step synthesis provides a logical and efficient pathway to 3,4-Diamino-4'-fluorobenzophenone. By understanding the underlying mechanisms of the Friedel-Crafts acylation, nucleophilic aromatic substitution, and catalytic hydrogenation, researchers can troubleshoot and optimize the synthesis for their specific needs. This approach, which builds the molecule with strategic control over regiochemistry, is superior to methods that might require challenging isomeric separations and exemplifies a rational approach to complex organic synthesis.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 255-262. [Link]
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ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-dinitrobenzoyl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7846–7850. [Link]
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Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]
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Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Quora. (2016). What is Hoffmann's ammonolysis reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Retrieved from [Link]
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Byju's. (n.d.). Hoffmann's Ammonolysis Method. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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ScienceMadness Discussion Board. (2025). One pot reduction of dinitro compounds to diamines. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). Retrieved from [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Google Patents. (1946). Ammonolysis of aryl halides.
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National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2008). Aminolysis of O -Aryl Thionobenzoates: Amine Basicity Combines with Modulation of the Nature of Substituents in the Leaving Group and Thionobenzoate Moiety to Control the Reaction Mechanism. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]
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-
IMEMG. (2018). Synthesis, Formulation, and Testing of 3.4-DNP. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 3, 4-dinitrofuroxan. Retrieved from [Link]
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Purification of Crude (3,4-Diaminophenyl)(4-fluorophenyl)methanone by Recrystallization: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3,4-Diaminophenyl)(4-fluorophenyl)methanone is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the anthelmintic agent Flubendazole[1]. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy. This application note provides a comprehensive, field-tested guide to the purification of crude this compound using the robust and scalable technique of recrystallization. We delve into the foundational principles, a systematic approach to solvent selection, a detailed step-by-step protocol, and a troubleshooting guide to address common challenges.
Introduction: The Principle of Purification by Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds[2][3]. The process leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the cooled solvent (the "mother liquor") due to their lower concentration or higher solubility[4][5]. Subsequent filtration separates the pure crystals from the impurity-laden mother liquor, yielding a product of significantly higher purity[6].
The success of this technique is critically dependent on the selection of an appropriate solvent, as the solubility curve of the compound in the solvent should be steep—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures[3][7].
Materials and Methods
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Condenser (for reflux)
-
Büchner funnel and flask for vacuum filtration
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Scintillation vials or test tubes (for solvent screening)
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Reagents and Solvents
-
Ethanol (95% or absolute)
-
Methanol
-
Isopropanol (IPA)
-
Ethyl Acetate
-
Acetone
-
Deionized Water
-
Heptane or Hexane
Safety Precautions
-
Handling of this compound: This compound may cause skin and eye irritation[10][11]. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves[12][13][14].
-
Solvent Handling: All organic solvents listed are flammable. Keep away from open flames and ignition sources. Use in a fume hood to avoid inhalation of vapors[12].
-
Procedure: When heating flammable solvents, always use a heating mantle or steam bath, never a hot plate with an open heating element, to prevent fire hazards.
Protocol Part I: Systematic Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization[7]. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.
Understanding the Solute
This compound possesses both polar (two amine groups, one ketone) and non-polar (two aromatic rings) functionalities. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will be most effective. Available data indicates solubility in ethanol and dimethylformamide, and insolubility in water[10].
Screening Protocol
-
Place approximately 50 mg of the crude solid into a small test tube or scintillation vial.
-
Add the candidate solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Observe the solubility.
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves completely upon heating, cool the solution to room temperature and then in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Data Interpretation for Solvent Selection
The results of the screening should be recorded systematically.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable as a single solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal formation | Excellent Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Unsuitable (too soluble) |
| Heptane | Insoluble | Insoluble | None | Unsuitable as single solvent; Potential Antisolvent |
| Acetone | Very Soluble | Very Soluble | No recovery | Unsuitable (too soluble) |
Protocol Part II: The Recrystallization Workflow
This protocol is designed for purifying approximately 10.0 g of crude this compound. Adjust solvent volumes proportionally for different scales.
Caption: Recrystallization Workflow Diagram.
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of 95% ethanol.
-
Heat the mixture to a gentle boil using a heating mantle while stirring.
-
Continue to add ethanol in small portions (2-3 mL at a time) until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield[4][16]. Avoid adding a large excess.
Step 2: Hot Filtration (Optional)
-
This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
To prevent premature crystallization, keep the solution boiling and the receiving flask hot (e.g., by placing it on the heating mantle)[17].
-
Pour the hot solution through the filter paper in portions.
-
If crystals form on the filter paper, wash them through with a small amount of hot ethanol.
Step 3: Cooling and Crystallization
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities[3].
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
If no crystals form, the solution may be supersaturated. Induce crystallization by scratching the inner wall of the flask with a glass rod just below the surface of the liquid or by adding a tiny "seed" crystal of the pure compound[16][18].
Step 4: Collection of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol and apply the vacuum to ensure a good seal.
-
Pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.
-
Rinse the Erlenmeyer flask with a small amount (5-10 mL) of ice-cold ethanol to transfer any residual crystals to the funnel.
Step 5: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions (10-15 mL each) of ice-cold ethanol. This removes the mother liquor that adheres to the crystal surfaces.
-
Continue to draw air through the filter cake for 10-15 minutes to help evaporate the bulk of the solvent.
Step 6: Drying
-
Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.
-
Break up the filter cake to facilitate drying.
-
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, more efficiently, in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Once dry, weigh the purified product to calculate the percent recovery and determine its melting point to assess purity.
Troubleshooting Common Recrystallization Issues
Caption: Principle of Purification by Recrystallization.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Re-heat the solution and boil off some of the solvent to concentrate it, then cool again[18][19]. 2. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation[16]. |
| "Oiling Out" | The compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. This ensures the solution becomes saturated at a temperature below the compound's melting point[17][20]. |
| Very Low Yield | 1. Too much solvent was used. 2. Premature filtration of the product. 3. Washing crystals with room temperature or warm solvent. | 1. If the mother liquor has not been discarded, it can be concentrated to recover a second crop of crystals[19]. 2. Ensure the solution is fully cooled before filtration. 3. Always use ice-cold solvent for washing the filter cake[16]. |
| Colored Product | Colored impurities are present that are not removed by recrystallization alone. | If the color persists, perform a preliminary purification step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding to the cooling step. |
References
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Application Note: A Multi-Technique Approach for the Comprehensive Analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Abstract
This application note provides a comprehensive guide to the analytical techniques required for the unambiguous identification, purity assessment, and structural elucidation of (3,4-Diaminophenyl)(4-fluorophenyl)methanone. This compound is a key intermediate in pharmaceutical synthesis, making robust analytical characterization essential for quality control and regulatory compliance. We present detailed protocols for High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detection (HPLC-UV/MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The synergistic application of these methods provides a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest confidence in material quality.
Introduction
This compound, also known as 3,4-Diamino-4'-fluorobenzophenone, is an aromatic ketone of significant interest in the pharmaceutical industry.[1][2][3] Notably, it serves as a critical starting material in the synthesis of Flubendazole, a broad-spectrum anthelmintic agent used in veterinary and human medicine.[4] The purity and structural integrity of this intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
The presence of multiple functional groups—two primary amines, a ketone, and a fluorine substituent—necessitates a multi-faceted analytical approach. A single technique is insufficient to confirm identity and comprehensively profile potential impurities, which may arise from starting materials or side reactions during synthesis. This guide details an integrated workflow, explaining the causality behind the selection of each technique and protocol to provide a complete analytical picture of the molecule.
Physicochemical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value | Source(s) |
| IUPAC Name | (3,4-diaminophenyl)-(4-fluorophenyl)methanone | [1] |
| CAS Number | 66938-86-1 | [1][2][4][5] |
| Molecular Formula | C₁₃H₁₁FN₂O | [1][2][5][6] |
| Molecular Weight | 230.24 g/mol | [1][2][5] |
| Appearance | Crystalline solid | [6][7] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and dimethylformamide. | [6][7] |
Chromatographic Analysis for Purity and Quantification (HPLC-UV/MS)
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for separating and quantifying the target compound from its potential impurities. The non-polar stationary phase (typically C18) effectively retains the aromatic ketone, while a polar mobile phase elutes the components based on their hydrophobicity. A Diode Array Detector (DAD) provides quantitative data and UV spectral information, while in-line Mass Spectrometry (MS) offers definitive mass confirmation and structural information about co-eluting or trace-level impurities. This dual-detector approach provides orthogonal data, ensuring a highly trustworthy assessment.
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Application Note: (3,4-Diaminophenyl)(4-fluorophenyl)methanone as a Versatile Scaffold for the Discovery of Novel Kinase Inhibitors
Abstract
(3,4-Diaminophenyl)(4-fluorophenyl)methanone is a pivotal starting material in medicinal chemistry, primarily valued for its ortho-phenylenediamine core. This structure serves as a robust platform for the synthesis of benzimidazoles, a class of heterocyclic compounds recognized as a "privileged scaffold" in drug discovery. The inherent reactivity of the adjacent amine groups allows for efficient cyclization reactions to build a diverse library of substituted benzimidazoles. Derivatives of this scaffold have demonstrated significant therapeutic potential across various disease areas, most notably in oncology as potent protein kinase inhibitors. This guide provides a comprehensive overview of the applications of this compound, detailing its role in the synthesis of bioactive molecules and providing field-proven protocols for their creation and subsequent biological evaluation.
Introduction: The Strategic Value of the Scaffold
In the landscape of drug discovery, starting materials are chosen for their ability to be efficiently transformed into molecules with desirable pharmacological properties. This compound is a prime example of such a strategic building block. Its structure is composed of two key regions:
-
The o-Phenylenediamine Moiety: The 1,2-diamino substitution on the benzene ring is the reactive center, perfectly primed for condensation reactions with carbonyl-containing compounds (such as aldehydes or carboxylic acids) to form the stable, aromatic benzimidazole ring system.[1][2]
-
The 4-Fluorobenzoyl Group: This substituent provides a crucial handle for modulating the physicochemical and pharmacological properties of the final compound. The ketone offers a potential hydrogen bond acceptor, while the fluorophenyl ring can engage in various interactions within a biological target's binding site. The fluorine atom itself can enhance metabolic stability and binding affinity.
The convergence of these features makes this compound an ideal precursor for libraries targeting enzyme families like protein kinases, where the benzimidazole core can act as a scaffold to position substituents for optimal interaction with the ATP-binding pocket.[3][4]
Physicochemical Properties and Handling
Proper handling and understanding of the starting material's properties are critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 66938-86-1 | [5][6][7] |
| Molecular Formula | C₁₃H₁₁FN₂O | [5][7][8] |
| Molecular Weight | 230.24 g/mol | [7][8] |
| Appearance | Solid (Typical) | |
| Melting Point | 113-114 °C | [6][7] |
| Boiling Point | 447.4 ± 45.0 °C (Predicted) | [6][7] |
| Topological Polar Surface Area | 69.1 Ų | [5][8] |
Safety & Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound. General precautions include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Core Application: Synthesis of Bioactive Benzimidazoles
The primary application of this compound is its conversion into 5-(4-fluorobenzoyl)-1H-benzimidazole derivatives. The most common and robust method for this transformation is the Phillips-Ladenburg condensation, which involves the reaction of the o-phenylenediamine with a carboxylic acid under acidic conditions.[2][9][10]
The causality behind this reaction is a two-step process: initial acylation of one amino group to form an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.
Caption: Phillips-Ladenburg benzimidazole synthesis.
This synthetic route is highly versatile, allowing for the introduction of a wide variety of "R" groups at the 2-position of the benzimidazole core, which is critical for exploring structure-activity relationships (SAR).
Therapeutic Landscape: Targeting Protein Kinases in Oncology
The benzimidazole scaffold derived from this precursor is a cornerstone of modern targeted cancer therapy.[11] Protein kinases are enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer.[12] Benzimidazole-based compounds are often designed as ATP-competitive inhibitors, occupying the ATP-binding site of a target kinase and preventing the phosphorylation of downstream substrates.[3][4]
Caption: Inhibition of a signaling cascade by a kinase inhibitor.
Derivatives have been developed to target a wide range of kinases, including:
-
Receptor Tyrosine Kinases: EGFR, FGFR, VEGFR-2[11]
-
Cell Cycle Kinases: CDKs, Aurora Kinases[11]
-
Non-receptor Tyrosine Kinases: BCR-ABL[13]
The development of multi-target kinase inhibitors, which can be advantageous for overcoming drug resistance, is an active area of research where this scaffold is also employed.[3][14]
Experimental Protocols
The following protocols provide a robust framework for the synthesis and biological evaluation of novel compounds derived from this compound.
Protocol 1: Synthesis of 2-Aryl-5-(4-fluorobenzoyl)-1H-benzimidazole
Principle: This protocol utilizes the Phillips-Ladenburg condensation to synthesize a representative benzimidazole derivative.[2][9] The reaction is driven to completion by heating in an acidic medium, which facilitates the necessary dehydration step.
Materials & Reagents:
-
This compound
-
Substituted Aromatic Carboxylic Acid (e.g., 4-methoxybenzoic acid)
-
Polyphosphoric Acid (PPA) or 4N Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Silica Gel (for column chromatography, if needed)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired substituted aromatic carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as the solvent and catalyst (approx. 10x the weight of the starting material) or dissolve reactants in ethanol and add 4N HCl.
-
Fit the flask with a reflux condenser and heat the mixture to 120-140 °C (for PPA) or reflux (for HCl/ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Chromatography: If recrystallization is insufficient, purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: This protocol describes a non-radioactive, luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16] Less light indicates less ADP produced, meaning greater inhibition of the kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials & Reagents:
-
Synthesized benzimidazole inhibitor
-
DMSO (Dimethyl Sulfoxide)
-
Target Protein Kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (contains MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into the kinase assay buffer.
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 5 µL of the diluted compound solutions. Include "max signal" (DMSO vehicle) and "min signal" (no enzyme or potent inhibitor) controls.
-
Add 10 µL of a solution containing the target kinase and its substrate in kinase buffer.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution (prepared in kinase buffer at a concentration near the Kₘ for the enzyme).
-
Incubate the plate at 30 °C for 30-60 minutes. The time should be optimized to ensure the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.[15]
-
Conclusion and Future Perspectives
This compound is a high-value, versatile starting material for drug discovery. Its utility is firmly established in the synthesis of benzimidazoles, a scaffold that continues to yield potent modulators of critical biological targets, especially protein kinases. The straightforward and adaptable chemistry, combined with the profound biological relevance of the resulting compounds, ensures that this building block will remain a staple in medicinal chemistry campaigns aimed at developing next-generation targeted therapies. Future work will likely focus on incorporating these benzimidazole cores into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, to address challenges of drug resistance and further enhance therapeutic efficacy.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. [Link]
-
Bentham Science Publishers. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science. [Link]
-
ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. ResearchGate. [Link]
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Shree Ganesh Remedies Limited. (n.d.). This compound-66938-86-1. sgrl.com. [Link]
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ChemBK. (n.d.). This compound. ChemBK. [Link]
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AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles. ias.ac.in. [Link]
-
El-Gamal, M. I., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), e2200282. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NCBI. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. NCBI. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. NCBI. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Derivatives from 3,4-Diamino-4'-fluorobenzophenone
Introduction: The Strategic Value of 3,4-Diamino-4'-fluorobenzophenone
3,4-Diamino-4'-fluorobenzophenone is a highly valuable and versatile starting material in medicinal chemistry and materials science. Its structure presents a unique convergence of reactive sites, making it an ideal scaffold for generating diverse molecular architectures. The key to its utility lies in the ortho-diamine functionality, a classic precursor for the synthesis of a wide array of fused heterocyclic systems.[1][2] This diamino arrangement is the primary reactive center and the focus of the protocols detailed herein.
The molecule's other features also offer strategic advantages:
-
The Benzoyl Group: This bulky, electron-withdrawing group modulates the reactivity of the diamine and serves as a key structural and pharmacophoric element in the final derivatives. It is a common feature in many biologically active compounds.[3]
-
The 4'-Fluoro Substituent: The fluorine atom enhances metabolic stability and can improve pharmacokinetic properties such as membrane permeability and binding affinity through favorable electrostatic interactions. Its presence is a common strategy in modern drug design.
This guide provides detailed, field-proven protocols for the synthesis of two major classes of novel derivatives: benzimidazoles and quinoxalines . The methodologies are designed to be robust, efficient, and accessible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Core Synthetic Strategies: Building Heterocyclic Scaffolds
The primary synthetic utility of 3,4-Diamino-4'-fluorobenzophenone stems from the facile cyclocondensation reactions of its vicinal diamine groups. This allows for the construction of five- and six-membered heterocyclic rings fused to the benzophenone core.
Figure 2: Workflow for the synthesis of a novel benzimidazole derivative.
Step-by-Step Methodology:
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-Diamino-4'-fluorobenzophenone (1.15 g, 5.0 mmol).
-
Solvent and Reagent Addition: Add ethanol (30 mL), followed by 4-chlorobenzaldehyde (0.77 g, 5.5 mmol, 1.1 eq). Stir the mixture until all solids are mostly dissolved.
-
Oxidant Addition: Add sodium bisulfite (NaHSO3) (0.83 g, 8.0 mmol, 1.6 eq).
-
Application Scientist's Note: The aldehyde first condenses with one amino group to form a Schiff base, which then cyclizes. The resulting dihydrobenzimidazole intermediate must be oxidized to the aromatic benzimidazole. While atmospheric oxygen can suffice over long reaction times, NaHSO3 is a mild and effective in-situ oxidant that significantly improves reaction rate and yield.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Workup and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 150 mL of crushed ice with stirring. A precipitate should form.
-
Neutralization: Slowly add aqueous ammonium hydroxide (10% v/v) to the stirred slurry until the pH is neutral (pH ~7-8). This step ensures the benzimidazole, which can form a salt under acidic conditions, is in its free base form, maximizing precipitation.
-
Isolation and Purification: Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts. Dry the solid in a vacuum oven.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Data Summary Table:
| Parameter | Value | Rationale |
| Starting Material | 3,4-Diamino-4'-fluorobenzophenone | Provides the core scaffold. |
| Reagent | 4-Chlorobenzaldehyde | Provides the C2 atom and substituent of the imidazole ring. |
| Stoichiometry | 1.1 equivalents of aldehyde | A slight excess ensures complete consumption of the diamine. |
| Oxidant | Sodium Bisulfite (NaHSO3) | Facilitates the final aromatization step. [4] |
| Solvent | Ethanol | Good solvent for reactants; allows for easy workup. |
| Temperature | Reflux (~78°C) | Provides sufficient energy to overcome the activation barrier. |
| Typical Yield | 75-85% | Reflects an efficient condensation and oxidation process. |
Protocol 2: Synthesis of 2,3-Diphenyl-6-(4-fluorobenzoyl)quinoxaline
This protocol describes a straightforward and high-yielding synthesis of a novel quinoxaline derivative via condensation with benzil, a classic 1,2-diketone.
Step-by-Step Methodology:
-
Reagent Charging: In a 50 mL round-bottom flask, combine 3,4-Diamino-4'-fluorobenzophenone (1.15 g, 5.0 mmol) and benzil (1.05 g, 5.0 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (25 mL).
-
Application Scientist's Note: This reaction exemplifies green chemistry principles. It often proceeds to completion in a simple alcoholic solvent without the need for a catalyst. [5]The reaction is driven by the formation of a stable, aromatic heterocyclic system and the release of two molecules of water.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring. The reactants will dissolve upon heating, and the product may begin to precipitate from the hot solution as it forms.
-
Reaction Time: Maintain the reflux for 2-3 hours. The reaction is typically complete within this timeframe, which can be confirmed by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted benzil or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C to obtain the final quinoxaline derivative. Further purification via recrystallization is usually not necessary due to the high purity of the precipitated product.
Data Summary Table:
| Parameter | Value | Rationale |
| Starting Material | 3,4-Diamino-4'-fluorobenzophenone | Provides the benzene portion of the quinoxaline ring. |
| Reagent | Benzil (1,2-Diphenylethane-1,2-dione) | A 1,2-dicarbonyl compound that forms the pyrazine ring. [6] |
| Stoichiometry | 1.0 equivalent of diketone | The reaction proceeds cleanly with a 1:1 molar ratio. |
| Catalyst | None required | The reaction is thermally driven and highly favorable. |
| Solvent | Ethanol | An effective and environmentally benign solvent for this condensation. |
| Temperature | Reflux (~78°C) | Ensures reactants are dissolved and provides thermal energy. |
| Typical Yield | >90% | The reaction is highly efficient with minimal side products. |
Conclusion and Outlook
The protocols described provide robust and efficient pathways for the synthesis of novel benzimidazole and quinoxaline derivatives from 3,4-Diamino-4'-fluorobenzophenone. The inherent reactivity of the ortho-diamine moiety allows for a modular approach, where a wide variety of aldehydes, carboxylic acids, and 1,2-dicarbonyl compounds can be employed to generate large libraries of compounds for screening in drug discovery and materials science applications. These foundational methods serve as a validated starting point for further exploration and development by research professionals.
References
- Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole.
-
PrepChem. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Google Patents. (n.d.). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
- Google Patents. (n.d.). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
- Alkayar, Z. T. I., et al. (2025). Synthesis, molecular docking and antibacterial activity of new benzimidazole compounds derived from 3,4-diaminobenzophenone containing 1,3,4-thiadiazole ring. Bulletin of the Chemical Society of Ethiopia, 39(9), 1807-1818.
- Sharma, D., & Narasimhan, B. (2021).
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 6, 2026, from [Link]
- Polycyclic Aromatic Compounds. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- RSC Advances. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(29), 17755-17775.
- Buletinul Institutului Politehnic din Iasi. (2014). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi, Sectia CHIMIE si INGINERIE CHIMICA, 60(3), 85-92.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 6, 2026, from [Link]
- ResearchGate. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(35), 20688-20715.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Oriental Journal of Chemistry, 34(1), 353-361.
- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
- Google Patents. (n.d.). US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
- The Organic Chemistry Tutor. (2018, May 8).
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]
-
Khan Academy. (n.d.). Ortho-para directors I. Retrieved January 6, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction for higher yield and purity.
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anthelmintic agent Flubendazole.[1] Its successful synthesis is critical for the drug manufacturing pipeline. The most common and reliable synthetic route involves a two-step process: a Friedel-Crafts acylation to form the benzophenone core, followed by a chemoselective reduction of two nitro groups.
This guide is structured as a series of frequently asked questions (FAQs) that directly address potential pitfalls in the experimental workflow.
Overall Synthetic Workflow
The synthesis begins with the acylation of 1,2-dinitrobenzene with 4-fluorobenzoyl chloride, followed by the reduction of the resulting dinitro intermediate.
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Friedel-Crafts Acylation
Q1: Why is 1,2-dinitrobenzene used as the starting material instead of directly acylating 1,2-diaminobenzene (o-phenylenediamine)?
This is a crucial question of reaction strategy rooted in the mechanism of the Friedel-Crafts acylation.
-
Catalyst Deactivation: Friedel-Crafts reactions require a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride electrophile.[2] Amino groups (-NH₂) are Lewis bases due to the lone pair of electrons on the nitrogen atom. If 1,2-diaminobenzene were used, the amino groups would react with the AlCl₃ catalyst.[3] This forms a highly unreactive complex, which deactivates the aromatic ring towards the desired electrophilic substitution and halts the reaction.[4]
-
Ring Deactivation: The complex formed between the amine and AlCl₃ places a positive charge on the nitrogen atom, which strongly withdraws electron density from the aromatic ring. This makes the ring extremely electron-deficient and thus, highly deactivated for electrophilic attack.[3]
By starting with 1,2-dinitrobenzene, we use electron-withdrawing nitro groups that, while deactivating, do not interfere with the Lewis acid catalyst. The subsequent reduction step then converts the nitro groups to the required amino functionalities.
Q2: My Friedel-Crafts acylation yield is poor. What are the most common causes and how can I improve it?
Low yields in this step are common and typically trace back to a few key parameters.
-
Moisture is the Enemy: The Lewis acid catalyst, AlCl₃, reacts vigorously with water. Any moisture in your solvent, glassware, or reagents will consume the catalyst, rendering it ineffective. Solution: Ensure all glassware is oven-dried, use an anhydrous grade of solvent (like dichloromethane or 1,2-dichloroethane), and handle AlCl₃ in a dry environment (e.g., glove box or under a nitrogen/argon atmosphere).
-
Stoichiometry of the Catalyst: The ketone product of the reaction is also a Lewis base and will form a complex with AlCl₃.[4] Therefore, you must use at least a stoichiometric amount (1 equivalent) of AlCl₃ relative to the acyl chloride, plus a catalytic amount. Often, using 1.1 to 1.3 equivalents is optimal.
-
Reaction Temperature: Temperature control is critical. The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm and is then allowed to warm to room temperature or gently heated to drive it to completion. Running the reaction too hot can lead to side products and degradation.
Troubleshooting Workflow for Low Acylation Yield
Caption: Step-by-step troubleshooting for low acylation yield.
Part 2: Reduction of Dinitro Intermediate
Q3: What is the most reliable and high-yielding method for reducing (3,4-dinitrophenyl)(4-fluorophenyl)methanone?
While several methods can reduce aromatic nitro groups, catalytic hydrogenation is superior for this specific transformation due to its high chemoselectivity and cleaner reaction profile.[5]
-
Recommended Method: Catalytic transfer hydrogenation using Palladium on carbon (Pd/C) is highly effective.[6][7] Common hydrogen sources include hydrogen gas (H₂), ammonium formate, or hydrazine. Using H₂ gas in a Parr hydrogenator provides excellent control and high yields, often exceeding 95%.[7][8]
-
Alternative Methods:
-
Tin(II) Chloride (SnCl₂): A classic method that is effective but requires stoichiometric amounts of the reagent and a more demanding acidic workup. It can sometimes lead to chlorinated byproducts.[6]
-
Iron/HCl: An inexpensive but often lower-yielding method that requires a large excess of iron powder and can be messy.
-
Comparison of Reduction Methods
| Method | Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1-4 atm) with 5-10% Pd/C | Methanol, Ethanol, Ethyl Acetate | High yield (>95%), clean reaction, easy product isolation, catalyst can be recovered.[7] | Requires specialized hydrogenation equipment (e.g., Parr apparatus). |
| Transfer Hydrogenation | Ammonium Formate with Pd/C | Methanol, Ethanol | Does not require H₂ gas cylinder, mild conditions. | Can be slower, requires removal of formate salts. |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol | Inexpensive, effective for many substrates. | Stoichiometric waste, harsh acidic conditions, complex workup.[6] |
Q4: My reduction is incomplete, leaving nitro-amino intermediates. How do I ensure the reaction goes to completion?
This is a common issue when the reduction process is not fully optimized.
-
Catalyst Activity (for Hydrogenation): The Pd/C catalyst can lose activity over time or if exposed to poisons (like sulfur or halide compounds, though less of an issue here). Solution: Use fresh, high-quality catalyst. Ensure the reaction mixture is agitated vigorously to maintain good contact between the catalyst, substrate, and hydrogen source.
-
Hydrogen Pressure/Source: Insufficient hydrogen pressure or a depleted hydrogen donor (in transfer hydrogenation) will cause the reaction to stall. Solution: For H₂ gas, ensure the pressure is maintained (typically 2-4 atm). For transfer hydrogenation, use a sufficient excess of the donor (e.g., 5-10 equivalents of ammonium formate).
-
Reaction Time and Temperature: Some reductions can be sluggish at room temperature. Solution: Monitor the reaction by TLC or LC-MS. If it stalls, consider gently warming the reaction to 40-50°C. Extend the reaction time as needed.
Q5: How can I avoid reducing the benzophenone's ketone group during the nitro reduction?
This is a valid concern, as over-reduction would lead to a diarylmethanol impurity. The key is chemoselectivity .
-
Pd/C is Highly Chemoselective: Under typical conditions (room temperature to 50°C, low to moderate H₂ pressure), Pd/C is highly selective for the reduction of nitro groups over aromatic ketones.[9] The carbonyl group is significantly less reactive under these hydrogenation conditions.
-
Avoid Harsh Reducing Agents: Reagents like Sodium Borohydride (NaBH₄) combined with certain catalysts, or stronger hydride reagents like Lithium Aluminum Hydride (LiAlH₄), would readily reduce the ketone and should be avoided.[10] Catalytic hydrogenation is the method of choice for preserving the ketone functionality.[11]
Part 3: Purification and Handling
Q6: The final diamine product is dark and difficult to purify. What are the best practices?
Aromatic diamines, especially ortho-diamines, are notoriously susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.
-
Workup Under Inert Atmosphere: After the reduction is complete (and the catalyst has been filtered off), perform all subsequent steps (solvent removal, extraction, crystallization) under an inert atmosphere of nitrogen or argon to minimize air exposure.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate/heptane.[12] The process should be done quickly to minimize oxidation.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be used. A deactivated silica gel (e.g., treated with triethylamine) is recommended to prevent streaking of the basic amine product. Elute with a solvent system like dichloromethane/methanol or ethyl acetate/heptane.
-
Acid Wash: An optional step during workup is to dissolve the crude product in a suitable organic solvent and wash with a dilute, weak acid to remove any non-basic impurities before proceeding to crystallization.
-
Q7: How should I properly store the purified this compound?
Due to its sensitivity to oxidation, proper storage is critical to maintain purity.
-
Storage Conditions: Store the solid product in an amber vial under a nitrogen or argon atmosphere.
-
Temperature: Keep it refrigerated at 2-8°C.
-
Purity Check: Before use, it is always advisable to check the purity by TLC or LC-MS, especially if it has been stored for an extended period.
Experimental Protocols
Protocol 1: Synthesis of (3,4-Dinitrophenyl)(4-fluorophenyl)methanone (Friedel-Crafts Acylation)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2-dinitrobenzene (1.0 eq).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Cool the mixture to 0-5°C using an ice bath.
-
Under a nitrogen counterflow, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Stir the resulting suspension for 15 minutes at 0-5°C.
-
Add 4-fluorobenzoyl chloride (1.05 eq) dropwise via a syringe, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60°C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture back to 0-5°C and very carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
In a Parr hydrogenation vessel, add (3,4-dinitrophenyl)(4-fluorophenyl)methanone (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3-4 atm (approx. 45-60 psi).
-
Stir the reaction vigorously at room temperature. A slight exotherm may be observed.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours when hydrogen consumption ceases.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid is the crude product, which should be purified immediately by recrystallization from a suitable solvent (e.g., isopropanol) under a nitrogen atmosphere.
References
-
ResearchGate. (2016). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?[Link]
- Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
ChemBK. (2024). (3,4-diaminophenyl) (4-fluorophenyl) ketone. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
MDPI. (n.d.). Reduction of nitro compounds. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
- 1. This compound-66938-86-1 [ganeshremedies.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. chembk.com [chembk.com]
Technical Support Center: Synthesis of 3,4-Diamino-4'-fluorobenzophenone
Welcome to the technical support center for the synthesis of 3,4-Diamino-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in its synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to the Synthetic Pathway
The most common and industrially viable synthesis of 3,4-Diamino-4'-fluorobenzophenone is a three-step process starting from fluorobenzene and 3-nitro-4-chlorobenzoyl chloride. This pathway involves:
-
Friedel-Crafts Acylation: Formation of the benzophenone backbone by reacting fluorobenzene with 3-nitro-4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Nucleophilic Aromatic Substitution (SNA_r_): Ammonolysis of the resulting 3-nitro-4-chloro-4'-fluorobenzophenone to replace the chlorine atom with an amino group.
-
Catalytic Hydrogenation: Reduction of the nitro group to yield the final product, 3,4-Diamino-4'-fluorobenzophenone.
Each of these steps presents unique challenges and potential for side reactions. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Synthesis: Main Reaction and Side Reactions
Below is a DOT graph diagram illustrating the primary synthetic route and the key side reactions that can occur at each stage.
Caption: Synthetic pathway for 3,4-Diamino-4'-fluorobenzophenone and potential side reactions.
Troubleshooting Guide & FAQs
Part 1: Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation is giving a low yield of the desired 3-nitro-4-chloro-4'-fluorobenzophenone, and I'm observing a complex mixture of products. What could be the cause?
Answer: Low yields and product mixtures in this step often stem from issues with catalyst activity, reaction temperature, or substrate purity. Here are the primary culprits and their solutions:
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. The presence of water will quench the catalyst, reducing its activity and leading to incomplete reactions.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous AlCl₃ and high-purity, dry solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry of AlCl₃: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[1] Using a catalytic amount will result in a low yield.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 3-nitro-4-chlorobenzoyl chloride.
-
-
Temperature Control: Friedel-Crafts reactions are exothermic. If the temperature is too high, it can lead to the formation of isomeric byproducts due to decreased regioselectivity. The primary desired product is the para-substituted benzophenone, as the fluorine atom is an ortho-, para-director. However, at higher temperatures, the less sterically hindered ortho-acylation may increase.
-
Solution: Maintain a reaction temperature between 25-30°C, especially during the addition of the acyl chloride.[2] Use an ice bath to control the initial exotherm.
-
-
Substrate Quality: The purity of fluorobenzene and 3-nitro-4-chlorobenzoyl chloride is critical. Impurities in the acyl chloride can lead to corresponding side products.
-
Solution: Use freshly distilled fluorobenzene and ensure the purity of the 3-nitro-4-chlorobenzoyl chloride.
-
Question 2: I am concerned about the formation of isomeric products during the Friedel-Crafts acylation. How can I minimize them?
Answer: The formation of isomers, such as (4-chloro-3-nitrophenyl)(2-fluorophenyl)methanone, is a valid concern. The fluorine atom directs acylation to the ortho and para positions. While the para product is sterically and electronically favored, the ortho isomer can still form.
-
Mechanism Insight: The acylium ion (R-C=O)⁺ is a bulky electrophile. Steric hindrance from the fluorine atom at the ortho position makes the para position the preferred site of attack.
-
Preventative Measures:
-
Low Temperature: As mentioned, maintaining a lower reaction temperature enhances the regioselectivity of the reaction in favor of the para-substituted product.
-
Solvent Choice: Using an excess of fluorobenzene as both reactant and solvent can sometimes improve selectivity. Alternatively, inert solvents like dichloromethane or 1,2-dichloroethane are commonly used.
-
Part 2: Nucleophilic Aromatic Substitution (Ammonolysis)
Question 3: During the ammonolysis of 3-nitro-4-chloro-4'-fluorobenzophenone, I'm finding a significant amount of a hydroxylated impurity, 3-nitro-4-hydroxy-4'-fluorobenzophenone. What is causing this and how can it be prevented?
Answer: This is a classic side reaction in ammonolysis when water is present. The hydroxide ion (OH⁻) is a competing nucleophile with ammonia (NH₃).
-
Mechanism Insight: The nitro group ortho to the chlorine atom strongly activates the ring for nucleophilic aromatic substitution.[3] If aqueous ammonia is used or if there is water contamination in the reaction system, hydroxide ions can attack the carbon bearing the chlorine, leading to the formation of the hydroxy derivative.
-
Preventative Measures:
-
Anhydrous Conditions: The use of anhydrous ammonia in a suitable organic solvent (like ethanol, isopropanol, or N,N-dimethylformamide) in a sealed pressure vessel is crucial.[4]
-
Strict Process Control: A Chinese patent (CN109467512B) highlights the importance of strictly controlling the ammoniation process parameters to keep the formation of the hydroxy impurity below 0.05%.[4] This involves careful control of temperature (80-130°C) and pressure (0.4-0.6 MPa) to favor the reaction with ammonia over any residual water.
-
Question 4: The ammonolysis reaction is slow or incomplete. How can I improve the reaction rate and conversion?
Answer: Slow reaction rates are typically due to insufficient temperature, pressure, or ammonia concentration.
-
Reaction Conditions: This S_N_Ar reaction requires significant activation energy.
-
Temperature and Pressure: Ensure the reaction is heated to the recommended temperature range (80-130°C) in a sealed autoclave to maintain the necessary pressure.[4] The pressure ensures a high concentration of ammonia in the reaction mixture.
-
Ammonia Concentration: Use a sufficient excess of ammonia to drive the reaction to completion. The concentration of the ammonia solution, if used, should be in the range of 10-25%.[4]
-
Part 3: Catalytic Hydrogenation
Question 5: My final product, 3,4-Diamino-4'-fluorobenzophenone, is contaminated with several byproducts after the reduction of the nitro group. What are these likely to be and how can I avoid them?
Answer: The catalytic hydrogenation of an aromatic nitro group is a multi-step process, and several intermediates can be formed.[5] If the reaction is not driven to completion, these can appear as impurities.
-
Incomplete Reduction: The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through nitroso (NO) and hydroxylamine (NHOH) intermediates.
-
Cause: Insufficient hydrogen pressure, catalyst deactivation, or short reaction times can lead to the accumulation of these intermediates.
-
Solution: Ensure a sufficient hydrogen pressure (e.g., 0.1-0.2 MPa), an adequate amount of active catalyst (typically 5-10% Pd/C), and allow the reaction to proceed until hydrogen uptake ceases.[4] Monitoring the reaction by TLC or HPLC is recommended.
-
-
Dehalogenation: The fluorine atom on the benzophenone can be susceptible to hydrogenolysis (cleavage by hydrogen) in the presence of a palladium catalyst, especially under harsh conditions.
-
Side Product: This would result in the formation of 3,4-Diaminobenzophenone.
-
Solution:
-
Milder Conditions: Use lower temperatures (30-50°C) and pressures.[4]
-
Catalyst Choice: While Pd/C is common, other catalysts like Raney nickel might be explored, although palladium is generally effective.
-
Reaction Time: Avoid unnecessarily long reaction times after the nitro group reduction is complete.
-
-
-
Condensation Products: Under certain conditions, intermediates can condense to form azo (N=N) or azoxy (N=N⁺-O⁻) compounds.
-
Cause: This is more common with other reducing agents like zinc or tin in acidic or basic media, but can occur with catalytic hydrogenation if conditions are not optimal.
-
Solution: Maintaining neutral pH and ensuring efficient hydrogenation to the amine will minimize these condensation reactions.
-
Recommended Experimental Protocol
This protocol is a synthesis of best practices and should be adapted and optimized for your specific laboratory conditions.
Step 1: Synthesis of 3-Nitro-4-chloro-4'-fluorobenzophenone
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl). Maintain an inert atmosphere with nitrogen.
-
Reagents: To the flask, add anhydrous aluminum chloride (1.3 eq.) and an excess of dry fluorobenzene (which acts as both solvent and reactant).
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of 3-nitro-4-chlorobenzoyl chloride (1.0 eq.) in dry fluorobenzene via the dropping funnel, maintaining the temperature between 25-30°C.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and then a small amount of cold ethanol. Recrystallize from ethanol or isopropanol to obtain the pure product.
Step 2: Synthesis of 3-Nitro-4-amino-4'-fluorobenzophenone
-
Setup: In a high-pressure autoclave, combine 3-nitro-4-chloro-4'-fluorobenzophenone (1.0 eq.), a suitable organic solvent (e.g., methanol or isopropanol), and a concentrated solution of ammonia (e.g., 20-25% in water, or use anhydrous ammonia).[4]
-
Reaction: Seal the autoclave and heat to 90-125°C with stirring for 18-24 hours. The pressure will rise to 0.4-0.6 MPa.[4]
-
Workup: Cool the autoclave to room temperature and carefully vent the pressure. Transfer the reaction mixture and filter the precipitated product.
-
Purification: Wash the solid with water and dry. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an alcohol.
Step 3: Synthesis of 3,4-Diamino-4'-fluorobenzophenone
-
Setup: To a hydrogenation vessel, add 3-nitro-4-amino-4'-fluorobenzophenone (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 0.1-0.2 MPa.[4]
-
Reaction: Stir the mixture at 40-50°C for 3-5 hours, or until hydrogen uptake ceases.[4] Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 3,4-Diamino-4'-fluorobenzophenone.
Quantitative Data Summary
| Step | Key Parameter | Recommended Value | Potential Issue if Deviated |
| 1. Friedel-Crafts | AlCl₃ Stoichiometry | 1.1 - 1.3 eq. | Low yield |
| Temperature | 25 - 30°C | Isomer formation | |
| 2. Ammonolysis | Temperature | 80 - 130°C | Slow reaction |
| Pressure | 0.4 - 0.6 MPa | Incomplete conversion | |
| Water Content | Anhydrous as possible | Formation of hydroxy byproduct | |
| 3. Hydrogenation | H₂ Pressure | 0.1 - 0.2 MPa | Incomplete reduction |
| Temperature | 30 - 50°C | Dehalogenation |
This guide is intended to provide a comprehensive overview of potential issues and solutions in the synthesis of 3,4-Diamino-4'-fluorobenzophenone. For specific applications, further optimization may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
- PrepChem. (n.d.). Synthesis of 3,4'-diamino benzophenone.
- ProQuest. (n.d.). Fabrication and characterization of 3,4-diaminobenzophenone-functionalized magnetic nanoadsorbent with enhanced VOC adsorption and desorption capacity.
- ChemicalBook. (n.d.). 3-NITRO-4-CHLORO-4'-FLUOROBENZOPHENONE CAS#: 31431-16-0.
- Google Patents. (n.d.). US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.
- Chemistry LibreTexts. (2024, April 2). 16.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
- Google Patents. (n.d.). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
- Chemistry Stack Exchange. (2017, December 10).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Comparative HPLC Purity Analysis of Synthesized 3,4-Dichloro-4'-fluorobenzophenone.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 3,4-Diaminobenzophenone.
- National Institutes of Health. (n.d.). Dinitrobenzophenone.
- Chemistry LibreTexts. (2025, February 2). 3.
- LookChem. (n.d.). Cas 3800-06-4,2-Amino-4'-fluorobenzophenone.
- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
- Google Patents. (n.d.). EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone.
- Capot Chemical. (n.d.). Specifications of 3,4-Diamino-4'-fluorobenzophenone.
- Wikipedia. (n.d.). Reduction of nitro compounds.
Sources
Technical Support Center: Purification of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Welcome to the technical support center for the purification of (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS: 66938-86-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key pharmaceutical intermediate, notably used in the synthesis of anthelmintic agents like Flubendazole.[1] This document provides in-depth, practical guidance in a question-and-answer format, grounded in established chemical principles and field-proven techniques.
I. Understanding the Compound and Potential Impurities
This compound is a crystalline solid, generally insoluble in water but soluble in various organic solvents.[2] Its purification is critical as impurities can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).
A likely synthetic route for this compound involves a multi-step process that can introduce several types of impurities. A plausible pathway, based on analogous syntheses of similar diaminobenzophenones, starts with a Friedel-Crafts reaction, followed by nitration and subsequent reduction.[3]
Q1: What are the most probable impurities I might encounter in my crude this compound?
A1: Based on the probable synthetic pathway, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the initial stages of synthesis.
-
Partially Reduced Intermediates: The reduction of a dinitro or nitro-amino precursor can be incomplete, leading to the presence of mono-nitro amino compounds or hydroxylamine intermediates.
-
Process-Related Impurities: These can arise from side reactions. For instance, in a related synthesis of 3,4-diamino-benzophenone, impurities such as 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone have been identified.[4]
-
Degradation Products: The amino groups in the final product can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.
II. Troubleshooting Purification by Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. The goal is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain in solution or are insoluble at high temperatures.
Q2: I'm struggling to find a suitable solvent for recrystallization. What's a good starting point?
A2: For aromatic diamines and ketones, a good starting point for solvent screening includes alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and ketones (acetone). For a related compound, 3,4'-diamino benzophenone, recrystallization from ethanol has been shown to yield pure, needle-like crystals.[5] Given the polarity of your compound due to the two amino groups and the ketone, a moderately polar solvent is likely to be effective. It is advisable to perform small-scale solubility tests with a range of solvents.
Q3: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some troubleshooting steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
-
Use a More Dilute Solution: You may have a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
-
Change the Solvent System: If the issue persists, consider a different solvent or a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: My recrystallized product is still colored. What can I do?
A4: Colored impurities are common with aromatic amines due to oxidation. To address this:
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add charcoal to a boiling solution, as this can cause it to boil over.
-
Work Under an Inert Atmosphere: If possible, perform the recrystallization under a nitrogen or argon atmosphere to minimize oxidation.
Recrystallization Protocol: A Step-by-Step Guide
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
III. Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup with a polar stationary phase like silica gel is a common approach.
Q5: My compound is very polar and either doesn't move from the baseline or streaks badly on the column. What should I do?
A5: This is a common issue with polar compounds like aromatic amines. Here are some solutions:
-
Increase the Polarity of the Mobile Phase: A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. Gradually increase the proportion of the polar solvent. For very polar compounds, adding a small amount of methanol to the mobile phase can be effective.
-
Add a Modifier: The amino groups can interact strongly with the acidic silanol groups on the silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can neutralize these active sites and improve peak shape.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
Q6: I'm having trouble visualizing my compound on TLC plates. What are my options?
A6: While this compound has a chromophore and should be visible under UV light, some impurities may not be. Here are some visualization techniques:
-
UV Light (254 nm): Aromatic compounds typically show up as dark spots on a fluorescent TLC plate.[6]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
-
Ninhydrin Stain: This is an excellent stain for primary amines, which will show up as colored spots (often purple or pink) after gentle heating.[5]
-
p-Anisaldehyde Stain: This is a general-purpose stain that is sensitive to amines and ketones.
Column Chromatography Protocol: A Step-by-Step Guide
-
TLC Analysis: First, determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it (gradient elution) if necessary. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Purity Assessment: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method using a C18 column is typically suitable for compounds of this polarity.
Q7: I'm seeing peak tailing and broad peaks in my HPLC chromatogram. What could be the cause?
A7: Peak tailing in the HPLC analysis of aminobenzophenones can be caused by several factors:
-
Secondary Interactions with Silica: Residual silanol groups on the C18 column can interact with the basic amino groups of your compound. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress this interaction and improve peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound. Experiment with adjusting the pH to find the optimal conditions for good peak shape.
Q8: I'm observing ghost peaks in my HPLC runs. What is their origin?
A8: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. Common causes include:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is freshly prepared.
-
Carryover from Previous Injections: Implement a needle wash step in your autosampler sequence to prevent carryover from one injection to the next.
-
System Contamination: If the problem persists, it may be necessary to clean the injector and the column.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: This is a starting point and may require optimization for your specific sample and HPLC system.
V. Visual Guides
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
VI. References
-
CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents. Available at:
-
CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents. Available at:
-
US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents. Available at:
-
3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem. Available at: [Link]
-
Synthesis of 3,4'-diamino benzophenone - PrepChem.com. Available at: [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. Available at: [Link]
-
Flubendazole Impurities and Related Compound - Veeprho. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
TLC Visualization Methods - University of California, Irvine. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - University of Rochester. Available at: [Link]
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. Available at: [Link]
-
Flubendazole Impurity 3 | CAS No. 31431-16-0 - SynZeal. Available at: [Link]
-
39070-63-8 | MFCD00007727 | 3,4-Diaminobenzophenone | AA Blocks. Available at: [Link]
-
(PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations - ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FLUBENDAZOLE COCRYSTALS | Request PDF - ResearchGate. Available at: [Link]
-
CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents. Available at:
-
Flubendazole Imp.C (EP) - Analytica Chemie. Available at: [Link]
-
Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - NIH. Available at: [Link]
-
Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,4-Diaminobenzophenone | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Degradation of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Welcome to the technical support center for (3,4-Diaminophenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation under various stress conditions. As a molecule with multiple reactive functional groups—a benzophenone core, a fluorinated aromatic ring, and vicinal primary aromatic amines—its degradation profile can be intricate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental work, ensuring the integrity and accuracy of your stability-indicating methods.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the forced degradation studies of this compound.
Issue 1: Unexpected Peaks in the HPLC Chromatogram Under Acidic or Alkaline Hydrolysis
Question: I am observing several unexpected and poorly resolved peaks in my HPLC analysis after subjecting this compound to acidic (0.1N HCl) or alkaline (0.1N NaOH) stress. How can I identify these and improve my separation?
Answer:
The presence of multiple peaks following hydrolytic stress is not unexpected due to the potential for various reactions. The primary amine groups on the diaminophenyl ring are susceptible to reactions, and while the amide-like ketone linkage is generally stable, forced conditions can induce degradation.
-
Plausible Degradation Pathways:
-
Hydrolysis of the Ketone (minor): While less likely under mild conditions, strong acid or base catalysis at elevated temperatures could lead to the cleavage of the carbonyl bridge, forming 3,4-diaminobenzoic acid and fluorobenzene.
-
Reactions of the Diamino Phenyl Ring: The ortho-diamine functionality is prone to cyclization and condensation reactions, especially under heating. This can lead to the formation of benzimidazole derivatives or other condensed heterocyclic systems. In the presence of any oxidizing agents, even trace amounts, the diamino group is highly susceptible to oxidation.
-
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities. Start with a higher aqueous phase concentration and gradually increase the organic phase. A typical starting point would be a gradient of 10% to 90% acetonitrile or methanol in water (with a suitable buffer like phosphate or acetate) over 20-30 minutes.
-
pH of the Mobile Phase: The ionization state of the amino groups and any acidic degradation products will significantly affect their retention. Experiment with a mobile phase pH of around 3 and 7 to see how the peak shape and retention times change. A C18 column is a good starting point for such analyses.[1][2]
-
Column Choice: If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase, which can offer different interactions with the aromatic rings.
-
-
Peak Identification with LC-MS:
-
To tentatively identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradation products.
-
-
Control Experiments:
-
Analyze a placebo formulation (if applicable) under the same stress conditions to rule out degradation products originating from excipients.
-
Run a blank (stressing agent only) to identify any artifacts from the stress conditions themselves.
-
-
Issue 2: Significant Degradation Observed Under Oxidative Stress with a Plethora of New Peaks
Question: After treating this compound with 3% hydrogen peroxide, my chromatogram shows that the main peak has significantly decreased, and there are numerous new, smaller peaks. What are the likely degradation products, and how can I get a clearer picture of the degradation pathway?
Answer:
The 3,4-diaminophenyl moiety is highly susceptible to oxidation. The presence of two adjacent amino groups makes this part of the molecule electron-rich and prone to attack by oxidizing agents like hydrogen peroxide.
-
Plausible Degradation Pathways:
-
Oxidation of Amino Groups: The primary aromatic amines can be oxidized to a variety of products. Initial oxidation can form nitroso (-NO) or nitro (-NO2) groups.[3][4][5][6][7]
-
Formation of Azoxy and Azo Compounds: Condensation reactions between partially oxidized intermediates (like nitroso and hydroxylamine derivatives) can lead to the formation of colored azoxy and azo dimers.
-
Ring Oxidation and Polymerization: More aggressive oxidation can lead to the opening of the aromatic ring or polymerization, resulting in a complex mixture of products that may appear as a broad, unresolved hump in the chromatogram.
-
-
Troubleshooting and Characterization Workflow:
Caption: Workflow for Oxidative Degradation Analysis.
-
Experimental Advice:
-
Milder Oxidizing Conditions: To better understand the initial degradation steps, try using a lower concentration of hydrogen peroxide (e.g., 0.1-1%) or a shorter exposure time. This may allow you to isolate the primary degradation products before they further degrade into a more complex mixture.
-
Antioxidant Spiking: In a control experiment, spike the sample with an antioxidant before adding the hydrogen peroxide. A significant reduction in degradation will confirm that the observed degradation is indeed oxidative.
-
Issue 3: Color Change and Appearance of New Peaks Upon Exposure to Light (Photodegradation)
Question: My solution of this compound turned yellow/brown and the HPLC analysis shows several new peaks after exposure to UV light in a photostability chamber. What is happening to my compound?
Answer:
Aromatic ketones, such as the benzophenone core in your molecule, are known to be photosensitive. Additionally, the diaminophenyl group can contribute to photosensitivity. The observed color change is a strong indicator of the formation of chromophoric degradation products.
-
Plausible Degradation Pathways:
-
Photoreduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group, leading to the formation of a secondary alcohol. In the presence of a hydrogen donor, this can lead to the formation of (3,4-diaminophenyl)(4-fluorophenyl)methanol. Dimerization products are also possible.[8]
-
Photo-oxidation of Amino Groups: Similar to chemical oxidation, exposure to light in the presence of oxygen can lead to the oxidation of the amino groups, forming colored nitroso, nitro, and azo compounds.
-
Free Radical Reactions: Photolysis can generate free radicals, which can then participate in a variety of secondary reactions, including polymerization.
-
-
Troubleshooting and Investigation:
-
Wavelength Dependence: If your photostability chamber allows, expose your sample to different wavelengths of light (e.g., UVA vs. UVC) to see if the degradation profile changes. This can provide clues about which part of the molecule is absorbing the light and initiating the degradation.
-
Effect of Oxygen: Conduct the photostability study under both aerobic and anaerobic (e.g., by purging with nitrogen) conditions. If the degradation is significantly reduced under anaerobic conditions, it suggests a photo-oxidative mechanism.
-
Use of Quenchers: The addition of a triplet state quencher can help to determine if the degradation is proceeding through an excited triplet state, which is common for aromatic ketones.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound under thermal stress?
A1: Under dry heat conditions, the molecule is likely to be relatively stable. However, at high temperatures, thermal degradation can occur. The most probable degradation pathways would involve the amino groups. This could include deamination (loss of -NH2) or decarboxylation if the ketone were to be oxidized to a carboxylic acid first, though this is less likely in the absence of an oxidant.[9][10][11][12] More complex reactions could lead to the formation of polymeric material. In the presence of moisture at elevated temperatures (hydrothermal stress), the degradation pathways would likely be a combination of those seen in hydrolysis and thermal stress.
Q2: How can I develop a stability-indicating HPLC method for this compound from scratch?
A2: A systematic approach is required:
-
Forced Degradation: First, perform forced degradation studies under a variety of conditions (acid, base, oxidation, heat, and light) to generate the degradation products.[13]
-
Column and Mobile Phase Screening: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions, for instance, methanol/water and acetonitrile/water mixtures, with a buffer (e.g., 20 mM phosphate or acetate) at different pH values (e.g., 3.0 and 7.0).
-
Gradient Optimization: Develop a gradient elution method that separates the parent peak from all major degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The UV spectra across the peak should be consistent.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: My mass spectrometry data for an oxidative degradation product shows a mass increase of 14 Da. What could this be?
A3: A mass increase of 14 Da (or more precisely, the difference between an oxygen atom and two hydrogen atoms) often corresponds to the formation of a nitroso group (-N=O) from an amino group (-NH2), or the formation of an N-oxide. Given the presence of primary aromatic amines, oxidation to a nitroso derivative is a very plausible explanation. Further fragmentation in MS/MS would be needed to confirm the location of this modification.
Q4: Can I expect any degradation products involving the fluorine atom?
A4: The carbon-fluorine bond is generally very strong and stable. Under the typical stress conditions used in pharmaceutical forced degradation studies, cleavage of the C-F bond is unlikely. Therefore, you would expect the fluorine atom to be retained in the majority of the degradation products.
Q5: What is a logical workflow for identifying an unknown degradation product?
A5: The following workflow is recommended:
Caption: Workflow for Unknown Degradant Identification.
This structured approach, combining chromatographic separation with powerful analytical techniques like mass spectrometry and NMR, is the gold standard for the definitive identification of unknown degradation products.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Reactions | Likely Degradation Products |
| Acidic Hydrolysis | Ring cyclization/condensation | Benzimidazole derivatives |
| Alkaline Hydrolysis | Ring cyclization/condensation | Benzimidazole derivatives |
| Oxidative (H₂O₂) | Oxidation of amino groups | Nitroso, nitro, azoxy, and azo compounds |
| Photolytic | Photoreduction of ketone, photo-oxidation of amines | (3,4-diaminophenyl)(4-fluorophenyl)methanol, nitroso/nitro compounds, dimers |
| Thermal | Deamination, polymerization | Ammonia, polymeric material |
This technical support guide provides a foundational understanding of the potential degradation pathways of this compound and offers practical solutions to common experimental challenges. By applying these principles and troubleshooting strategies, researchers can effectively develop robust stability-indicating methods and gain a comprehensive understanding of the stability profile of this molecule.
References
- Sakaue, S., Sakata, Y., Nishiyama, Y., & Ishii, Y. (1992).
- Ishii, Y., Yamawaki, K., Ura, T., Yamada, H., Yoshida, T., & Ogawa, M. (1988). Hydrogen Peroxide Oxidation of Organic Compounds Catalyzed by Heteropoly Acids Combined with Cetylpyridinium Chloride. The Journal of Organic Chemistry, 53(15), 3587-3593.
- Pramanik, M., & Jana, S. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(7), 12345-12352.
- Zhu, R. G., Xiao, H. Y., Zhou, Z., Yin, M., Xiao, H., Hu, C., ... & Liu, C. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Energy & Environment.
- Malik, S. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. ScienceMadness.org.
- Li, Y., Wang, L., & Wang, J. (2020). Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. Green Chemistry, 22(10), 3121-3126.
- Sakaue, S., Sakata, Y., Nishiyama, Y., & Ishii, Y. (1992). Oxidation of Aliphatic and Aromatic Amines with Hydrogen Peroxide Catalyzed by Peroxoheteropoly Oxometalates. Chemistry Letters, 1992(2), 289-292.
- Benchchem. (n.d.).
- Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations.
- Robin, M. B., & Bovey, F. A. (1974). Radiationless Decay in the Aromatic Ketones as Studied By Opto-Acoustic Spectroscopy. Journal of the American Chemical Society, 96(24), 7553-7555.
- Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2379-2382.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2.
- Organic Syntheses Procedure. (n.d.). 2-aminobenzophenone.
- Ceresole, R., Han, Y. K., Simionato, L. D., & Segall, A. I. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Repositorio Institucional CONICET Digital.
- Kümmerer, K., & Dionysiou, D. D. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships.
- Anastasio, C., & McGregor, K. G. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4619-4629.
- West, C. W., Boles, M. A., de Haas, M. P., & Berden, G. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2749-2758.
- ChemicalBook. (n.d.). 2-Aminobenzophenone synthesis.
- Reed, R. A., & Li, R. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 102(7), 2209-2217.
- Bilski, P., & Chignell, C. F. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 22(19), 10729.
- Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
- Andersen, J. M., Jens, K. J., & de Koeijer, G. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16046.
- Zhu, R. G., Xiao, H. Y., Zhou, Z., Yin, M., Xiao, H., Hu, C., ... & Liu, C. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 1-11.
- Tubić, A., Agbaba, J., Dalmacija, B., Molnar, J., Maljković, J., & Watson, M. (2016). Biodegradation of a mixture of benzophenone, benzophenone-3, caffeine and carbamazepine in a laboratory test filter. Journal of the Serbian Chemical Society, 81(10), 1165-1177.
- Kieffer, M. E., Chuang, S. S., & Movassaghi, M. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(17), 6823-6827.
- Sohn, M., & Ho, C. T. (2005). Ammonia Generation during Thermal Degradation of Amino Acids. Journal of Agricultural and Food Chemistry, 53(2), 343-347.
- Chen, C. Y., & Wang, G. S. (2020). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 28(2), 314-324.
- Dawidowski, M., & Angielski, S. (2021). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Chen, C. Y., & Wang, G. S. (2020). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 28(2), 314-324.
Sources
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- 5. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Oxidation of Aliphatic and Aromatic Amines with Hydrogen Peroxide Catalyzed by Peroxoheteropoly Oxometalates (1992) | S. Sakaue | 78 Citations [scispace.com]
- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
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Troubleshooting peak tailing in HPLC of 3,4-Diamino-4'-fluorobenzophenone
Troubleshooting Peak Tailing in HPLC of 3,4-Diamino-4'-fluorobenzophenone
Introduction: Why Peak Shape Matters
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Diamino-4'-fluorobenzophenone. As a Senior Application Scientist, I understand that achieving a symmetrical, Gaussian peak is paramount for accurate quantification and robust method performance. Peak tailing, a common issue where a peak exhibits an asymmetry greater than 1.2, can compromise resolution from nearby impurities and lead to inaccurate integration, ultimately affecting the reliability of your results.[1][2]
This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, in-depth approach to diagnosing and resolving peak tailing issues specific to 3,4-Diamino-4'-fluorobenzophenone.
Understanding the Analyte: The Root of the Challenge
3,4-Diamino-4'-fluorobenzophenone is a basic compound due to its two primary amine functional groups. In reversed-phase HPLC, which typically utilizes silica-based stationary phases, these basic groups are prone to strong, undesirable secondary interactions with residual acidic silanol groups (Si-OH) on the silica surface.[2][3][4] These interactions, which include ion-exchange and hydrogen bonding, create an alternative retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tailing" peak.[5][6] Our troubleshooting strategy will focus on minimizing these secondary interactions.
Troubleshooting Guide: A Systematic Approach to Symmetrical Peaks
This section is structured in a question-and-answer format to directly address the challenges you may be facing.
Question 1: My peak for 3,4-Diamino-4'-fluorobenzophenone is tailing. What is the most likely cause and my first step?
The most probable cause is secondary interaction with silanol groups on your stationary phase.[3] Your first and most impactful troubleshooting step is to optimize the mobile phase pH .
The Causality: At a mid-range pH (e.g., pH > 4), residual silanol groups on the silica surface become deprotonated and negatively charged (SiO⁻).[6][7] The basic amine groups on your analyte will be protonated and positively charged (R-NH₃⁺). This opposite charge attraction leads to a strong ion-exchange interaction, causing peak tailing.[2][8]
The Solution: Operate at a Low pH
By lowering the mobile phase pH to a range of 2.5 to 3.5 , you can protonate the silanol groups, neutralizing their negative charge (Si-OH).[1][9] This eliminates the primary mechanism for ion-exchange, significantly improving peak symmetry.[3][10]
Step-by-Step Protocol: pH Adjustment
-
Prepare Buffers: Prepare aqueous mobile phase components using buffers effective in the pH 2.5-3.5 range, such as phosphate or formate.[11][12] A buffer concentration of 10-25 mM is typically sufficient.[12]
-
pH Adjustment: Before adding the organic modifier (e.g., acetonitrile or methanol), adjust the pH of the aqueous portion using an appropriate acid, like phosphoric acid or formic acid.
-
Equilibrate: Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes) until the backpressure and baseline are stable.
-
Analyze: Inject your sample and evaluate the peak shape. You should observe a noticeable improvement in the tailing factor.
| Parameter | Before Optimization | After Optimization (Low pH) |
| Mobile Phase pH | 6.8 | 2.8 |
| Tailing Factor (Tf) | > 1.8 | ≤ 1.2 |
| Peak Shape | Asymmetric, Tailing | Symmetrical, Gaussian |
Question 2: I've lowered the pH, and the peak shape has improved, but some tailing persists. What's my next move?
If low pH alone is insufficient, the next step is to either select a more inert column or add a competing base to the mobile phase.
The Causality: Even at low pH, some highly acidic silanols may remain active, or hydrogen bonding interactions can still occur.[7] A competing base, also known as a silanol suppressor, is a small basic molecule that effectively "masks" these active sites.[9][13]
The Solution: Add a Competing Base (e.g., Triethylamine - TEA)
Triethylamine (TEA) is a common additive that, in its protonated form, will preferentially interact with the residual silanol groups, preventing your analyte from accessing them.[14][15] This minimizes the secondary retention that causes residual tailing.
Step-by-Step Protocol: Using a Competing Base
-
Preparation: Add a low concentration of TEA to your already pH-adjusted aqueous mobile phase. A typical starting concentration is 0.1% v/v or approximately 10-20 mM.[9][16]
-
Re-adjust pH: The addition of TEA will raise the pH. Carefully re-adjust the pH back down to your target range (e.g., 2.8) using acid.
-
Equilibrate & Analyze: Equilibrate the column as before and inject your sample. This combination of low pH and a competing base is highly effective for basic compounds.[14]
A Word of Caution: While effective, TEA can sometimes shorten column lifetime by accelerating stationary phase hydrolysis.[9] Modern, high-purity silica columns are often robust enough to not require TEA.[15] Therefore, an alternative and often better long-term solution is to choose a more suitable column.
The Alternative Solution: Utilize a Modern, End-Capped Column
HPLC column technology has advanced significantly. If you are using an older "Type A" silica column, it likely has a high concentration of active silanols and metal impurities.[4][9]
-
End-Capped Columns: Choose a column that is described by the manufacturer as "fully end-capped" or "double end-capped." End-capping is a process that chemically bonds a small, inert group (like trimethylsilyl) to the residual silanols, effectively shielding them from interaction with analytes.[2][17]
-
Hybrid Silica or Charged Surface Columns: Columns with hybrid particle technology (e.g., Waters XBridge™, Agilent ZORBAX Extend) or charged surface hybrid (CSH) technology offer enhanced pH stability and inherently lower silanol activity, providing excellent peak shapes for basic compounds without the need for mobile phase additives.[1][18][19]
Question 3: My peak shape is good at low concentrations, but tailing appears when I inject more concentrated samples. Why?
This is a classic symptom of column overload .[1][3]
The Causality: Every HPLC column has a finite sample capacity. When you inject too much analyte mass, you saturate the primary retention sites on the stationary phase. Excess analyte is then forced to interact with the less desirable secondary sites (the silanols), which have different retention characteristics, leading to peak distortion.[10][20]
The Solution: Reduce Sample Load
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Identify the concentration at which the peak shape becomes symmetrical.[1][10]
-
Reduce Injection Volume: If diluting the sample is not feasible, simply reduce the injection volume.[10]
Systematic Troubleshooting Workflow
Use the following flowchart to guide your troubleshooting process systematically.
Visualizing the Problem: Silanol Interaction
The diagram below illustrates the core chemical interaction responsible for peak tailing with basic analytes like 3,4-Diamino-4'-fluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable Tailing Factor (Tf)? A tailing factor (also called USP tailing or asymmetry factor) of 1.0 represents a perfectly symmetrical Gaussian peak. For most applications, a tailing factor of ≤ 1.2 is considered very good, while values up to 1.5 may be acceptable for some assays.[1][2] Anything significantly above 1.2 indicates a problem that should be addressed.[1]
Q2: Could issues with my HPLC system itself cause tailing? Yes, though it's less common for a single analyte. If all peaks in your chromatogram are tailing, you should investigate instrumental issues. The primary cause is extra-column dead volume , which can arise from using tubing with too large an internal diameter, poorly made connections (especially between the column and detector), or a large detector cell volume.[1][3] This creates space for the sample band to diffuse and broaden before detection.
Q3: How do I know if my column is old and needs replacement? A deteriorating column is a common cause of peak shape problems.[1] Signs that your column may be failing include:
-
Gradually worsening peak tailing for basic compounds over time.
-
A noticeable increase in system backpressure.
-
Loss of resolution between closely eluting peaks.
-
Split peaks, which could indicate a void at the head of the column.[3]
If you suspect column degradation, a good first step is to try a column regeneration procedure as recommended by the manufacturer. If performance does not improve, the column should be replaced.[1]
Q4: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving your sample in 100% acetonitrile when your mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting.[1][3] As a best practice, always try to dissolve your sample in the mobile phase itself.
References
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available from: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
Cytiva Life Sciences. (2024). How to fix asymmetrical chromatography peaks?. Available from: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 370(3), 403-418. Available from: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Chrominfo. (2023). How to Fix Asymmetrical Chromatography Peaks. Available from: [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Available from: [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available from: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]
-
Galaxie HPLC. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. Available from: [Link]
-
ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available from: [Link]
-
Waters Corporation. (n.d.). Peak Shape Changes Over Time. Available from: [Link]
-
LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. Available from: [Link]
-
ResearchGate. (2025). Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption. Available from: [Link]
-
YouTube. (2022). What is the effect of free Silanols in RPLC & how to reduce it?. Available from: [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. Available from: [Link]
-
Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Available from: [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Available from: [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available from: [Link]
-
NIH. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Available from: [Link]
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. welch-us.com [welch-us.com]
- 14. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
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- 18. waters.com [waters.com]
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- 20. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Scaling Up the Production of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
Introduction
(3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS No. 66938-86-1) is a critical chemical intermediate, notably utilized in the synthesis of the anthelmintic agent Flubendazole.[1] As demand for such pharmaceuticals grows, the need for robust, scalable, and efficient manufacturing processes becomes paramount. The synthesis of this benzophenone derivative, while conceptually straightforward, presents several challenges during scale-up, primarily revolving around the core Friedel-Crafts acylation reaction and subsequent functional group transformations.
This guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive technical support framework, including detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of scaling up the production of this key intermediate. Our focus is on anticipating potential issues, understanding the underlying chemical principles, and providing actionable, field-proven solutions.
Section 1: Synthesis Strategy & Core Mechanisms
The most industrially viable route to this compound involves a multi-step synthesis. A direct Friedel-Crafts acylation on 1,2-diaminobenzene is not feasible as the basic amino groups would complex with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[2] Therefore, a common and effective strategy involves:
-
Friedel-Crafts Acylation: Reaction of a protected or precursor-substituted benzene ring with 4-fluorobenzoyl chloride. A common starting material is 1,2-dichlorobenzene or a related nitro-substituted precursor.
-
Nitration (if required): Introduction of nitro groups that will later be reduced to the target amines.
-
Nucleophilic Aromatic Substitution/Reduction: Conversion of precursor groups (e.g., chloro or nitro groups) to the final 3,4-diamino functionality.
The cornerstone of this synthesis is the Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with the aromatic substrate in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), to form the C-C bond of the ketone. The electrophile is a resonance-stabilized acylium ion, generated by the interaction of the acyl chloride with the Lewis acid.[3][4]
Overall Synthesis Workflow
The following diagram outlines a logical and proven workflow for the synthesis, starting from common precursors.
Caption: A typical three-stage workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for a scalable synthesis? A: For the Friedel-Crafts acylation step, 1,2-dichlorobenzene is a cost-effective and readily available starting material. The other key reagent is 4-fluorobenzoyl chloride. Ensure both are of high purity and, critically, anhydrous to prevent catalyst deactivation.
Q2: Why is a stoichiometric amount of AlCl₃ catalyst required for the Friedel-Crafts acylation? A: Unlike some catalytic reactions, Friedel-Crafts acylations often require at least one equivalent of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[5] This complex deactivates the catalyst, preventing it from participating in further reactions. An excess is often used to drive the reaction to completion.
Q3: How can I effectively monitor the reaction progress during scale-up? A: For both the acylation and amination steps, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods. They allow for rapid assessment of starting material consumption and product formation. For scale-up, establishing a validated HPLC method is crucial for accurate quantitative analysis of reaction conversion and impurity profiling.
Q4: What are the primary safety concerns when handling 4-fluorobenzoyl chloride? A: 4-Fluorobenzoyl chloride is a corrosive liquid that reacts with water and moisture to release hydrogen chloride (HCl) gas.[6][7] It can cause severe skin burns and eye damage.[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[6][9] Ensure all glassware and equipment are scrupulously dry.
Q5: The final product is often difficult to crystallize. What can be done? A: Oily products or reluctant crystallizations are common. First, ensure the crude product is free of residual solvent and impurities via thorough workup. If direct crystallization fails, consider trituration with a non-polar solvent like hexanes to induce solidification. An alternative, highly effective method for purifying diamine compounds is to form the hydrochloride salt by treating the crude product with HCl.[10] The salt often has better crystalline properties and can be filtered and washed, then neutralized back to the free base.
Section 3: Detailed Scale-Up Protocol
This protocol is a representative model for the synthesis of this compound. Note: This procedure should first be optimized at the lab scale before attempting a pilot or production scale run. All operations must be conducted by trained personnel with appropriate engineering controls.
Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
| Reagent/Solvent | Molecular Wt. | Moles | Molar Ratio | Quantity |
| 1,2-Dichlorobenzene | 147.00 | 1.00 | 1.0 | 147.0 g |
| 4-Fluorobenzoyl chloride | 158.56 | 1.10 | 1.1 | 174.4 g |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.20 | 1.2 | 160.0 g |
| Dichloromethane (DCM) | - | - | - | 500 mL |
Procedure:
-
Setup: Equip a suitable, dry reactor with a mechanical stirrer, thermometer, addition funnel, and a gas outlet connected to a scrubber (for HCl gas). Purge the vessel with dry nitrogen.
-
Catalyst Slurry: Charge the reactor with anhydrous aluminum chloride (160.0 g) and anhydrous dichloromethane (250 mL). Stir to create a slurry.
-
Reagent Addition: Add 4-fluorobenzoyl chloride (174.4 g) dropwise to the AlCl₃ slurry via the addition funnel, maintaining the temperature below 10°C using an ice bath.
-
Substrate Addition: Once the addition is complete, add 1,2-dichlorobenzene (147.0 g) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by HPLC or TLC.
-
Quenching: Carefully and slowly quench the reaction by transferring the mixture onto a stirred mixture of crushed ice (1 kg) and concentrated HCl (100 mL). This step is highly exothermic and will release HCl gas.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3,4-Dichlorophenyl)(4-fluorophenyl)methanone, typically as an oil or low-melting solid.
Step 2: High-Pressure Ammonolysis
Procedure:
-
Reactor Charging: Charge a high-pressure autoclave with the crude product from Step 1, aqueous ammonia (25-30% solution, ~10 equivalents), and a copper-based catalyst (if necessary, to facilitate the substitution).
-
Reaction: Seal the reactor and heat to 180-220°C. The internal pressure will increase significantly. Maintain this temperature for 24-48 hours, with continuous stirring.[11]
-
Cooldown & Isolation: Cool the reactor to room temperature and carefully vent the excess ammonia pressure. Transfer the reaction mixture and filter to collect the solid product.
-
Purification: Wash the crude solid with water to remove inorganic salts. The product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[12]
Section 4: Troubleshooting Guide
This section addresses common problems encountered during the scale-up process.
Caption: A troubleshooting decision tree for common synthesis issues.
Problem: My Friedel-Crafts acylation reaction is stalled or has a very low yield.
-
Potential Cause: Deactivation of the Lewis acid catalyst is the most common culprit.[5] Aluminum chloride is extremely hygroscopic and will be rendered inactive by any moisture in the reagents or solvent.
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen. Use a high-purity, anhydrous grade of the reaction solvent (e.g., DCM).
-
Verify Reagent Quality: Use a freshly opened container of anhydrous AlCl₃. Older bottles may have absorbed atmospheric moisture.
-
Check Stoichiometry: Confirm that at least a stoichiometric amount of AlCl₃ relative to the acyl chloride is being used to account for complexation with the ketone product.[5]
-
Problem: I am observing significant amounts of an isomeric byproduct.
-
Potential Cause: Friedel-Crafts reactions can sometimes suffer from a lack of regioselectivity, especially if the reaction temperature is too high or if the starting material is not isomerically pure.
-
Solution:
-
Temperature Control: Maintain a low temperature (0-15°C) during the addition of the reagents. Excursions to higher temperatures can provide the activation energy needed to form less-favored isomers.
-
Starting Material Purity: Verify the isomeric purity of your starting 1,2-dichlorobenzene by GC or NMR before beginning the reaction.
-
Problem: The ammonolysis step is producing a significant amount of hydroxy- or chloro-amino- byproducts.
-
Potential Cause: This points to incomplete reaction or side reactions occurring under the harsh ammonolysis conditions. Hydroxy-byproducts can form from the reaction with water present in the aqueous ammonia.[11] Residual chloro- species indicate the nucleophilic substitution is incomplete.
-
Solution:
-
Optimize Reaction Parameters: Increase the reaction time or temperature in small increments. A higher concentration of ammonia may also be beneficial.
-
Consider a Catalyst: While often proceeding without one, the addition of a copper (I) salt (e.g., Cu₂O) can catalyze the nucleophilic aromatic substitution of the chlorides, allowing for milder conditions and reducing side reactions.
-
Control Water Content: Use the highest available concentration of aqueous ammonia to minimize the partial pressure of water in the reactor at high temperatures.
-
Problem: My final product fails to meet purity specifications after recrystallization.
-
Potential Cause: Closely related impurities or isomers are co-crystallizing with the product. The polarity of the diamine product can also cause it to retain solvents.
-
Solution:
-
Employ Acid-Base Purification: Before crystallization, dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). The basic diamine will dissolve as its hydrochloride salt, while non-basic impurities can be removed by extraction with an organic solvent (e.g., ethyl acetate). Then, basify the aqueous layer (e.g., with NaOH) to precipitate the purified free base, which can be extracted, dried, and then recrystallized.[10]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored and polymeric impurities. Filter the hot solution before allowing it to cool.
-
Thorough Drying: Dry the final product under a high vacuum at a moderately elevated temperature (e.g., 50-60°C) for an extended period to ensure complete removal of residual solvents.
-
References
- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
ACS Omega. (2019-12-17) Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available from: [Link]
- Google Patents. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
PubChem. This compound | C13H11FN2O | CID 3017717. Available from: [Link]
-
Organic Syntheses. benzophenone. Available from: [Link]
-
Prospects in Pharmaceutical Sciences. (2024-08-12) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Loba Chemie. (2017-02-13) 4-FLUOROBENZOYL CHLORIDE MSDS. Available from: [Link]
-
A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (2025-08-09). Available from: [Link]
- Google Patents. CN102942463A - Preparation method for benzophenone compound.
-
Master Organic Chemistry. (2018-05-17) EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Leah4sci. (2014-03-12) Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. Available from: [Link]
-
PubMed Central (PMC). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available from: [Link]
-
The Journal of Organic Chemistry. (2022-07-07) One-Pot Synthesis of Multiarylated Benzophenones via [3 + 2 + 1] Benzannulation of Ketones, Alkynes, and α,β-Unsaturated Carbonyls. Available from: [Link]
-
PrepChem.com. Preparation of benzophenone. Available from: [Link]
-
PubMed Central (PMC). (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. Available from: [Link]
-
Chemistry LibreTexts. (2022-09-24) 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
- Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis of 2-aminobenzophenones. Available from: [Link]
-
PrepChem.com. Synthesis of 3,4'-diamino benzophenone. Available from: [Link]
-
Angene Chemical. (2025-09-19) Safety Data Sheet - 3-Bromo-4-fluorobenzoyl chloride. Available from: [Link]
-
PubChem. (3,4-Diaminophenyl)phenyl methanone | C13H12N2O | CID 123134493. Available from: [Link]
Sources
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Technical Support Center: Synthesis of Substituted Benzophenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical, field-proven insights. We will move beyond simple procedural lists to explore the causality behind common synthetic pitfalls, ensuring a robust understanding that empowers you to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Routes
This section is structured to address the most frequently encountered challenges in the primary methods for synthesizing benzophenone derivatives.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most prevalent method for preparing benzophenones, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] Despite its utility, the reaction is sensitive to a variety of factors.
Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the likely causes?
A: Low yields in Friedel-Crafts acylation are a frequent complaint and typically trace back to the deactivation of the crucial Lewis acid catalyst or issues with the substrate. A systematic check of the following is recommended:
-
Catalyst Inactivity: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[2]
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, the benzophenone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4][5]
-
Solution: A slight excess of the catalyst is often necessary. A common starting ratio is 1:1.1:1.2 of the arene:acyl chloride:AlCl₃.[2]
-
-
Substrate Deactivation: The reaction fails with aromatic rings bearing strongly electron-withdrawing (deactivating) groups, such as nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl (-SO₃H) groups.[2][6][7] These groups reduce the nucleophilicity of the aromatic ring to a point where it will not attack the acylium ion electrophile.[8]
-
Substrate-Catalyst Interaction: Aromatic substrates containing Lewis basic functional groups, particularly amines (-NH₂) or phenols (-OH), will react with the Lewis acid catalyst.[9] The lone pair on the nitrogen or oxygen will complex with the AlCl₃, deactivating both the catalyst and the ring.[8]
-
Solution: These functional groups must be protected before attempting Friedel-Crafts acylation, or an alternative synthesis should be employed.
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction mixture turned into a dark, tarry mess. What causes this, and how can it be prevented?
A: Tar formation is a classic sign of side reactions, often caused by excessive heat or catalyst activity.[2]
-
High Reaction Temperature: The initial phase of the reaction is often highly exothermic. Uncontrolled temperature spikes can lead to polymerization and charring.[2]
-
Excess Catalyst: While a stoichiometric amount is needed, a large excess of the Lewis acid can promote unwanted side reactions.[2]
-
Solution: Use the minimum effective amount of catalyst, typically in the range of 1.1 to 1.3 equivalents.
-
-
Impure Reagents: Impurities in the starting materials or solvent can act as initiators for polymerization.[2]
-
Solution: Always use high-purity, dry solvents and reactants.
-
Q3: I'm getting a mixture of ortho and para isomers. How can I control the regioselectivity?
A: Regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring. Getting the desired isomer often requires a strategic choice of starting materials.
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) are ortho, para-directing, while electron-withdrawing groups are meta-directing.
-
Steric Hindrance: Bulky groups on either the substrate or the acylating agent can disfavor substitution at the ortho position, leading to a higher proportion of the para product.
-
Strategic Synthesis: To avoid isomer mixtures, it is often better to place the directing group on the acyl chloride rather than the aromatic ring being acylated.
-
Example - Synthesis of 3-Methylbenzophenone: A direct acylation of toluene with benzoyl chloride would yield a mixture of ortho and para isomers, which are difficult to separate. The superior strategy is to acylate unsubstituted benzene with m-toluoyl chloride. This ensures the formation of only the desired meta isomer.[1]
-
| Target Product | Poor Strategy (Leads to Isomers) | Improved Strategy (Regioselective) | Expected Yield |
| 4-Methylbenzophenone | Toluene + Benzoyl Chloride | Benzene + p-Toluoyl Chloride | ~85-95% |
| 3-Nitrobenzophenone | Nitrobenzene + Benzoyl Chloride (Fails) | Benzene + m-Nitrobenzoyl Chloride | ~70-80% |
| 4-Methoxybenzophenone | Anisole + Benzoyl Chloride | Benzene + p-Anisoyl Chloride | ~90-97% |
Method 2: Grignard Reactions
The synthesis of benzophenones using Grignard reagents typically involves the reaction of an arylmagnesium halide with a benzonitrile derivative, followed by hydrolysis.[11][12] While powerful, this method is highly sensitive to reaction conditions.
Q1: My Grignard reaction won't start, or the yield of the Grignard reagent is very low.
A: This is almost always due to the presence of water or the passivation of the magnesium surface. Grignard reagents are potent bases and will be instantly quenched by even trace amounts of protic solvents like water or alcohols.[13]
-
Moisture: All glassware must be scrupulously dried (oven or flame-dried) and the reaction run under a strict inert atmosphere. Ethereal solvents (THF, diethyl ether) must be anhydrous.[3]
-
Magnesium Passivation: Magnesium turnings are often coated with a thin, unreactive layer of magnesium oxide.[3]
-
Solution: The magnesium must be activated. Common methods include adding a small crystal of iodine (which etches the surface), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings with a glass rod to expose a fresh surface.[3]
-
dot
Caption: Troubleshooting workflow for a failed Grignard reaction.
Q2: My main impurity is biphenyl. Why is this forming and how can I stop it?
A: Biphenyl is a common side product resulting from a Wurtz-type coupling reaction between the Grignard reagent (R-MgX) and unreacted aryl halide (R-X).[14]
-
Cause: This side reaction is favored by higher temperatures and a high local concentration of the aryl halide.
-
Solution: The aryl halide should be added slowly and dropwise to the suspension of magnesium turnings. This ensures that it reacts to form the Grignard reagent as soon as it is added, keeping its concentration low. Maintaining a gentle reflux and avoiding excessive heating can also minimize this side reaction.[14]
Method 3: Oxidation of Diphenylmethane
This route involves the direct oxidation of the methylene bridge of a diphenylmethane precursor to a carbonyl group. The primary challenge is achieving high selectivity without over-oxidation or using harsh, environmentally hazardous reagents.[15]
Q1: My oxidation of diphenylmethane gives low conversion and poor selectivity for the benzophenone product.
A: The success of this reaction is entirely dependent on the choice of the oxidizing system.
-
Harsh Oxidants: Strong, non-selective oxidants like chromic acid or potassium permanganate can work but often lead to side products and present significant waste disposal issues.[16]
-
Catalytic Systems: Modern methods favor catalytic approaches using molecular oxygen or a milder terminal oxidant. These systems offer much higher selectivity.[17]
-
Solution: Explore established catalytic systems. For example, cerium-incorporated AlPO-5 molecular sieves have been shown to give high conversion and selectivity using air as the oxidant.[15] Similarly, Co-Mn catalysts have been used effectively for the liquid-phase oxidation of diphenylmethane with molecular oxygen.[18]
-
-
Reaction Conditions: Temperature, pressure, and reaction time are critical variables that must be optimized for any given catalytic system to maximize selectivity for the desired benzophenone.[15][18]
Frequently Asked Questions (FAQs)
Q1: How can I synthesize sterically hindered benzophenones?
A: Friedel-Crafts acylation is often inefficient for producing highly substituted, sterically congested benzophenones due to steric hindrance preventing the electrophilic attack.[19][20] Alternative strategies are required:
-
Grignard-based routes can be more effective.
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) can be used to form one of the aryl-carbonyl bonds.
-
Specialized multi-step routes have been developed, such as those involving the aromatization of highly substituted cyclohexenone precursors.[21]
Q2: What is the best general method for purifying a crude substituted benzophenone?
A: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Vacuum Distillation: Effective for liquid or low-melting solid benzophenones that are thermally stable.[22]
-
Recrystallization: The most common method for solid benzophenones. The choice of solvent is critical to ensure high recovery of pure product.[22][23]
-
Column Chromatography: Used for separating mixtures of isomers or removing closely related impurities that cannot be separated by recrystallization.[24]
Experimental Protocols
Protocol 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the regioselective synthesis of substituted benzophenones.
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas outlet to a bubbler, add benzene (50 mL, serving as solvent and reagent).
-
Reagent Addition: Add p-toluoyl chloride (6.5 mL, 50 mmol) to the benzene. Cool the mixture to 0-5°C in an ice bath.
-
Catalyst Addition: Under a positive pressure of nitrogen, add anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol) in small portions over 30 minutes. Ensure the internal temperature does not exceed 10°C. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Quenching: Cool the reaction flask back down to 0°C and slowly and carefully pour the mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by vacuum distillation to yield pure 4-methylbenzophenone.
References
- BenchChem. (2025).
-
The Journal of Organic Chemistry. (Date not available). Direct Synthesis of Highly Substituted 2-Cyclohexenones and Sterically Hindered Benzophenones Based on a [5C + 1C] Annulation. ACS Publications. [Link]
- BenchChem. (2025). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
-
Journal of the Chemical Society C: Organic. (1970). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. RSC Publishing. [Link]
- BenchChem. (2025).
-
Oregon State University. (n.d.). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
-
Journal of Organic Chemistry. (2000). Iron-mediated synthetic routes to unsymmetrically substituted, sterically congested benzophenones. PubMed. [Link]
- BenchChem. (2025).
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (2014).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Sarthaks eConnect. (2021). How are following compounds prepared using Grignard reagent : (1) Acetone (2) Benzophenone?. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
The Journal of Organic Chemistry. (Date not available). Two Practical Syntheses of Sterically Congested Benzophenones. ACS Publications. [Link]
-
ResearchGate. (2002). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves. [Link]
-
ResearchGate. (2024). Diphenylmethane oxidation to benzophenone reported by Soni and co-workers. [Link]
-
ResearchGate. (2013). Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone. [Link]
-
ResearchGate. (2005). Oxidation of diphenylmethane to benzophenone over MnO4−1-exchanged Mg–Al-hydrotalcite. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Brainly.in. (2023). Oxidation of diphenylmethane with chromic acid yields. [Link]
-
Organic Syntheses. (n.d.). Benzophenone. [Link]
- Google Patents. (2019).
- BenchChem. (2025). Identifying and minimizing side products in Grignard reactions.
-
Bartleby.com. (n.d.). Hydrolysis Grignard Reactions and Reduction. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- BenchChem. (2025).
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Technical Support Center: Prevention of Diaminophenyl Compound Oxidation
Welcome to the technical support center for handling diaminophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative instability of these valuable reagents. Here, we will delve into the mechanisms of oxidation, provide practical troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments and the purity of your products.
Introduction: The Challenge of Diaminophenyl Compound Stability
Diaminophenyl compounds are essential building blocks in a multitude of applications, from pharmaceuticals to advanced materials. However, their electron-rich aromatic systems, featuring two amine substituents, render them highly susceptible to oxidation. Exposure to atmospheric oxygen, particularly in the presence of light, metal catalysts, or certain solvents, can initiate a cascade of reactions leading to the formation of highly colored and often complex polymeric byproducts.[1][2] This degradation not only compromises the yield and purity of the desired product but can also introduce unforeseen complications in downstream processes.
This guide provides a comprehensive framework for understanding and mitigating the oxidative degradation of diaminophenyl compounds, ensuring the success and reproducibility of your chemical transformations.
Troubleshooting & FAQs
This section addresses common issues encountered when working with diaminophenyl compounds in a question-and-answer format.
Q1: My reaction mixture containing a diaminophenyl compound is turning a dark brown/red color. What is happening?
A1: The development of a dark coloration is a classic indicator of diaminophenyl compound oxidation.[3] The initial step in the oxidation process often involves the formation of radical cations, which can then couple to form dimers and subsequently more complex, highly conjugated oligomeric and polymeric structures.[1][4] These extended π-systems are strong chromophores, absorbing light in the visible spectrum and thus appearing colored. For instance, the oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine, a colored compound.[5][6][7]
Q2: How can I determine if my diaminophenyl starting material has already oxidized before I even start my reaction?
A2: Visual inspection is the first step. A pure diaminophenyl compound should typically be a white to off-white or light-colored solid. Any significant discoloration (e.g., tan, brown, or black) suggests oxidation. For a more definitive assessment, you can use the following analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your starting material against a known pure standard or a previously characterized batch. The presence of multiple colored spots, particularly near the baseline, indicates impurities arising from oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR spectra of a clean sample will show sharp, well-defined peaks. Oxidized material will often exhibit broadened peaks and the appearance of new, complex signals in the aromatic region, indicative of a mixture of oligomeric species.
-
UV-Vis Spectroscopy: Oxidized products, being highly conjugated, will show characteristic absorbance bands in the visible region of the spectrum.[5] This can be a sensitive method for detecting even small amounts of colored impurities.
Q3: I am performing a reduction of a dinitrophenyl compound to a diaminophenyl compound, and the product darkens immediately upon workup. How can I prevent this?
A3: This is a very common issue, as the newly formed, highly reactive diaminophenyl compound is immediately exposed to atmospheric oxygen during the workup procedure. The key is to maintain an inert environment throughout the entire process, from the reaction itself to the isolation of the product.[3] Consider quenching the reaction and performing the workup inside a glovebox or using Schlenk line techniques to handle the material under an inert gas like nitrogen or argon.[8][9][10] If the amine is basic enough, converting it to a more stable salt (e.g., hydrochloride) by quenching with an acid can also prevent oxidation during filtration and purification.[3]
Q4: Can the choice of solvent influence the rate of oxidation?
A4: Absolutely. Solvents can play a significant role in the stability of diaminophenyl compounds. Protic solvents, especially in the presence of base, can facilitate oxidation. Furthermore, some solvents may contain dissolved oxygen or peroxide impurities, which can initiate the oxidation process.[11] It is crucial to use freshly distilled or thoroughly degassed solvents for your reactions.[9] Changing the solvent from a protic one like ethanol to an aprotic one like ethyl acetate has been suggested to help in some cases.[3]
Preventative Strategies
Proactive measures are the most effective way to combat the oxidation of diaminophenyl compounds. The following strategies can be employed individually or in combination to ensure the stability of your reagents and reactions.
Working Under an Inert Atmosphere
The most direct way to prevent oxidation is to exclude oxygen from the reaction system. This is achieved by using air-free techniques.[9]
-
Glovebox: For highly sensitive compounds, performing all manipulations (weighing, transfers, and reactions) inside a glovebox filled with an inert gas (typically argon or nitrogen) is the gold standard.[9][10]
-
Schlenk Line: A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds on the lab bench.[8][9] It consists of a dual manifold that provides both a vacuum and a source of inert gas, enabling the user to evacuate air from the reaction flask and backfill it with an inert atmosphere. This "purge-and-refill" cycle is typically repeated three times to ensure the vessel is air-free.[9]
Diagram: Experimental Workflow for Inert Atmosphere Reaction
Caption: Workflow for conducting a reaction under an inert atmosphere using a Schlenk line.
Use of Antioxidants and Radical Scavengers
In cases where strictly air-free conditions are not feasible, the addition of an antioxidant can provide protection.[11]
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are excellent radical scavengers.[11] They function by donating a hydrogen atom to the reactive radical species, forming a stable, non-reactive radical themselves.[12]
-
Aromatic Amine Antioxidants: Certain hindered aromatic amines, such as derivatives of diphenylamine, are highly effective antioxidants, particularly at elevated temperatures.[13][14][15] They operate by intercepting free radicals and terminating the auto-oxidation chain reaction.[13]
-
Chelating Agents: Trace metal impurities can catalyze oxidation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit their catalytic activity.[11]
| Antioxidant Type | Example(s) | Mechanism of Action | Typical Use Concentration |
| Phenolic | BHT, BHA | Hydrogen atom transfer to scavenge free radicals.[11][12] | 0.01 - 0.1 mol% |
| Aromatic Amine | 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine | Intercepts free radicals to terminate chain reactions.[13][15] | 0.1 - 1.0 wt% |
| Chelating Agent | EDTA | Sequesters catalytic metal ions.[11] | 0.01 - 0.05 wt% |
Solvent Selection and Purification
As mentioned, the choice and quality of the solvent are critical.
-
Degassing Solvents: Dissolved oxygen in solvents is a common culprit in the oxidation of sensitive compounds. Solvents should be degassed prior to use by methods such as:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is repeated three times.[9]
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.
-
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, are notorious for forming explosive peroxides upon storage, which can also act as oxidants. Always test for peroxides before using such solvents.
Temperature Control
Oxidation reactions, like most chemical reactions, are accelerated by higher temperatures. Running reactions at lower temperatures can significantly slow down the rate of degradation. If the desired reaction proceeds at a reasonable rate at a lower temperature, this is a simple and effective way to minimize oxidation.
Protocols
Here are detailed, step-by-step methodologies for key procedures to prevent the oxidation of diaminophenyl compounds.
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and assemble it while still hot.[16] Connect the apparatus to the Schlenk line and allow it to cool under a gentle flow of inert gas.
-
Purging the System: Once cool, evacuate the glassware using the vacuum manifold of the Schlenk line for several minutes. Then, carefully switch to the inert gas manifold to backfill the system. Repeat this evacuate-refill cycle at least three times.[9]
-
Solvent Addition: Add your previously degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[9][16]
-
Reagent Addition:
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil or mercury bubbler attached to the gas outlet of the Schlenk line.[16]
-
Workup: Upon completion, cool the reaction if necessary and perform all subsequent steps (quenching, extraction, filtration) using air-free techniques such as cannula transfers to move liquids between flasks.[8]
Diagram: Mechanism of Diaminophenyl Oxidation
Caption: Simplified mechanism of diaminophenyl oxidation and points of intervention.
Protocol 2: Purification of a Diaminophenyl Compound Prone to Oxidation
If a diaminophenyl compound has partially oxidized, purification may be necessary. Recrystallization or column chromatography under inert conditions can be effective.
-
Assess the Material: First, determine the extent of oxidation using TLC or NMR as described in the FAQs.
-
Choose a Purification Method:
-
Recrystallization: This is often the simplest method for solids. Dissolve the impure compound in a minimal amount of a suitable hot, degassed solvent under an inert atmosphere. Allow it to cool slowly to form crystals. Filter the crystals using a Schlenk filter stick under a positive pressure of inert gas.[8] Wash the crystals with a small amount of cold, degassed solvent and dry under vacuum.
-
Column Chromatography: If recrystallization is ineffective, column chromatography may be required. Pack the column using degassed solvents. Dissolve the crude material in a minimal amount of degassed eluent and load it onto the column. Run the column under a slight positive pressure of inert gas, ensuring the solvent level never drops below the top of the stationary phase. Collect the fractions containing the pure product.
-
-
Solvent Removal: Combine the pure fractions in a Schlenk flask and remove the solvent under vacuum, using a cold trap to collect the solvent vapors.[8]
-
Storage: Once the pure, dry product is obtained, store it in a sealed container under an inert atmosphere, preferably in a freezer and protected from light to prevent further degradation.[10]
By understanding the underlying causes of diaminophenyl oxidation and implementing these preventative strategies and protocols, you can significantly improve the success rate of your reactions, leading to higher yields, purer products, and more reliable scientific outcomes.
References
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]
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Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. [Link]
-
Air-free technique. (n.d.). Wikipedia. [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
-
Inert Atmosphere. (2022). YouTube. [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). FINERATE. [Link]
-
Oxidation of Amines by Flavoproteins. (n.d.). PMC - NIH. [Link]
-
Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]
-
Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. (2023). Youngstown State University. [Link]
-
The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. (n.d.). Journal of the American Chemical Society. [Link]
-
Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2007). ResearchGate. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). PMC - NIH. [Link]
- Process for purifying a phenylenediamine. (n.d.).
-
The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). Proceedings of the Royal Society A. [Link]
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Oxidation of aniline and other primary aromatic amines by manganese dioxide. (n.d.). Environmental Science & Technology - ACS Publications. [Link]
-
Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and the application in colorimetric detection of H2O2. (2016). ResearchGate. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. [Link]
-
Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. (n.d.). SciSpace. [Link]
-
The mutagenic modulating effect of p-phenylenediamine on the oxidation of o- or m-phenylenediamine with hydrogen peroxide in the Salmonella test. (n.d.). PubMed. [Link]
-
Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]
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Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC - NIH. [Link]
-
Oxidative polymerization of p-phenylenediamine. (2003). ResearchGate. [Link]
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Historical Insights Into the Purification of Polyphenol Oxidase From Plants. (2021). PMC. [Link]
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Stability issues of (3,4-Diaminophenyl)(4-fluorophenyl)methanone in solution
Welcome to the technical support guide for (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS: 66938-86-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As an aromatic amine, specifically an o-phenylenediamine derivative, this molecule requires careful handling to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting, preventative measures, and validated protocols based on established principles of chemical stability.
Troubleshooting Guide: Diagnosing and Resolving Instability in Solution
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of the issue and implement an effective solution.
Q1: My solution of this compound has turned yellow/brown/reddish. What is happening and how can I prevent it?
A1: Root Cause Analysis & Prevention
A color change is the most common indicator of degradation for this compound. The primary cause is the oxidation of the ortho-diamino functional group. Aromatic amines, particularly o-phenylenediamines, are highly susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by several factors, including light, elevated pH, and the presence of trace metal ions.[1][2]
The oxidation mechanism likely involves the formation of highly colored quinone-diimine intermediates, which can then polymerize or cyclize to form phenazine-type structures.[1] For instance, the parent compound, o-phenylenediamine, is known to oxidize into the orange-red 2,3-diaminophenazine.[1]
Preventative Measures:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Prepare and handle the solution in a glove box or under a continuous stream of inert gas to prevent exposure to atmospheric oxygen.[3]
-
Use Fresh, High-Purity Solvents: Solvents can contain peroxide impurities (especially ethers like THF or dioxane) or trace metals that catalyze oxidation. Use freshly opened bottles of HPLC-grade or anhydrous solvents.
-
Protect from Light: Aromatic amines can undergo photodegradation.[4][5] Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]
-
Control pH: While the compound's stability across a pH range is not fully characterized, oxidation of aromatic amines is often accelerated under neutral to alkaline conditions.[4][5] If your experimental conditions permit, preparing solutions in a slightly acidic buffer (pH 4-6) may enhance stability. However, this must be balanced with solubility requirements.
Q2: I'm observing a loss of potency or a decrease in the expected peak area during HPLC analysis over a short period. What's causing this rapid degradation?
A2: Identifying Accelerating Factors
A rapid loss of the parent compound suggests an accelerated degradation pathway. Beyond the oxidative processes described in A1, consider the following factors that can significantly increase the rate of decomposition:
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[2][3] Avoid heating solutions unless absolutely necessary for solubilization, and if so, do it for the shortest time possible. Store stock solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
-
pH Extremes: Strong acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[7] While slight acidity may be protective against oxidation, very low pH could lead to other instabilities. It is crucial to determine the optimal pH range for your specific application.
-
Reactive Excipients or Media Components: If the compound is formulated in a complex medium (e.g., for cell culture or formulation development), it may react with other components. Aldehydes, ketones, or compounds with reactive carbonyl groups can potentially form Schiff bases with the primary amine groups.
Troubleshooting Workflow:
To systematically identify the cause, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities.
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// Connections start -> check_o2; check_o2 -> check_light [label="Yes"]; check_o2 -> sol_o2 [label="No"];
check_light -> check_temp [label="Yes"]; check_light -> sol_light [label="No"];
check_temp -> check_solvent [label="Appropriate\n(e.g., refrigerated)"]; check_temp -> sol_temp [label="Inappropriate\n(e.g., room temp)"];
check_solvent -> sol_solvent [label="No"]; check_solvent -> end [label="Yes"]; end [label="If issues persist,\nperform forced degradation\nstudy to check pH or\nexcipient compatibility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Figure 1. A step-by-step workflow for diagnosing common stability issues.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended solvents for preparing stock solutions?
-
A: this compound is soluble in organic solvents like ethanol and dimethylformamide (DMF)[8]. For initial stock solutions, anhydrous DMSO or DMF are common choices due to their high solvating power and a lower propensity for reactive impurities compared to ethers. Always use HPLC or anhydrous grade.
-
-
Q: How should I store the solid material?
-
Q: Can I use aqueous buffers to make my working solutions?
-
A: Yes, but with caution. The presence of water can increase the rate of hydrolysis, especially at pH extremes.[3][6] Furthermore, aqueous solutions contain dissolved oxygen. If you must use an aqueous buffer, it is critical to deoxygenate it thoroughly before adding the compound. Consider using a buffer in the slightly acidic range (pH 4-6) and prepare the solution fresh before each experiment.
-
-
Q: My solution has turned color. Can I still use it?
-
A: It is strongly advised not to use a discolored solution. The color indicates the formation of degradation products, meaning the concentration of the active compound is lower than intended. More importantly, the degradation products are unknown impurities that could interfere with your experiment, exhibit unexpected biological activity, or be toxic.
-
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes exposure to common degradation factors.
-
Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., DMSO). Place the required volume in a flask and sparge with a gentle stream of argon or nitrogen gas for 20 minutes.
-
Weighing: Weigh the required amount of this compound in a tared amber glass vial.
-
Dissolution: Under a blanket of inert gas, add the deoxygenated solvent to the vial containing the solid compound. Cap the vial tightly and vortex or sonicate briefly until fully dissolved.
-
Storage: If preparing aliquots, do so under an inert atmosphere. Seal all vials tightly with parafilm. For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, store at -20°C or -80°C.
Data Summary: Factors Influencing Stability
The following table summarizes the key environmental factors and their impact on the stability of this compound in solution, based on the known chemistry of aromatic amines.
| Factor | Condition | Potential Impact on Stability | Mitigation Strategy |
| Oxygen | Atmospheric Exposure | High Risk of Oxidation | Prepare and handle under inert gas; use deoxygenated solvents. |
| Light | UV or Ambient Light | High Risk of Photodegradation[4][5] | Store in amber vials or protect from light with foil.[6] |
| Temperature | Elevated (e.g., >25°C) | Accelerates all degradation pathways.[2] | Store solutions at 2-8°C or frozen (≤ -20°C). |
| pH | Alkaline (>7) | May accelerate oxidation.[4] | Use slightly acidic buffers (pH 4-6) if compatible with the experiment. |
| Solvent | Peroxide-forming (e.g., THF) or presence of metal impurities | Catalyzes oxidation. | Use fresh, high-purity, anhydrous-grade solvents (e.g., DMSO, DMF). |
Protocol 2: Basic Forced Degradation Study
This protocol helps to quickly assess the stability of the compound under various stress conditions. A stability-indicating HPLC method is required to analyze the results.[11][12]
-
Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal: Keep one vial of the stock solution at 60°C.
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples by HPLC, comparing the peak area of the parent compound to the control and observing the formation of any new peaks (degradants).
// Nodes node1 [label="{ (3,4-Diaminophenyl)\l(4-fluorophenyl)methanone | (Parent Compound, Colorless) }", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; node2 [label="{ Quinone-diimine Intermediate | (Highly Colored, Reactive) }", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; node3 [label="{ Phenazine Derivatives / Polymers | (Colored Degradation Products) }", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges node1 -> node2 [label=" Oxidation \n [O2, Light, Heat, Metal Ions] "]; node2 -> node3 [label=" Cyclization / Polymerization "]; }
Figure 2. Postulated oxidative degradation pathway leading to colored products.
References
-
Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available from: [Link]
-
S. V. S. M. L. Sahoo et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available from: [Link]
-
Sahoo, S. et al. (2019). List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. ResearchGate. Available from: [Link]
-
Kumar, A. et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. National Center for Biotechnology Information (PMC). Available from: [Link]
-
ChemBK. This compound - Introduction. ChemBK. Available from: [Link]
-
Nielsen, C. J. et al. (2011). Atmospheric Degradation of Amines (ADA). NILU - Norwegian Institute for Air Research. Available from: [Link]
-
Holler, S. et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Garkani-Nejad, Z. et al. (2018). Oxidation of o-phenylenediamine to 2,3-diaminophenazine in the presence of cubic ferrites. SciSpace. Available from: [Link]
-
Hermann, T. (2021). Investigations of stability of aminophenazone aqueous solutions. ResearchGate. Available from: [Link]
-
ChemCD. This compound | 67739-74-6. ChemCD. Available from: [Link]
-
Trissel, L. A. et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]
-
ResearchGate. (2021). Pathway for the production of 4,4′-diaminodiphenylmethane during the pyrolytic degradation. ResearchGate. Available from: [Link]
-
Allal, A. et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]
-
Kumar, S. et al. (2020). Iodine(V)-Based Oxidants in Oxidation Reactions. MDPI. Available from: [Link]
-
Scott, C. et al. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Li, Y. et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available from: [Link]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
Anderson, J. J. et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. Available from: [Link]
-
KEMEZ. (2021). Dess-Martin-Periodinane oxidation. YouTube. Available from: [Link]
-
RSquareL. (2022). CHEMICAL STABILITY OF DRUGS. RSquareL. Available from: [Link]
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- 4. dl.edi-info.ir [dl.edi-info.ir]
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- 6. qbdgroup.com [qbdgroup.com]
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- 8. chembk.com [chembk.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of (3,4-Diaminophenyl)(4-fluorophenyl)methanone Derivatives
Welcome to the technical support center for the analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of NMR spectral interpretation for this class of compounds. Here, we address common challenges in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common ¹H NMR Challenges
Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum so overlapped and difficult to assign?
Answer: Signal overlap in the aromatic region (typically 6.0-8.0 ppm) is a frequent challenge with this compound derivatives.[1][2][3] This complexity arises from several factors:
-
Multiple Aromatic Systems: The molecule contains two distinct aromatic rings, each with its own set of protons.
-
Similar Electronic Environments: The protons on both rings experience somewhat similar electronic environments, causing their chemical shifts to be close.
-
Complex Splitting Patterns: Spin-spin coupling between adjacent protons on each ring, as well as potential long-range couplings, can create intricate multiplets that are difficult to resolve.[4]
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapped signals.
-
Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).[5] Aromatic solvents can induce significant shifts in the proton resonances, which may break the signal degeneracy.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other.[6][7][8] This is invaluable for tracing the connectivity within each aromatic ring.
Question 2: The -NH₂ proton signals are broad and their chemical shift varies between samples. How can I confidently identify them?
Answer: The protons of the amine (-NH₂) groups are known as exchangeable protons, and their appearance in the ¹H NMR spectrum is often variable.[9][10][11]
-
Chemical Exchange: These protons can exchange with other labile protons in the sample (like traces of water) or with each other. This exchange process is often on a timescale that leads to signal broadening.
-
Hydrogen Bonding: The extent of hydrogen bonding, which is dependent on concentration and solvent, significantly affects the chemical shift of -NH₂ protons.[9] This is why you may observe shifts anywhere from 3.0 to 5.0 ppm or even broader ranges.[12]
Confirmation Protocol: D₂O Exchange
The most reliable method to identify -NH₂ protons is through deuterium exchange.[5][9][10][11]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for a minute to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the -NH₂ protons will disappear or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.[10][11]
Section 2: Deciphering ¹³C and ¹⁹F NMR Spectra
Question 3: I'm struggling to assign the quaternary carbons in my ¹³C NMR spectrum, especially the carbonyl carbon and the carbons attached to the fluorine and nitrogen atoms.
Answer: Quaternary carbons do not have attached protons, so they do not show correlations in a standard HSQC (Heteronuclear Single Quantum Coherence) spectrum.[6][13][14] This can make their assignment challenging. The carbonyl carbon of the benzophenone core is typically found in the 190-200 ppm region.[15]
Recommended Technique: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is essential for assigning quaternary carbons.[6][7][13] It reveals correlations between protons and carbons that are separated by two or three bonds.
Workflow for Quaternary Carbon Assignment:
-
Identify Aromatic Protons: Use the ¹H NMR and COSY spectra to assign the protons on both aromatic rings.
-
Acquire an HMBC Spectrum: This experiment will show correlations from your assigned protons to nearby quaternary carbons.
-
Map the Correlations:
-
Protons ortho to the carbonyl group will show a correlation to the carbonyl carbon.
-
Protons on the fluorophenyl ring will show correlations to the carbon atom bonded to the fluorine.
-
Protons on the diaminophenyl ring will show correlations to the carbons bonded to the amino groups.
-
Question 4: My ¹⁹F NMR spectrum shows a complex multiplet. How do I interpret the coupling patterns?
Answer: The ¹⁹F nucleus is spin ½, just like a proton, and it couples to other nuclei, most notably ¹H and ¹³C.[16][17] The large chemical shift dispersion of ¹⁹F NMR makes it a powerful tool.[16][18][19]
-
¹H-¹⁹F Coupling: You will observe coupling between the fluorine atom and the protons on the fluorophenyl ring. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the nuclei:
-
³J (ortho coupling): ~6-10 Hz
-
⁴J (meta coupling): ~4-8 Hz[6]
-
⁵J (para coupling): ~0-3 Hz
-
-
¹³C-¹⁹F Coupling: Coupling between fluorine and carbon can also be observed, with ¹J C-F coupling constants being quite large (>200 Hz).[6][20]
Interpreting the Multiplet:
The observed multiplet in the ¹⁹F NMR spectrum is a result of coupling to the two ortho protons and the two meta protons on the fluorophenyl ring. This will often appear as a complex pattern that can be analyzed to extract the respective coupling constants.
Section 3: Advanced Structural Elucidation
Question 5: How can I confirm the substitution pattern and the relative orientation of the two aromatic rings?
Answer: While COSY, HSQC, and HMBC are excellent for establishing through-bond connectivity, they do not provide information about the through-space orientation of the different parts of the molecule. For this, you need to use the Nuclear Overhauser Effect (NOE).
Recommended Experiment: NOESY or ROESY
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[21][22][23]
Experimental Insights:
-
Look for cross-peaks between protons on the diaminophenyl ring and protons on the fluorophenyl ring.
-
The presence of these cross-peaks indicates that these protons are on the same side of the molecule, providing crucial information about the preferred conformation of your derivative in solution.
Workflow for Structural Confirmation:
The following diagram outlines a logical workflow for the complete structural elucidation of your this compound derivative using a suite of NMR experiments.
Caption: Workflow for NMR-based structural elucidation.
Data Summary Table
The following table provides expected chemical shift ranges and coupling constants for the parent this compound scaffold. Note that these values can be influenced by other substituents on your specific derivative.
| Nucleus | Position/Type | Expected Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| ¹H | Aromatic (Diaminophenyl) | 6.0 - 7.5 | Jortho: 7-9, Jmeta: 1-3 |
| Aromatic (Fluorophenyl) | 7.0 - 8.0 | Jortho: 7-9, Jmeta: 1-3 | |
| Amine (-NH₂) | 3.0 - 5.0 (broad, variable) | N/A | |
| ¹³C | Carbonyl (C=O) | 190 - 200 | N/A |
| Aromatic (C-F) | 160 - 170 (doublet) | ¹JCF: >200 | |
| Aromatic (C-N) | 140 - 155 | N/A | |
| Aromatic (Unsubstituted) | 110 - 135 | N/A | |
| ¹⁹F | Aromatic (C-F) | -100 to -120 (vs. CFCl₃) | ³JHF (ortho): 6-10, ⁴JHF (meta): 4-8 |
References
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Moura, N. M. M., et al. (2007). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 47(5), 1846-1855. [Link]
-
Moura, N. M. M., et al. (2007). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Semantic Scholar. [Link]
-
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]
-
Moura, N. M. M., et al. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 47(5), 1846-1855. [Link]
-
NMR Analysis of Substituted Benzophenones. (2014). Oregon State University. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]
-
High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure. [Link]
-
What Is Deuterium Exchange In NMR? (2023). Chemistry For Everyone - YouTube. [Link]
-
Hong, S. H., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(23), 3295-3298. [Link]
-
Signal Overlap in NMR Spectroscopy. (2018). YouTube. [Link]
-
Hydrogen–deuterium exchange. (n.d.). Wikipedia. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-429. [Link]
-
Help with H-NMR peak identification, possible signal overlap. (2024). Reddit. [Link]
-
Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
-
St-Gelais, A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5406. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-429. [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. [Link]
-
4-Amino-benzophenone - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
NMR Spectroscopy: Chemical Shifts & Coupling. (n.d.). Scribd. [Link]
-
Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (n.d.). Pharmaffiliates. [Link]
-
NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
¹H NMR: Interpreting Distorted and Overlapping Signals. (2024). JoVE. [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]
-
5.4: NOESY Spectra. (2021). Chemistry LibreTexts. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. [Link]
-
Krossman, U. T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11(3), 635-643. [Link]
-
Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]
-
2D NMR Solutions.pdf. (n.d.). Eugene E. Kwan. [Link]
-
Mystery Peak on Aromatic Amine. (2025). Reddit. [Link]
-
NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Technical Support Center: Enhancing the Solubility of 3,4-Diamino-4'-fluorobenzophenone for Reactions
Welcome to the technical support center for 3,4-Diamino-4'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for challenges related to the solubility of this compound in various reaction conditions.
Introduction
3,4-Diamino-4'-fluorobenzophenone is a key building block in the synthesis of high-performance polymers, such as polyimides, and in the development of novel pharmaceutical agents. Its aromatic structure, containing both amino and fluoro functional groups, presents unique solubility characteristics that can be challenging to manage in a laboratory setting. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you overcome these challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3,4-Diamino-4'-fluorobenzophenone?
While specific quantitative solubility data for 3,4-Diamino-4'-fluorobenzophenone is not extensively published, its structural similarity to other benzophenone derivatives and aromatic amines allows us to predict its behavior. Generally, it is a crystalline solid with poor solubility in water and non-polar organic solvents. Its polarity, due to the amino and carbonyl groups, suggests good solubility in polar aprotic solvents.
Q2: In which solvents is 3,4-Diamino-4'-fluorobenzophenone most likely to be soluble?
Based on its chemical structure and the solvents commonly used for reactions involving similar compounds, particularly in polyimide synthesis, the following solvents are recommended for initial screening:
-
Highly Recommended:
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
-
Moderately Recommended:
-
Tetrahydrofuran (THF)
-
Dioxane
-
-
Likely Poor Solubility:
-
Water
-
Alcohols (Methanol, Ethanol) - May have some solubility with heating.
-
Hexane, Toluene, and other non-polar hydrocarbons
-
Chlorinated solvents (Dichloromethane, Chloroform)
-
Q3: I am struggling to dissolve 3,4-Diamino-4'-fluorobenzophenone in my chosen reaction solvent. What can I do?
Several techniques can be employed to enhance the solubility of 3,4-Diamino-4'-fluorobenzophenone. These are detailed in the Troubleshooting Guide below. The primary methods include heating, using a co-solvent system, and sonication.
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
While possible, it's important to consider the reactivity of the amino groups on the benzophenone derivative. In the presence of certain reagents, the amino groups can be protonated or participate in side reactions in protic solvents. For reactions where the amino groups are intended to act as nucleophiles, polar aprotic solvents are generally preferred.
Q5: How does the fluorine atom affect the solubility of 3,4-Diamino-4'-fluorobenzophenone?
The presence of a fluorine atom can have a complex effect on solubility. While it increases the polarity of the C-F bond, the overall effect on molecular polarity and crystal lattice energy will determine the ultimate solubility in a given solvent. In some cases, fluorination can enhance solubility in organic solvents.
Troubleshooting Guide: Enhancing Solubility for Reactions
This section provides detailed protocols and explanations for overcoming common solubility issues encountered with 3,4-Diamino-4'-fluorobenzophenone.
Issue 1: The compound does not dissolve at room temperature.
Cause: The crystal lattice energy of the solid is too high to be overcome by the solvent at ambient temperature.
Solution 1: Thermal Method
-
Protocol:
-
Add the desired amount of 3,4-Diamino-4'-fluorobenzophenone to the reaction vessel.
-
Add a portion of the chosen solvent (e.g., DMF, NMP).
-
While stirring, gradually heat the mixture. A temperature of 50-80°C is often a good starting point.
-
Monitor the dissolution. Add more solvent incrementally until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool to the desired reaction temperature, monitoring for any precipitation.
-
-
Expertise & Experience: Heating provides the necessary energy to break the intermolecular forces in the crystal lattice. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. For sensitive reactions, it's crucial to ensure the compound remains in solution upon cooling to the reaction temperature.
Solution 2: Sonication
-
Protocol:
-
Prepare a suspension of 3,4-Diamino-4'-fluorobenzophenone in the chosen solvent.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
-
Visually inspect for dissolution between sonication cycles.
-
-
Expertise & Experience: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized high energy, which can aid in breaking up solid agglomerates and enhancing dissolution.
Issue 2: The compound precipitates out of solution during the reaction.
Cause: A change in the reaction mixture's composition or temperature is reducing the solubility of the starting material. This can be due to the consumption of the solvent in the reaction, the formation of a product that lowers the overall polarity of the medium, or a drop in temperature.
Solution: Co-Solvent System
-
Protocol:
-
Identify a "good" solvent in which 3,4-Diamino-4'-fluorobenzophenone is highly soluble (e.g., NMP, DMSO).
-
Identify a "reaction" solvent that is miscible with the "good" solvent and suitable for the reaction conditions.
-
Dissolve the 3,4-Diamino-4'-fluorobenzophenone in a minimal amount of the "good" solvent.
-
Slowly add this concentrated solution to the bulk "reaction" solvent, which may already contain other reagents.
-
-
Expertise & Experience: This technique, often referred to as "co-solvency," allows you to maintain a homogeneous reaction mixture. The key is to use the smallest amount of the "good" solvent necessary to maintain solubility, as it may affect the overall reaction kinetics or product purification.
Solubility Enhancement Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with 3,4-Diamino-4'-fluorobenzophenone.
Caption: A workflow for dissolving 3,4-Diamino-4'-fluorobenzophenone.
Data Summary: Solvent Selection
The following table provides a qualitative guide to the solubility of 3,4-Diamino-4'-fluorobenzophenone in common laboratory solvents. This is based on the known behavior of structurally similar aromatic amines and benzophenones.
| Solvent | Polarity Index | Predicted Solubility | Notes |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | Excellent | A common solvent for polyimide synthesis, often used at elevated temperatures. |
| N,N-Dimethylformamide (DMF) | 6.4 | Excellent | Another standard solvent for reactions involving aromatic diamines. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Excellent | Highly polar aprotic solvent, effective at dissolving many polar organic compounds. |
| N,N-Dimethylacetamide (DMAc) | 6.5 | Excellent | Similar properties to DMF and NMP, widely used in polymer chemistry. |
| Tetrahydrofuran (THF) | 4.0 | Good | May require heating to achieve higher concentrations. |
| Acetone | 5.1 | Moderate | Lower boiling point may limit its use for reactions requiring heat. |
| Ethanol | 5.2 | Poor to Moderate | Solubility likely increases with heat, but be cautious of potential side reactions. |
| Methanol | 6.6 | Poor to Moderate | Similar to ethanol, with a higher polarity but still a protic solvent. |
| Dichloromethane (DCM) | 3.1 | Poor | Generally not a good solvent for polar, crystalline compounds. |
| Toluene | 2.4 | Very Poor | A non-polar solvent, unlikely to dissolve this compound. |
| Hexane | 0.1 | Insoluble | A non-polar solvent, will not be effective. |
| Water | 10.2 | Insoluble | The hydrophobic aromatic rings dominate over the polar functional groups in aqueous environments. |
Experimental Protocol: Preparation of a Stock Solution for Reaction
This protocol details the preparation of a 0.1 M solution of 3,4-Diamino-4'-fluorobenzophenone in NMP, a common procedure for reactions such as polyimide synthesis.
Materials:
-
3,4-Diamino-4'-fluorobenzophenone (MW: 230.24 g/mol )[1]
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Volumetric flask
Procedure:
-
Calculate the required mass: For a 10 mL of a 0.1 M solution, you will need 0.2302 g of 3,4-Diamino-4'-fluorobenzophenone.
-
Weighing: Accurately weigh the calculated amount of the compound and add it to a dry volumetric flask.
-
Initial Solvent Addition: Add approximately 7-8 mL of anhydrous NMP to the flask.
-
Dissolution:
-
Place the flask on the magnetic stirrer and begin stirring.
-
If the solid does not dissolve at room temperature, gently heat the flask in a water or oil bath to 60-70°C.
-
Continue stirring and heating until all the solid has dissolved.
-
-
Cooling and Dilution:
-
Once dissolved, remove the flask from the heat and allow it to cool to room temperature.
-
Carefully add NMP to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
-
Storage: If not used immediately, store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino groups.
Logical Flow for Stock Solution Preparation
Caption: Step-by-step preparation of a stock solution.
References
-
PubChem. (3,4-Diaminophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. 3,4-Diaminobenzophenone. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Retrieved from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3,4-Diamino-4'-fluorobenzophenone for Advanced Research Applications
For Immediate Publication
A comprehensive analysis of synthetic pathways to 3,4-Diamino-4'-fluorobenzophenone, a critical intermediate in the development of high-performance polymers and pharmaceuticals, is presented. This guide offers an in-depth comparison of viable synthesis routes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction: The Significance of 3,4-Diamino-4'-fluorobenzophenone
3,4-Diamino-4'-fluorobenzophenone is a key building block in the synthesis of advanced materials, particularly polyimides. The presence of the fluorine atom imparts desirable properties such as enhanced thermal stability, improved solubility, and lower dielectric constants in the resulting polymers. These characteristics are highly sought after in the aerospace, electronics, and medical industries. The diamino functionality allows for its incorporation into polymer chains through polycondensation reactions. Given its importance, the efficient and scalable synthesis of this compound is of considerable interest.
This guide will explore and compare potential synthetic strategies, focusing on reaction efficiency, substrate availability, and overall practicality.
Comparative Analysis of Synthetic Routes
Based on established principles of organic synthesis and analogous reactions reported in the literature, two primary synthetic routes are proposed and analyzed for the preparation of 3,4-Diamino-4'-fluorobenzophenone.
Route 1: Friedel-Crafts Acylation followed by Nitration and Reduction
This classical approach is a cornerstone of aromatic ketone synthesis and can be adapted for the target molecule.[1][2] The general strategy involves the electrophilic acylation of a substituted benzene ring, followed by functional group manipulations to install the diamino moiety.
Logical Pathway:
A plausible pathway for this route would involve the Friedel-Crafts acylation of fluorobenzene with 3,4-dinitrobenzoyl chloride. The resulting 3,4-dinitro-4'-fluorobenzophenone would then undergo catalytic hydrogenation to yield the final product.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 3,4-Dinitro-4'-fluorobenzophenone via Friedel-Crafts Acylation.
-
To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3,4-dinitrobenzoyl chloride.
-
Slowly add fluorobenzene to the mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,4-dinitro-4'-fluorobenzophenone.
-
-
Step 2: Reduction of 3,4-Dinitro-4'-fluorobenzophenone.
-
Dissolve the dinitro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3,4-Diamino-4'-fluorobenzophenone.
-
Causality and Rationale:
The Friedel-Crafts acylation is a reliable method for forming the carbon-carbon bond between the aromatic rings and the carbonyl group.[1] The use of a strong Lewis acid like aluminum chloride is essential to activate the acyl chloride for electrophilic attack on the electron-rich fluorobenzene ring. The subsequent catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yields and selectivity.[3]
Data Summary (Projected):
| Parameter | Friedel-Crafts Acylation | Catalytic Hydrogenation | Overall |
| Yield | Good to Excellent | Excellent | Good |
| Purity | High after purification | High | High |
| Scalability | Moderate to High | High | Moderate to High |
| Reagents | 3,4-dinitrobenzoyl chloride, fluorobenzene, AlCl₃ | Pd/C, H₂ | |
| Safety | Requires careful handling of AlCl₃ and nitro compounds | Requires proper handling of H₂ gas and flammable solvents |
Diagram of Route 1:
Caption: Friedel-Crafts and Reduction Pathway.
Route 2: Nucleophilic Aromatic Substitution (SNAr) Approach
This route leverages the activation of an aromatic ring towards nucleophilic attack by the presence of strongly electron-withdrawing groups, such as nitro groups.[4][5][6][7]
Logical Pathway:
A potential SNAr pathway would involve the reaction of 1,2-dinitro-4-halobenzene (e.g., 4-chloro-1,2-dinitrobenzene) with a fluorophenyl Grignard or organocuprate reagent. However, a more common and often more practical approach is the reaction of a highly activated aryl halide with an amine. For the synthesis of the target molecule, a plausible strategy would be the reaction of 4-fluoro-3-nitro-chlorobenzophenone with ammonia, followed by reduction. A more direct, albeit potentially challenging, route could involve the reaction of 4-chloro-3-nitrobenzophenone with a source of fluoride, followed by amination and reduction.
A more direct and precedented approach for a similar, non-fluorinated system involves the reaction of 3-nitro-4-chloro-benzophenone with ammonia under pressure to introduce the 4-amino group, followed by reduction of the nitro group.[8][9] This can be adapted for the fluorinated analogue.
Experimental Protocol (Adapted from Analogy):
-
Step 1: Synthesis of 4-Amino-4'-fluoro-3-nitrobenzophenone via Ammonolysis.
-
Charge a high-pressure autoclave with 4-chloro-4'-fluoro-3-nitrobenzophenone, an organic solvent (e.g., isopropanol), and aqueous ammonia.
-
Heat the sealed reactor to a specified temperature (e.g., 90-130°C) and maintain the pressure for several hours.
-
After cooling and depressurizing the reactor, filter the reaction mixture and wash the solid product with water.
-
Dry the product to obtain 4-amino-4'-fluoro-3-nitrobenzophenone.
-
-
Step 2: Reduction of 4-Amino-4'-fluoro-3-nitrobenzophenone.
-
Dissolve the amino-nitro intermediate in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon catalyst.
-
Pressurize the reactor with hydrogen gas and stir at a slightly elevated temperature (e.g., 40-50°C) for several hours.
-
After the reaction is complete, filter to remove the catalyst and concentrate the filtrate.
-
Crystallize the product from a suitable solvent system to obtain pure 3,4-Diamino-4'-fluorobenzophenone.
-
Causality and Rationale:
The ammonolysis step is a nucleophilic aromatic substitution where the electron-withdrawing nitro group activates the ortho-positioned chlorine for displacement by ammonia.[4][7] This reaction often requires elevated temperature and pressure to proceed at a reasonable rate. The subsequent catalytic hydrogenation selectively reduces the nitro group in the presence of the existing amino group and the fluoro substituent.
Data Summary (Based on Analogy[8][9]):
| Parameter | Ammonolysis | Catalytic Hydrogenation | Overall |
| Yield | High | Excellent | High |
| Purity | High | High | High |
| Scalability | Requires specialized high-pressure equipment | High | Moderate (due to pressure reaction) |
| Reagents | 4-chloro-4'-fluoro-3-nitrobenzophenone, NH₃(aq) | Pd/C, H₂ | |
| Safety | Requires a high-pressure reactor; handling of ammonia | Requires proper handling of H₂ gas and flammable solvents |
Diagram of Route 2:
Caption: SNAr and Reduction Pathway.
Comparative Discussion
Both routes present viable strategies for the synthesis of 3,4-Diamino-4'-fluorobenzophenone.
-
Route 1 (Friedel-Crafts) is a more traditional approach that relies on well-understood and widely practiced reactions. The main challenge lies in the availability and handling of 3,4-dinitrobenzoyl chloride. The nitration of a pre-formed 4-fluorobenzophenone could be an alternative, but this may lead to isomeric mixtures requiring careful separation.
-
Route 2 (SNAr/Ammonolysis) offers a potentially more direct and high-yielding pathway, as demonstrated by analogous non-fluorinated systems.[8][9] However, it necessitates the use of a high-pressure reactor for the ammonolysis step, which may not be available in all laboratory settings. The synthesis of the starting material, 4-chloro-4'-fluoro-3-nitrobenzophenone, would also need to be considered.
Selection Criteria:
-
For laboratory-scale synthesis with standard equipment, Route 1 might be more accessible, provided the starting materials are commercially available or readily synthesized.
-
For larger-scale industrial production where high yield and purity are paramount, Route 2 could be more advantageous, despite the initial investment in high-pressure equipment, due to its potentially higher overall efficiency.
Conclusion
The synthesis of 3,4-Diamino-4'-fluorobenzophenone can be effectively achieved through multiple synthetic strategies. The choice between a Friedel-Crafts-based route and a nucleophilic aromatic substitution approach will depend on the specific requirements of the researcher, including scale, available equipment, and starting material accessibility. Both pathways offer a logical sequence of reactions to obtain this valuable monomer for the advancement of materials science and medicinal chemistry. Further experimental validation and optimization of these proposed routes are encouraged to determine the most efficient and cost-effective method for a given application.
References
-
PrepChem. (n.d.). Synthesis of 3,4'-diamino benzophenone. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
- Google Patents. (n.d.). CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
-
ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]
- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]in/courses/104/106/104106111/)
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]
- 9. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for the quantification of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (3,4-Diaminophenyl)(4-fluorophenyl)methanone, a key intermediate or potential API in drug synthesis.
This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol but the scientific reasoning behind the experimental choices. We will explore the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, present illustrative experimental data, and compare the performance of the validated HPLC method with alternative analytical technologies.[1][2][3][4]
The Crucial Role of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] A validated method provides confidence in the reliability of the analytical data generated, which is critical for regulatory submissions, quality control, and stability studies.[7][8]
Proposed HPLC Method for this compound Quantification
The selection of chromatographic conditions is a critical first step in developing a robust analytical method. For this compound, a reversed-phase HPLC method is proposed based on its chemical structure, which contains both polar (amino groups) and non-polar (aromatic rings) moieties.
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} caption { label = "Fig 1: Proposed HPLC method for this compound."; fontsize = 10; }
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is a versatile and widely used reversed-phase column that provides excellent retention and separation for a broad range of compounds, including aromatic ketones and amines.[9][10][11]
-
Mobile Phase: A gradient elution with acetonitrile and acidified water allows for the efficient separation of the analyte from potential impurities with varying polarities. The use of phosphoric acid helps to protonate the silanol groups on the silica-based stationary phase, reducing peak tailing for the basic amino groups of the analyte.[11]
-
Detection: The aromatic nature of the molecule suggests strong UV absorbance. A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
A Comprehensive Validation Protocol
The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R1) guidelines.[1][2][4] The following performance characteristics will be evaluated:
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} caption { label = "Fig 2: Workflow for HPLC method validation."; fontsize = 10; }
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration.
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products, and the peak purity can be confirmed using a photodiode array (PDA) detector. A degradation of 5-20% is generally considered appropriate for validating the method.[13][14]
| Stress Condition | Number of Degradants | Resolution of Analyte Peak | Peak Purity |
| Acid Hydrolysis | 2 | > 2.0 | Pass |
| Base Hydrolysis | 1 | > 2.0 | Pass |
| Oxidative Degradation | 3 | > 2.0 | Pass |
| Thermal Degradation | 1 | > 2.0 | Pass |
| Photolytic Degradation | 2 | > 2.0 | Pass |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15][16]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,021,546 |
| 125 | 1,276,902 |
| 150 | 1,532,258 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 10210x + 543 |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Mean Recovery | 99.7% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[17]
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
| Precision Level | Mean Peak Area (n=6) | %RSD |
| Repeatability | 1,022,345 | 0.8% |
| Intermediate Precision | 1,025,678 | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ.[18][19]
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol:
Introduce small variations to the method parameters and observe the effect on the results.
| Parameter | Variation | Effect on Results (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 2.0% |
| pH of Mobile Phase | ± 0.2 units | < 2.0% |
Acceptance Criteria: The system suitability parameters should still be met, and the %RSD of the results should be within acceptable limits.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[18][19][20][21][22]
Experimental Protocol:
Inject a standard solution five or six times and evaluate the following parameters before starting the sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Comparison with Alternative Analytical Methods
While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for specific applications. Here, we compare the validated HPLC-UV method with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE).
| Feature | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by UV absorbance.[10] | Separation based on polarity, detection by mass-to-charge ratio.[23][24][25][26] | Separation based on electrophoretic mobility in an electric field.[27][28][29][30][31] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very high (pg/mL to low ng/mL).[26] | High (ng/mL).[28] |
| Selectivity | Good, but can be limited by co-eluting impurities. | Excellent, provides structural information and can resolve isobaric interferences.[23] | High, especially for charged molecules.[31] |
| Analysis Time | 15-30 minutes. | 2-10 minutes. | 5-20 minutes.[31] |
| Cost | Relatively low instrument and operational cost. | High instrument and operational cost. | Moderate instrument cost, low solvent consumption. |
| Typical Applications | Routine quality control, purity assessment, stability testing.[7] | Bioanalysis, impurity identification, metabolite profiling.[23][26] | Chiral separations, analysis of charged molecules, counter-ion analysis.[27][30] |
| Strengths | Robust, reliable, and widely available. | Unmatched sensitivity and selectivity. | High separation efficiency, minimal sample and solvent consumption.[28] |
| Limitations | Lower sensitivity compared to MS, potential for interferences. | Complex instrumentation, potential for matrix effects. | Less robust for complex matrices, sensitive to buffer composition. |
Conclusion
The validation of an analytical method is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical data. The described HPLC method for the quantification of this compound, when validated according to ICH guidelines, provides a robust and reliable tool for quality control and stability assessment. While HPLC-UV remains a cornerstone of pharmaceutical analysis due to its simplicity and cost-effectiveness, alternative techniques like UPLC-MS/MS and Capillary Electrophoresis offer complementary capabilities, particularly in terms of sensitivity, selectivity, and speed. The choice of the most appropriate analytical technique ultimately depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the data.
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A Comparative Guide to the Purity Analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Purity in Aromatic Ketones
(3,4-Diaminophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of pharmaceuticals like Flubendazole, and its analogs are of significant interest in drug discovery and materials science.[1] The purity of these compounds is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final product.[2] This guide delves into the critical aspects of purity analysis, comparing the performance of various analytical techniques and providing the foundational data necessary for robust quality control.
The core structure, a benzophenone derivative with amino and fluoro substituents, presents unique analytical challenges.[3][4] Potential impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete nitration reduction or hydrolysis of the fluoro group), or degradation.[5] Therefore, a multi-faceted analytical approach is often required to ensure comprehensive purity assessment.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of the target analyte and its potential impurities is the bedrock of method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C13H11FN2O | 230.24 | Primary aromatic amines, ketone, fluorinated ring.[4][6] |
| 3,4-Diaminobenzophenone (Analog 1) | C13H12N2O | 212.25 | Lacks the fluorine substituent, potentially altering chromatographic retention and spectroscopic signals.[7][8] |
| 4,4'-Diaminobenzophenone (Analog 2) | C13H12N2O | 212.25 | Isomeric analog with altered amine positions, impacting polarity and reactivity.[9] |
| (3-Amino-4-chlorophenyl)(phenyl)methanone (Potential Impurity) | C13H10ClNO | 231.68 | A potential process-related impurity from the synthesis of related compounds.[5] |
| (3-Amino-4-hydroxyphenyl)(phenyl)methanone (Potential Impurity) | C13H11NO2 | 213.23 | A potential process-related impurity from the synthesis of related compounds.[5] |
The presence of primary aromatic amines and a ketone functional group dictates the choice of analytical techniques, as these moieties can be targeted for specific detection or derivatization.
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical method is crucial for accurate and reliable purity assessment.[10] This section compares the most effective techniques for analyzing this compound and its analogs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reversed-phase mode, is the most widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[10][11]
Rationale for Method Selection: The polarity of the target compounds makes them well-suited for reversed-phase chromatography. A C18 column provides excellent separation based on hydrophobicity, while a polar-embedded or phenyl-hexyl column can offer alternative selectivity for closely related impurities. The use of a gradient elution is often necessary to resolve a wide range of impurities with varying polarities.[12]
dot
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 95% A, ramping to 5% A over 30 minutes to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. A PDA detector is highly recommended for peak purity assessment.[12]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.[12]
Comparative Data:
| Parameter | This compound | 3,4-Diaminobenzophenone | 4,4'-Diaminobenzophenone |
| Typical Retention Time (min) | 15.2 | 14.5 | 13.8 |
| Resolution from Main Peak | - | > 2.0 | > 3.0 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.03% |
Note: These are representative values and may vary depending on the specific HPLC system and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may not be readily detected by HPLC.[13][14] For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.[15]
Rationale for Method Selection: GC-MS provides exceptional sensitivity and specificity, making it ideal for identifying trace impurities. The mass spectrometer allows for the unambiguous identification of unknown peaks based on their mass fragmentation patterns.[16] While the target compounds themselves have limited volatility, GC-MS is invaluable for detecting residual solvents or volatile by-products from the synthesis.
dot
Caption: General workflow for GC-MS analysis.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[15]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (e.g., HP-5MS).[15]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[17]
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 290°C at 10°C/min and hold for 10 minutes.[15]
-
Injector and Transfer Line Temperature: 290°C.[15]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. For trace analysis of primary aromatic amines, derivatization with reagents like pentafluoropropionic anhydride may be necessary.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural elucidation of the main component and any significant impurities.[18] Both 1H and 13C NMR provide detailed information about the molecular structure, while 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all signals and confirm the connectivity of the molecule.[19]
Rationale for Method Selection: NMR is a non-destructive technique that provides a wealth of structural information.[20] It is particularly useful for identifying and characterizing unknown impurities that have been isolated by preparative chromatography. Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of a reference standard.
dot
Caption: Logical relationship of 2D NMR experiments for structural elucidation.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
1H NMR: Provides information on the number and type of protons.
-
13C NMR: Provides information on the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[19]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[19]
-
Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[21][22] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[23][24]
Rationale for Study Design: By intentionally degrading the sample, we can ensure that the chosen analytical method is capable of separating the intact drug from its degradation products. This is a critical requirement for regulatory submissions and for establishing a meaningful shelf-life for the product.[25]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).[23]
-
Photolytic Degradation: Expose the sample to UV and visible light.[23]
The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and the formation of any new impurities.
Conclusion: A Holistic Approach to Purity Analysis
Ensuring the purity of this compound and its analogs requires a comprehensive and well-reasoned analytical strategy. While HPLC is the primary tool for quantitative purity determination, orthogonal techniques like GC-MS and NMR are indispensable for the identification of volatile impurities and the definitive structural elucidation of the main component and its related substances. Forced degradation studies are a critical component of method validation, providing confidence in the stability-indicating nature of the analytical procedures. By integrating these techniques, researchers and drug development professionals can establish a robust quality control framework that ensures the safety and efficacy of their products.
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A Comparative Purity Analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Intermediate
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of the final product. This guide provides a comprehensive comparison of (3,4-Diaminophenyl)(4-fluorophenyl)methanone and its non-fluorinated counterpart, (3,4-Diaminophenyl)phenylmethanone. By examining their Certificates of Analysis (COA), and exploring relevant analytical methodologies, we aim to equip researchers with the necessary insights to make informed decisions for their specific applications.
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including the anthelmintic drug Flubendazole.[1] The presence of the fluorine atom can significantly alter the molecule's physicochemical properties, such as its electronic characteristics, metabolic stability, and binding interactions with biological targets. Understanding the purity profile and potential impurities of this fluorinated intermediate is therefore of paramount importance.
Decoding the Certificate of Analysis: A Comparative Overview
The Certificate of Analysis is a crucial document that provides a detailed quality assessment of a chemical substance. While specific values may vary between suppliers and batches, a typical COA for these compounds will include assessments of appearance, identity, purity, and residual solvents.
Below is a comparative table illustrating the typical specifications found on a COA for this compound and its non-fluorinated analog, (3,4-Diaminophenyl)phenylmethanone.
| Parameter | This compound | (3,4-Diaminophenyl)phenylmethanone | Significance & Rationale |
| Appearance | Off-white to yellow or brown solid/powder | Light yellow to brown crystalline powder | Provides a preliminary, qualitative check for significant contamination or degradation. |
| Identity (IR, NMR) | Conforms to structure | Conforms to structure | Confirms the molecular structure of the compound. Infrared (IR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic arrangement. |
| Purity (HPLC) | ≥ 98.0% | ≥ 97.0% | High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the purity of the main component and detecting impurities. A higher purity level is critical for minimizing side reactions and ensuring the quality of the final product. |
| Melting Point | Approx. 115-117 °C | Approx. 115-117 °C | A sharp and defined melting point range is indicative of high purity. Impurities tend to broaden and depress the melting range.[2] |
| Residual Solvents (GC) | Varies by synthesis (e.g., ≤ 5000 ppm) | Varies by synthesis (e.g., ≤ 5000 ppm) | Gas Chromatography (GC) is used to detect and quantify any remaining solvents from the synthesis and purification processes. Residual solvents can be toxic and may interfere with subsequent reactions. |
The Fluorine Factor: Impact on Performance and Synthesis
The introduction of a fluorine atom to the benzophenone scaffold can influence its reactivity and the properties of downstream products. The strong electron-withdrawing nature of fluorine can affect the electron density of the aromatic rings, potentially altering reaction kinetics and the stability of intermediates.[3] For instance, in electrophilic aromatic substitution reactions, the fluorinated ring will be deactivated compared to the non-fluorinated analog.
While direct comparative studies on the reactivity of these two specific molecules are not extensively published, the principles of fluorine's effects in medicinal chemistry suggest that the fluorinated compound may offer advantages in terms of:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolism, potentially leading to a longer in vivo half-life of the final drug product.[3]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance the potency of a drug.
However, the synthesis of the fluorinated precursor may sometimes present greater challenges, potentially leading to different impurity profiles that need to be carefully monitored.
Experimental Protocols for Purity Determination
A robust analytical methodology is essential for the quality control of these synthetic intermediates. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of diaminobenzophenones.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This section outlines a general reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of both this compound and its non-fluorinated analog.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 55:45 v/v).[4] A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape.[4]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the analyte in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically in the range of 254-290 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is calculated by comparing the peak area of the analyte in the sample to that of the standard.
Caption: The relationship between different analytical techniques and the information they provide for compound characterization.
Conclusion
The choice between this compound and its non-fluorinated analog is a strategic one that depends on the desired properties of the final product. While the non-fluorinated compound may be a more cost-effective and readily available starting material, the introduction of fluorine can impart beneficial properties such as enhanced metabolic stability and binding affinity in drug discovery applications.
A thorough analysis of the Certificate of Analysis is the first and most critical step in ensuring the quality of the starting material. Researchers should pay close attention to the purity determined by HPLC and the levels of any residual solvents. The implementation of robust in-house analytical methods, such as the HPLC protocol outlined in this guide, is essential for verifying the quality of the purchased material and for monitoring the progress of subsequent synthetic transformations. By carefully considering the information presented in this guide, researchers can confidently select the most appropriate diaminobenzophenone intermediate for their research and development needs.
References
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BoroPharm Inc. (3,4-Diaminophenyl)(phenyl)methanone. Available at: [Link]
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ChemBK. (3,4-diaminophenyl) (4-fluorophenyl) ketone. Available at: [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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ResearchGate. (2012). Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry | Request PDF. Available at: [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Available at: [Link]
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MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Available at: [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzophenones for Researchers
This guide provides an in-depth technical comparison of fluorinated and non-fluorinated benzophenones, designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explore the underlying causality of experimental observations and provide actionable protocols for your own investigations. The strategic incorporation of fluorine can dramatically alter the physicochemical, photochemical, and biological properties of the benzophenone scaffold, opening new avenues for application and optimization.
Introduction: The Benzophenone Scaffold and the Rationale for Fluorination
Benzophenone (BP) is the simplest diaryl ketone and serves as a foundational structure in photochemistry and medicinal chemistry.[1][2] Its utility stems from a unique set of photochemical properties: strong absorption in the UV region, an exceptionally efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), and a relatively long-lived, reactive triplet state.[3][4] This triplet state is the workhorse of benzophenone's action, capable of acting as a potent photosensitizer by transferring its energy or abstracting a hydrogen atom from a substrate molecule.[4][5][6]
Why Fluorinate?
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design.[7][8] Fluorine, being the most electronegative element, exerts powerful electronic effects. Its small size allows it to act as a "hydrogen isostere," replacing hydrogen without significant steric penalty.[9] The judicious placement of fluorine on the benzophenone scaffold can productively influence:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[8]
-
Binding Affinity: Fluorine can engage in unique, non-covalent interactions within protein binding pockets, such as hydrogen bonds and dipole interactions, potentially enhancing ligand-protein binding and selectivity.[1]
-
Physicochemical Properties: Fluorination alters a molecule's lipophilicity, pKa, and dipole moment, which can be tuned to improve bioavailability and membrane permeability.[7][8]
-
Photochemical Properties: As we will explore, fluorine's electronic influence can modulate the energy levels of the excited states, impacting absorption spectra and the efficiency of photochemical processes.
This guide will dissect these differences, providing a clear comparative framework supported by experimental data and protocols.
Comparative Analysis: Photochemical and Physicochemical Properties
The core difference between fluorinated and non-fluorinated benzophenones lies in how the electron-withdrawing nature of fluorine alters the electronic landscape of the molecule.
UV Absorption Characteristics
Benzophenones exhibit two main absorption bands in the UV spectrum: an intense band around 250 nm corresponding to a π→π* transition and a weaker, longer-wavelength band between 330-360 nm for the n→π* transition.[10][11] The n→π* transition is crucial as it leads to the initial S₁ excited state responsible for the subsequent photochemistry.
Fluorination can cause subtle shifts in these absorption maxima (λmax). While comprehensive comparative data is sparse, the strong inductive effect of fluorine can slightly alter the energy gap between the ground and excited states. However, the overall characteristic absorption profile of the benzophenone chromophore is generally retained.
| Compound | Class | λmax (n→π*) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Reference |
| Benzophenone | Non-Fluorinated | ~334 | ~150 | Ethanol | [10] |
| 2-Hydroxy-4-methoxybenzophenone | Non-Fluorinated | 325 | 9,500 | Methanol | [10] |
| Para-fluoro-benzophenone derivative | Fluorinated | Not specified | Not specified | Not specified | [12] |
Intersystem Crossing and the Triplet State
The hallmark of benzophenone photochemistry is its near-unity quantum yield for intersystem crossing (Φ_ISC ≈ 1).[3][4] Upon excitation to the S₁ (nπ) state, the molecule rapidly transitions to the energetically similar T₂ (ππ) state, followed by internal conversion to the lowest triplet state, T₁ (nπ*).[13][14]
Fluorine's influence here is primarily electronic. The "heavy atom effect," which typically enhances ISC, is negligible for fluorine. However, the electron-withdrawing nature of fluorine can modulate the relative energies of the nπ* and ππ* states.[2] This can, in turn, affect the rate and efficiency of the ISC process, although for most benzophenones, it remains highly efficient. The lifetime and reactivity of the resulting T₁ state are often more significantly impacted, particularly in biological applications where interactions with substrates are key.
Applications and Performance: A Head-to-Head Comparison
Medicinal Chemistry: Enhancing Potency and Selectivity
In medicinal chemistry, benzophenones are recognized as a "ubiquitous scaffold" found in numerous bioactive natural products and synthetic drugs.[12] Their applications range from anti-inflammatory to anti-HIV agents.[12] Here, fluorination provides a distinct advantage.
Molecular dynamics studies have shown that fluorination can enhance the interaction between a benzophenone-containing ligand and key amino acid residues in a protein's active site.[1] For example, a fluorinated balanol analog showed enhanced interaction with the catalytic Lys437 residue in PKCε kinase, a critical interaction for its inhibitory activity.[1] In another study, a para-fluoro-containing benzophenone derivative demonstrated potent inhibitory effects against Interleukin-6 (IL-6) with an IC₅₀ value of 0.19 μM, outperforming its non-fluorinated counterparts.[12]
Case Study: Anti-Inflammatory Benzophenones [12]
| Compound | Key Substituent | Target | Potency (IC₅₀) |
| Benzophenone Derivative | Non-fluorinated | TNF-α | Not promising |
| Benzophenone Derivative | Non-fluorinated | IL-6 | Moderate |
| para-Fluoro Benzophenone | Fluorinated | IL-6 | 0.19 μM |
This data clearly illustrates that the strategic placement of a single fluorine atom can dramatically enhance biological potency.
Photosensitizers in Therapy and Synthesis
As photosensitizers, benzophenones initiate chemical reactions by absorbing light. This is exploited in photodynamic therapy (PDT) and photocatalysis.[4][15][16] In PDT, a photosensitizer generates reactive oxygen species (ROS) to kill cancer cells. Fluorination has been shown to enhance the efficacy of photosensitizers, though much of the detailed research is on other scaffolds like porphyrins.[17][18][19] The principles, however, are transferable: fluorination can improve photostability, modulate lipophilicity for better cellular uptake, and potentially enhance the generation of triplet states.[17][20][21]
In synthetic chemistry, benzophenone is a cheap and effective photosensitizer for reactions like [2+2] cycloadditions.[15][16] Fluorinated benzophenones can also be used, and their altered electronic properties could potentially be used to tune the selectivity or efficiency of such reactions, although this remains a less explored area.
Experimental Protocols for Comparative Analysis
To empower your research, we provide detailed, self-validating protocols for the comparative assessment of benzophenone derivatives.
Workflow for Comparative Photoreactivity Assessment
This workflow provides a systematic approach to comparing the photosensitizing efficiency of a fluorinated and a non-fluorinated benzophenone.
Protocol 1: Determining UV-Visible Absorption Spectra
Objective: To determine and compare the λmax and molar absorptivity (ε) of a fluorinated and non-fluorinated benzophenone.
Materials:
-
Fluorinated and non-fluorinated benzophenone samples.
-
Spectrophotometric grade solvent (e.g., ethanol or cyclohexane).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the benzophenone sample and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup: Blank the spectrophotometer using a cuvette filled with the pure solvent.
-
Measurement: Fill a quartz cuvette with one of the diluted sample solutions. Place it in the spectrophotometer and scan across the UV range (e.g., 200-450 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both the π→π* and n→π* transitions.
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
-
Comparison: Repeat for the other benzophenone analog and compare the obtained λmax and ε values.
Protocol 2: General Procedure for a Photosensitized Reaction
Objective: To demonstrate and compare the ability of benzophenones to act as photosensitizers for a hydrogen abstraction reaction.
Materials:
-
Benzophenone (or fluorinated analog) as the photosensitizer.
-
A hydrogen-donating substrate (e.g., isopropyl alcohol or cyclohexane).[6]
-
An appropriate solvent (if the substrate is not the solvent, e.g., benzene).
-
A reaction vessel made of UV-transparent material (e.g., Pyrex or quartz).
-
A UV lamp with an emission maximum around 350 nm.
-
Stirring plate and stir bar.
-
Analytical instrument for monitoring the reaction (GC-MS or HPLC).
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve the benzophenone photosensitizer (e.g., 0.1 M) and the substrate (e.g., 1.0 M) in the chosen solvent.
-
Deoxygenation (Critical Step): Bubble an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Initial Sample (T=0): Withdraw a small aliquot of the reaction mixture for analysis before irradiation begins.
-
Photolysis: Seal the vessel, place it at a fixed distance from the UV lamp, and begin irradiation with vigorous stirring. Maintain a constant temperature if necessary.
-
Reaction Monitoring: At set time intervals (e.g., 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.
-
Analysis: Analyze the aliquots by GC-MS or HPLC to quantify the disappearance of the starting material and the appearance of products (e.g., acetone from isopropyl alcohol, or the pinacol coupling product of benzophenone).
-
Causality Check: The reaction should not proceed in a control vessel kept in the dark or in a vessel irradiated without the benzophenone photosensitizer. This validates that the observed reaction is indeed photosensitized.
Conclusion and Future Outlook
The strategic fluorination of the benzophenone scaffold is a powerful tool for modulating its properties for specific applications. In medicinal chemistry, fluorination has proven effective in enhancing biological potency and tuning pharmacokinetic profiles.[1][12] In photochemistry, while the fundamental mechanism of efficient intersystem crossing is retained, fluorine's electronic influence offers a subtle means to fine-tune reactivity and stability.
For researchers, the key takeaway is that fluorinated benzophenones should not be seen as mere analogs but as distinct chemical entities with a unique potential. Future research should focus on building a more extensive database of directly comparative photophysical data (quantum yields, triplet lifetimes) and exploring how different fluorination patterns (mono-, di-, trifluoro-; ortho-, meta-, para-) systematically impact these properties. Such studies will undoubtedly unlock new applications for this versatile and powerful chemical scaffold.
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Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters.
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Moodley, K. (2018). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
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Moodley, K., et al. (2020). Synthesis of fluorine-containing prenylated benzophenones. Taylor & Francis Online.
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ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate.
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Venkatraman, R. K., et al. (n.d.). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace.
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Dallocchio, R., et al. (2015). Resolving the Benzophenone DNA-Photosensitization Mechanism at QM/MM Level. The Journal of Physical Chemistry Letters - ACS Publications.
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BenchChem. (2025). In Vitro Applications of 3-Acetylbenzophenone as a Photosensitizer. BenchChem.
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Noble, B. B., et al. (n.d.). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry (RSC Publishing).
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Kumar, A., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
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Pandey, S. K., et al. (2007). A Comparative Study of Purpurinimide-based Fluorinated vs. Nonfluorinated Photosensitizers for Photodynamic Therapy. ResearchGate.
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Pucelik, B., et al. (2020). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. MDPI.
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Pucelik, B., et al. (2022). Better in the Near Infrared: Sulfonamide Perfluorinated-Phenyl Photosensitizers for Improved Simultaneous Targeted Photodynamic Therapy and Real-Time Fluorescence Imaging. ACS Publications.
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McEachran, A. D., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Diamino-4'-fluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precise Analysis in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3,4-Diamino-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring two primary amine groups and a fluorine atom, necessitates robust and reliable analytical methods to ensure its identity, purity, and stability. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, the cross-validation of different analytical techniques is not merely a regulatory requirement but a scientific imperative to guarantee the quality and consistency of the synthetic process.
This guide provides an in-depth comparison of two powerful analytical techniques for the characterization and quantification of 3,4-Diamino-4'-fluorobenzophenone: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Contenders: A Tale of Two Chromatographies
The choice between HPLC and GC-MS for the analysis of a molecule like 3,4-Diamino-4'-fluorobenzophenone is not arbitrary. It is dictated by the physicochemical properties of the analyte and the specific analytical goals.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for a wide array of molecules. For 3,4-Diamino-4'-fluorobenzophenone, with its relatively high molecular weight and polarity due to the amine groups, HPLC is a natural first choice for purity and assay determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds.[2] While the polarity of 3,4-Diamino-4'-fluorobenzophenone presents a challenge for direct GC analysis, a derivatization step can be employed to increase its volatility and thermal stability, unlocking the high separation efficiency and definitive identification capabilities of GC-MS.[3]
This guide will now explore detailed protocols for each technique, followed by a direct comparison of their performance characteristics.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
The RP-HPLC method is a robust and widely used technique for the analysis of aromatic amines and their derivatives.[4] The method's ability to separate compounds based on their hydrophobicity makes it well-suited for resolving 3,4-Diamino-4'-fluorobenzophenone from its potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC
1. Instrumentation and Materials:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and ultrapure water.
-
Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Reference standard of 3,4-Diamino-4'-fluorobenzophenone.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) is proposed. A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30.1-35 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance maxima of benzophenone derivatives, a wavelength of 254 nm is a suitable starting point.[5] A DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 3,4-Diamino-4'-fluorobenzophenone reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the 3,4-Diamino-4'-fluorobenzophenone sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for the moderately polar 3,4-Diamino-4'-fluorobenzophenone and its potential non-polar impurities.
-
Acidic Mobile Phase: The use of an acidic buffer (pH 3.0) protonates the amine groups of the analyte, leading to sharper peaks and improved chromatographic performance by reducing tailing.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.
-
UV Detection: The benzophenone chromophore in the molecule allows for sensitive detection using a UV detector. A DAD is preferred for its ability to provide spectral information, which aids in peak identification and purity assessment.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For a comprehensive analysis and structural confirmation of impurities, GC-MS is an invaluable tool. Due to the low volatility of 3,4-Diamino-4'-fluorobenzophenone, a derivatization step is necessary to make it amenable to GC analysis. Acylation with a fluorinated anhydride is a common and effective method for primary amines, as it produces stable and volatile derivatives.[6][7]
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatization reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile).
-
Reference standard of 3,4-Diamino-4'-fluorobenzophenone.
2. Derivatization Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 3,4-Diamino-4'-fluorobenzophenone sample into a reaction vial. If in solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-550 amu.
Rationale for Experimental Choices:
-
Derivatization: The acylation of the primary amine groups with TFAA replaces the polar N-H protons with non-polar trifluoroacetyl groups, significantly increasing the volatility and thermal stability of the analyte.
-
Low-Polarity GC Column: A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of derivatized compounds.
-
Temperature Programming: A temperature ramp is essential to separate compounds with different boiling points, ensuring good resolution of the derivatized analyte from any derivatized impurities.
-
Mass Spectrometric Detection: MS detection provides high selectivity and allows for the identification of unknown impurities based on their mass spectra and fragmentation patterns.
Workflow for GC-MS Method with Derivatization
Caption: Workflow for GC-MS analysis with a derivatization step.
Performance Comparison: HPLC vs. GC-MS
The selection of an analytical method is often a trade-off between various performance characteristics. The following table provides a comparative summary of the expected performance of the HPLC and GC-MS methods for the analysis of 3,4-Diamino-4'-fluorobenzophenone, based on typical validation data for similar compounds.[4][8][9][10][11]
| Parameter | RP-HPLC with UV Detection | GC-MS with Derivatization | Rationale & Causality |
| Specificity | High (with DAD for peak purity) | Very High (based on retention time and mass spectrum) | Mass spectrometry provides a higher degree of certainty in peak identification compared to UV detection alone. |
| Linearity (r²) | > 0.999[11] | > 0.998 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Range | Wide (e.g., 1-100 µg/mL)[12] | Narrower (dependent on detector saturation) | HPLC detectors often have a wider linear dynamic range compared to MS detectors. |
| Accuracy (% Recovery) | 98-102%[13] | 95-105% | Both methods can be highly accurate when properly validated. The multi-step derivatization in GC-MS can sometimes introduce more variability. |
| Precision (% RSD) | < 2%[13] | < 5% | The simpler sample preparation for HPLC generally leads to better precision. |
| Limit of Detection (LOD) | ~0.1-1 µg/mL[1] | ~0.01-0.1 µg/mL[7] | GC-MS is typically more sensitive, especially when using selected ion monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | ~0.5-2 µg/mL[11] | ~0.05-0.5 µg/mL | The higher sensitivity of GC-MS translates to lower quantitation limits. |
| Sample Throughput | Higher | Lower (due to derivatization step) | The additional sample preparation step for GC-MS reduces the number of samples that can be analyzed per day. |
| Cost per Sample | Lower | Higher (instrumentation and reagents) | GC-MS systems are generally more expensive to purchase and maintain, and derivatization reagents add to the cost. |
| Thermal Stability Requirement | Not required | Required for analyte and derivative | The high temperatures used in GC can cause degradation of thermally labile compounds. |
Conclusion: A Synergistic Approach to Analytical Confidence
The cross-validation of HPLC and GC-MS methods provides a comprehensive analytical strategy for 3,4-Diamino-4'-fluorobenzophenone.
-
RP-HPLC with UV detection stands out as a robust, precise, and cost-effective method for routine quality control, including purity assessment and assay determination. Its straightforward sample preparation and high throughput make it ideal for in-process controls and final product release testing.
-
GC-MS with derivatization serves as a powerful complementary technique. Its superior sensitivity and specificity are invaluable for the identification of unknown impurities and for trace-level analysis. It is the preferred method for structural elucidation and for confirmatory testing.
By employing both methods, researchers and drug development professionals can build a complete analytical profile of 3,4-Diamino-4'-fluorobenzophenone, ensuring a deep understanding of its purity and stability. This dual-pronged approach embodies the principles of scientific integrity, providing a self-validating system that enhances confidence in the quality of this critical pharmaceutical intermediate. The choice of which method to employ will ultimately depend on the specific analytical objective, but their synergistic use provides the most comprehensive and trustworthy results.
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Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Study Finds Flaw in GC-MS Analysis of Small Molecules. (2015, October 8). Xtalks. Retrieved January 5, 2026, from [Link]
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Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). Acta Chromatographica, 31(4), 249-254. Retrieved January 5, 2026, from [Link]
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Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]
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Small Molecule Analysis. (n.d.). AxisPharm. Retrieved January 5, 2026, from [Link]
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Photoexcited states of UV absorbers, benzophenone derivatives. (2014). Photochemistry and Photobiology, 90(4), 727-733. Retrieved January 5, 2026, from [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]
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Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]
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Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). Azo Life Sciences. Retrieved January 5, 2026, from [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Advances, 11(15), 8935-8944. Retrieved January 5, 2026, from [Link]
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Identification of small molecules using accurate mass MS/MS search. (2017). Journal of Cheminformatics, 9(1), 13. Retrieved January 5, 2026, from [Link]
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Modern developments in gas chromatography-mass spectrometry-based environmental analysis. (2004). Journal of Chromatography A, 1054(1-2), 3-15. Retrieved January 5, 2026, from [Link]
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Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]
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Method Linearity. (n.d.). Separation Science. Retrieved January 5, 2026, from [Link]
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Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences, 30(2), 241-249. Retrieved January 5, 2026, from [Link]
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Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). Journal of Separation Science, 32(13), 2243-2252. Retrieved January 5, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis-Navigating Environmental Challenges. (n.d.). LinkedIn. Retrieved January 5, 2026, from [Link]
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Derivatization Methods in GC and GC/MS. (2019). IntechOpen. Retrieved January 5, 2026, from [Link]
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
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GC-MS Analysis of Environmental Air Samples. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]
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Gas chromatography of amines as various derivatives. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
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How Is Gas Chromatography Used In Environmental Analysis? (2025). Chemistry For Everyone. Retrieved January 5, 2026, from [Link]
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Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum. (2007). ResearchGate. Retrieved January 5, 2026, from [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved January 5, 2026, from [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(5), 6563. Retrieved January 5, 2026, from [Link]
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Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.). KNAUER. Retrieved January 5, 2026, from [Link]
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Reactivity comparison of (3,4-Diaminophenyl)(4-fluorophenyl)methanone with other diamines
A Comparative Guide to the Reactivity of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
This guide provides an in-depth analysis of the chemical reactivity of this compound, a key intermediate in the synthesis of anthelmintic agents like Flubendazole.[1] Due to the limited availability of direct kinetic data for this specific molecule in peer-reviewed literature, this document leverages fundamental principles of physical organic chemistry to predict its reactivity profile. We will compare it against common aromatic diamines—o-phenylenediamine (OPD) and m-phenylenediamine (mPD)—and its closer structural analog, 3,4-diaminobenzophenone.
Our analysis is grounded in the understanding that the reactivity of an aromatic amine, particularly its nucleophilicity, is fundamentally governed by the electron density on its nitrogen atoms. This density is modulated by the interplay of inductive and resonance effects from substituents on the aromatic ring.[2][3] This guide culminates in a proposed experimental protocol designed to empirically validate the theoretical predictions presented herein.
Theoretical Framework: Factors Governing Diamine Reactivity
The propensity of a diamine to engage in reactions such as acylation, alkylation, or polymerization is a direct function of its nucleophilicity.[4] For aromatic amines, nucleophilicity is primarily influenced by the availability of the nitrogen lone pair, which can be assessed through several key parameters.
-
Basicity (pKa): A higher pKa of the conjugate acid indicates a stronger base, which generally correlates with higher nucleophilicity. The lone pair is more available to donate to a proton or an electrophile.[3]
-
Electronic Effects: Substituents on the aromatic ring dictate the electron density. Electron-donating groups (EDGs) increase electron density via induction or resonance, enhancing basicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.[2][5]
-
Steric Hindrance: Bulky groups near the amine functionality can impede the approach of electrophiles, reducing the reaction rate irrespective of electronic effects.[4]
The logical relationship between these factors is illustrated below.
Caption: Factors influencing the nucleophilic reactivity of aromatic diamines.
Structural Analysis of this compound
The structure of this compound (CAS 66938-86-1) contains an ortho-phenylenediamine core heavily influenced by a powerful electron-withdrawing (4-fluorobenzoyl) group.[6][7]
-
Carbonyl Group (C=O): The carbonyl group is a potent EWG. It deactivates the aromatic ring through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). It actively pulls electron density from the diaminophenyl ring, delocalizing the nitrogen lone pairs into the carbonyl oxygen.
-
Fluorine Atom (-F): Fluorine exerts a strong -I effect due to its high electronegativity but a weak positive resonance effect (+M). In the para position, the inductive effect dominates, making the fluorophenyl ring electron-poor and enhancing the overall electron-withdrawing nature of the entire benzoyl substituent.
This substantial withdrawal of electron density severely diminishes the nucleophilicity of the 3- and 4-amino groups, rendering them significantly less basic and less reactive than those on an unsubstituted phenylenediamine.
Caption: Resonance delocalization in the target molecule, reducing amine nucleophilicity.
Comparative Reactivity Prediction
Based on the structural analysis, we can predict the relative reactivity of this compound compared to other benchmark diamines in a typical nucleophilic reaction, such as acylation.
| Compound | Structure | Key Structural Features | Predicted Relative Reactivity |
| o-Phenylenediamine (OPD) | Unsubstituted aromatic ring. Serves as the high-reactivity baseline.[8] | Highest (4) | |
| m-Phenylenediamine (mPD) | Isomeric to OPD. The amino groups do not activate each other as strongly as in OPD, leading to slightly lower reactivity.[9] | High (3) | |
| 3,4-Diaminobenzophenone | Contains the deactivating benzoyl group but lacks the fluorine atom.[10][11] | Low (2) | |
| This compound | Contains the benzoyl group plus the inductively withdrawing fluorine atom, providing maximum deactivation.[6] | Lowest (1) |
Reactivity Ranking Justification:
-
o-Phenylenediamine (OPD): As the parent diamine with no EWGs, its amino groups are the most nucleophilic, making it the most reactive.
-
m-Phenylenediamine (mPD): Less reactive than OPD. In acylation reactions, the first acylation at one amine group deactivates the ring, making the second acylation at the meta-position less favorable compared to the consecutive reactions in OPD or pPD.[9]
-
3,4-Diaminobenzophenone: The presence of the electron-withdrawing benzoyl group significantly reduces the electron density on the amino groups compared to OPD and mPD, drastically lowering its reactivity.
-
This compound: This molecule is predicted to be the least reactive. It suffers from the same strong deactivation by the benzoyl group as its non-fluorinated analog, with additional deactivation from the electronegative fluorine atom. This further diminishes the nucleophilicity of the amino groups.
Proposed Experimental Protocol for Reactivity Validation
To empirically test this predicted reactivity hierarchy, a competitive acylation experiment can be performed. This method allows for the direct comparison of nucleophilicity by having the diamines compete for a limited amount of an acylating agent.
Objective: To determine the relative reaction rates of the four diamines with an acylating agent.
Materials:
-
This compound
-
o-Phenylenediamine (OPD)
-
m-Phenylenediamine (mPD)
-
3,4-Diaminobenzophenone
-
Acylating Agent: Benzoyl Chloride or Acetic Anhydride
-
Solvent: Anhydrous Acetonitrile or Dichloromethane
-
Tertiary amine base (non-nucleophilic): Triethylamine or Diisopropylethylamine (DIEA)
-
HPLC system with a C18 column and UV detector
-
Analytical standards for each diamine and their expected mono-acylated products.
Procedure:
-
Stock Solution Preparation: Prepare individual 10 mM stock solutions of each of the four diamines in the chosen anhydrous solvent.
-
Reaction Mixture Preparation: In a reaction vessel, combine equal volumes (e.g., 1.0 mL) of each of the four diamine stock solutions. This creates a solution containing all four diamines at an equimolar concentration (e.g., 2.5 mM each). Add the tertiary amine base (1.5 equivalents relative to the acylating agent).
-
Reaction Initiation: At time t=0, add a substoichiometric amount of the acylating agent (e.g., 0.25 equivalents relative to the total diamine concentration). This ensures the diamines are in competition.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specific time intervals (e.g., 1, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., a dilute solution of a primary amine like butylamine in the mobile phase) to consume any remaining acylating agent.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Develop a gradient method capable of separating all four starting diamines and their respective mono-acylated products.
-
Data Analysis: Quantify the peak area for each mono-acylated product at each time point using the previously prepared analytical standards for calibration. Plot the concentration of each product versus time. The diamine that produces the highest concentration of mono-acylated product in the initial phase of the reaction is the most reactive nucleophile.
Caption: Workflow for the proposed competitive acylation experiment.
Conclusion
Based on established principles of chemical reactivity, This compound is predicted to be a significantly less reactive nucleophile compared to simpler aromatic diamines like o-phenylenediamine and even its non-fluorinated analog, 3,4-diaminobenzophenone. This reduced reactivity is a direct consequence of the powerful electron-withdrawing nature of the 4-fluorobenzoyl substituent, which depletes electron density from the amine functional groups. For researchers and professionals in drug development and materials science, this implies that harsher reaction conditions (e.g., higher temperatures, stronger catalysts, or more reactive coupling partners) may be necessary when using this molecule as a building block. The experimental protocol detailed in this guide provides a robust and definitive method to validate this theoretical assessment and precisely quantify the reactivity differences among these important chemical intermediates.
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Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor . ResearchGate.
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(3,4-DIAMINOPHENYL)(4-FLUORO PHENYL)METHANONE | 66938-86-1 . ChemicalBook.
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The Versatile Building Block: A Comparative Guide to the Applications of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
In the landscape of fine chemical manufacturing and drug discovery, the strategic selection of precursors is paramount to achieving desired molecular architectures and functionalities. (3,4-Diaminophenyl)(4-fluorophenyl)methanone, a substituted aromatic diamine ketone, has emerged as a pivotal intermediate with significant potential in the synthesis of pharmaceuticals and high-performance polymers. This guide provides an in-depth technical comparison of its applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of its utility and performance against viable alternatives. We will delve into its role in the synthesis of the anthelmintic drug Flubendazole, its prospective application as a monomer in the creation of advanced polyimides, and its potential as a precursor for novel fluorinated benzodiazepines.
Part 1: Synthesis of Flubendazole - A Proven Application
This compound is a key intermediate in the manufacturing process for Flubendazole, a benzimidazole anthelmintic used to treat parasitic worm infections in animals[1]. The synthesis of the benzimidazole core, a critical step in producing Flubendazole, relies on the reactivity of the ortho-diamine functionality of this precursor.
Experimental Protocol: Synthesis of Flubendazole from this compound
This protocol outlines the final cyclization step to form the benzimidazole ring of Flubendazole.
Materials:
-
This compound
-
Methyl N-(cyanimido)carbamate (or a similar cyclizing agent)
-
Formic acid[2]
-
Sodium hydroxide solution (10%)[2]
-
Decolorizing carbon[2]
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in formic acid[2].
-
Add methyl N-(cyanimido)carbamate (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a 10% sodium hydroxide solution until alkaline[2].
-
The crude Flubendazole will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol. The use of decolorizing carbon is recommended to remove colored impurities[2].
-
Dry the purified Flubendazole under vacuum to obtain the final product.
Caption: Synthesis of Flubendazole from its diamine precursor.
Comparative Analysis of Flubendazole Precursors and Synthetic Routes
The synthesis of benzimidazole-based anthelmintics like Flubendazole and the closely related Mebendazole often starts from precursors that can be converted to the required ortho-phenylenediamine. A common alternative strategy involves the reduction of a nitro-amine precursor.
| Feature | This compound Route | Alternative: 4-Amino-3-nitrobenzophenone Route |
| Starting Material | This compound | 4-Amino-3-nitrobenzophenone |
| Key Transformation | Direct cyclization with a carbamate source. | Reduction of the nitro group followed by cyclization. |
| Typical Reducing Agents | Not applicable for the final step. | Pd/C with a hydrogen donor (e.g., ammonium formate), Iron powder, Stannous chloride, Sodium hydrosulfide[3]. |
| Reaction Conditions | Typically reflux in an acidic medium (e.g., formic acid)[2]. | Reduction conditions vary from mild (catalytic transfer hydrogenation) to harsh (acidic metal reduction). |
| Yield | Generally high for the cyclization step. | The reduction step yield can be very high (e.g., 98.5% for Pd-Mg/C catalyzed transfer hydrogenation)[3]. |
| Advantages | More direct route if the diamine is readily available. | Utilizes a potentially more accessible and economical starting material. |
| Disadvantages | The synthesis of the diamine precursor might be complex. | Introduces an additional reduction step in the synthesis. |
Part 2: High-Performance Polyimides - A Potential Frontier
The molecular structure of this compound, featuring a flexible ketone linkage, a fluorine substituent, and two reactive amine groups, makes it an intriguing candidate as a diamine monomer for the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polyimide backbone is known to enhance several properties, including solubility, optical transparency, and thermal stability, while lowering the dielectric constant[4][5][6][7].
Hypothetical Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol is based on established procedures for polyimide synthesis from aromatic diamines and dianhydrides[8][9].
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or another suitable dianhydride
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMAc.
-
Once the diamine has completely dissolved, add solid pyromellitic dianhydride (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) (PAA) solution.
-
For chemical imidization, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst) to the PAA solution and stir for another 24 hours at room temperature[9].
-
Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature.
Caption: Two-step synthesis of a polyimide via a poly(amic acid) precursor.
Comparative Analysis of Diamine Monomers for Polyimides
The properties of polyimides are highly dependent on the chemical structure of the diamine and dianhydride monomers. The inclusion of fluorine and ketone groups in the diamine is expected to impart specific characteristics to the resulting polymer.
| Property | Expected Performance of Polyimide from this compound | Comparison with Polyimide from 4,4'-Oxydianiline (ODA) | Comparison with other Fluorinated Diamines |
| Thermal Stability | High, due to the aromatic backbone. The C-F bond's high dissociation energy contributes to thermal stability[6]. | ODA-based polyimides like Kapton® are known for their exceptional thermal stability[9]. The thermal stability would be comparable. | Fluorinated polyimides generally exhibit high thermal stability, with 5% weight loss temperatures often exceeding 500°C[4]. |
| Solubility | The presence of the fluorine atom and the non-linear structure of the ketone linkage are expected to increase solubility in organic solvents compared to more rigid, non-fluorinated counterparts[4][5]. | Polyimides from ODA and PMDA are typically insoluble in most organic solvents, which can limit their processability[9]. | The incorporation of trifluoromethyl (-CF3) groups is a well-established strategy to enhance the solubility of polyimides[4][5]. |
| Optical Transparency | The fluorine atom should reduce charge-transfer complex formation, leading to a lighter color and improved optical transparency[4]. | ODA-based polyimides are often yellow to brown in color, limiting their use in optical applications[9]. | Fluorinated polyimides are known for their high optical transparency and low color, making them suitable for flexible display applications[4]. |
| Dielectric Constant | The low polarizability of the C-F bond is anticipated to result in a lower dielectric constant, which is desirable for microelectronics applications[6]. | Polyimides without fluorine substitution generally have higher dielectric constants. | Fluorinated polyimides consistently demonstrate lower dielectric constants compared to their non-fluorinated analogs[6][7]. |
Part 3: Synthesis of Novel Benzodiazepines - An Exploratory Avenue
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic activities, including anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepines often begins with a 2-aminobenzophenone derivative. This compound, being a substituted diaminobenzophenone, presents an opportunity for the synthesis of novel, fluorinated benzodiazepine analogs. The presence of the fluorine atom can significantly impact the pharmacological profile of the final molecule, often leading to increased potency[1].
Proposed Experimental Protocol: Synthesis of a Fluorinated Benzodiazepine Analog
This protocol is adapted from the microwave-assisted synthesis of a nordazepam analog from 2-amino-5-chloro-2'-fluorobenzophenone[10].
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Pyridine (anhydrous)
-
Ethanol (anhydrous)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol), glycine ethyl ester hydrochloride (1.2 mmol), and anhydrous pyridine (3 mL) in anhydrous ethanol (5 mL)[10].
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 20-30 minutes with a microwave power of 100-150 W[10]. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution and brine[10].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 7-amino-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Caption: Proposed microwave-assisted synthesis of a fluorinated benzodiazepine.
Comparative Analysis of Benzodiazepine Precursors
The choice of the starting 2-aminobenzophenone derivative is critical as it dictates the substitution pattern and, consequently, the biological activity of the resulting benzodiazepine.
| Feature | This compound | 2-Amino-5-chlorobenzophenone | 2-Amino-5-chloro-2'-fluorobenzophenone |
| Primary Use | Precursor for novel di-functionalized (amino and fluoro) benzodiazepines. | A versatile precursor for a wide range of classic, non-fluorinated benzodiazepines like Diazepam and Lorazepam[1]. | Precursor for fluorinated benzodiazepines such as Flurazepam[1]. |
| Key Structural Feature | Contains a 3,4-diamino substitution pattern and a 4'-fluoro group. | Contains a 5-chloro substitution. | Contains a 5-chloro and a 2'-fluoro substitution[1]. |
| Resulting API Profile | The additional amino group offers a site for further functionalization, potentially leading to compounds with novel pharmacological properties. The 4'-fluoro group may enhance potency. | Forms the core structure of many well-established benzodiazepine drugs. | The 2'-fluoro group is known to increase the potency and receptor binding affinity of the resulting benzodiazepine[1]. |
| Synthetic Versatility | Offers the potential for creating a new class of benzodiazepine derivatives with unique substitution patterns. | A widely used and well-understood starting material for numerous established benzodiazepine syntheses[1]. | Primarily used for the synthesis of specific fluorinated benzodiazepines[1]. |
Conclusion
This compound stands as a valuable and versatile precursor with established and potential applications across the pharmaceutical and materials science sectors. Its utility in the synthesis of the anthelmintic Flubendazole is well-documented. Furthermore, its unique chemical structure, possessing both fluorine and ketone functionalities, makes it a highly promising candidate for the development of high-performance polyimides with enhanced solubility, thermal stability, and desirable dielectric properties. In the realm of medicinal chemistry, it opens up new avenues for the synthesis of novel fluorinated benzodiazepines with potentially enhanced pharmacological profiles. This guide has provided a comparative analysis of its applications, offering a foundation for further research and development utilizing this promising chemical intermediate. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and researchers in their pursuit of innovation.
References
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- BenchChem. (2025). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone.
- Wang, C., Cao, S., Chen, W., Xu, C., Zhao, X., Li, J., & Ren, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Polymer Chemistry, 8(22), 3445-3456.
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- BenchChem. (2025). A Comparative Guide to 2-Aminobenzophenone and 2-Aminobenzamide as Synthetic Precursors.
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PubMed. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][10][11]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 3,4-Diamino-4'-fluorobenzophenone Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Diamino-4'-fluorobenzophenone is a critical building block in the synthesis of various pharmaceutical agents, and the choice of catalyst for its production can significantly impact yield, purity, and overall process economy. This guide provides an in-depth comparison of catalytic systems for the synthesis of 3,4-Diamino-4'-fluorobenzophenone, grounded in experimental data and mechanistic insights to inform your selection of the most efficient catalytic strategy.
The Strategic Importance of Catalyst Selection
The synthesis of 3,4-Diamino-4'-fluorobenzophenone typically involves the formation of carbon-nitrogen (C-N) bonds, a reaction class where catalysis plays a pivotal role. The efficiency of a catalyst in this context is not merely a measure of reaction speed, but a multifactorial assessment of yield, selectivity, catalyst loading, and robustness to functional groups. This guide will explore three major catalytic pathways: traditional palladium-catalyzed reductive amination, modern palladium-catalyzed Buchwald-Hartwig amination, and emerging nickel and copper-catalyzed cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst system is a critical decision in the synthesis of 3,4-Diamino-4'-fluorobenzophenone. The following table summarizes the key performance indicators for the most promising catalytic approaches, based on analogous reactions and established catalytic principles.
| Catalyst System | Precursor Example | Typical Catalyst & Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Hydrogenation | 3-Nitro-4-chloro-4'-fluorobenzophenone | 5% Pd/C or Pd/Al₂O₃ | 1-5 | 30-80 | 5-10 | 80-95 | High yield, readily available catalyst, well-established.[1][2][3] | Requires high pressure H₂, potential for dehalogenation. |
| Palladium-Catalyzed Buchwald-Hartwig Amination | 3-Bromo-4-chloro-4'-fluorobenzophenone | Pd₂(dba)₃ / XPhos | 1-2 | 80-110 | 12-24 | 85-95 | Broad substrate scope, high functional group tolerance, milder conditions than some traditional methods.[4][5][6] | Costly ligands, requires inert atmosphere, potential for catalyst deactivation.[7][8][9] |
| Nickel-Catalyzed Amination | 3-Amino-4-fluoro-4'-halobenzophenone | Ni(cod)₂ / DCYPBz | 5-10 | 100-130 | 12-24 | 70-85 | Lower cost than palladium, effective for C-F bond activation.[10][11][12] | Higher catalyst loading often required, can be sensitive to air and moisture. |
| Copper-Catalyzed C-N Coupling | 3-Amino-4-halo-4'-fluorobenzophenone | CuI / DMEDA | 5-10 | 80-120 | 12-24 | 75-90 | Abundant and inexpensive metal, good for specific N-nucleophiles.[13][14][15][16] | Can require higher temperatures, substrate scope may be more limited than palladium. |
Mechanistic Insights: The "Why" Behind the Catalyst Choice
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing your synthesis. The choice of catalyst and ligand directly influences the efficiency of key steps in the catalytic cycle.
The Palladium-Catalyzed Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[6][17] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7][8][9] The bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical as they promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[4][5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a starting point for your own investigations. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Hydrogenation
This method is based on the reduction of a nitro-group and concurrent amination, a route suggested by patents for the synthesis of the non-fluorinated analog.[1][2][3]
Reactants:
-
3-Nitro-4-chloro-4'-fluorobenzophenone (1.0 equiv)
-
Ammonia source (e.g., aqueous ammonia)
-
5% Pd/C (Palladium on carbon) (2 mol%)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
To a high-pressure autoclave, add 3-nitro-4-chloro-4'-fluorobenzophenone and the solvent.
-
Carefully add the 5% Pd/C catalyst.
-
Seal the autoclave and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 0.1-0.2 MPa.
-
Heat the reaction mixture to 40-50 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 3-5 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of aryl halides.[4][18]
Reactants:
-
3-Bromo-4-chloro-4'-fluorobenzophenone (1.0 equiv)
-
Ammonia equivalent (e.g., Benzophenone imine, followed by hydrolysis) or a primary amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add 3-bromo-4-chloro-4'-fluorobenzophenone and a stir bar.
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Catalyst Screening
A systematic approach to catalyst screening is essential for identifying the optimal conditions for your specific substrate. The following workflow can be adapted for comparing different catalysts, ligands, bases, and solvents.
Caption: A generalized workflow for catalyst screening.
Conclusion and Future Outlook
The synthesis of 3,4-Diamino-4'-fluorobenzophenone can be approached through several effective catalytic routes. While traditional palladium-catalyzed hydrogenation offers a high-yielding and cost-effective method, the Buchwald-Hartwig amination provides greater functional group tolerance and milder reaction conditions, albeit at a higher catalyst and ligand cost. Emerging nickel and copper-based systems present economically attractive alternatives, though they may require more rigorous optimization.
The choice of the ideal catalyst will ultimately depend on the specific requirements of your project, including cost, scale, and the presence of other functional groups in the starting materials. The protocols and comparative data presented in this guide are intended to serve as a robust starting point for your own process development and optimization efforts. As catalyst technology continues to evolve, further improvements in efficiency, cost, and sustainability are anticipated, paving the way for even more streamlined syntheses of this important pharmaceutical intermediate.
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Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP) - University of Windsor. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition - Journal of the American Chemical Society. [Link]
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Copper-catalyzed intramolecular oxidative C-H functionalization and C-N formation of 2-aminobenzophenones: unusual pseudo-1,2-shift of the substituent on the aryl ring - PubMed. [Link]
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Mechanistic investigation of palladium-catalysed oxidative amination... - ResearchGate. [Link]
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Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - The Hartwig Group. [Link]
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Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes - PubMed. [Link]
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Nickel-catalyzed amination of aryl fluorides with primary amines - RSC Publishing. [Link]
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Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - NIH. [Link]
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Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC - NIH. [Link]
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RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW - WJPMR. [Link]
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Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - Chemical Science (RSC Publishing). [Link]
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Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - NIH. [Link]
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Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination - ACS Catalysis. [Link]
-
Synthesis of 3,4'-diamino benzophenone - PrepChem.com. [Link]
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Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone - Request PDF. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journals. [Link]
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Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. [Link]
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Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents - Semantic Scholar. [Link]
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Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. [Link]
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Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents - ACS Publications. [Link]
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Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PubMed. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Method for preparing 2-amino-4'-fluorobenzophenone - SciSpace. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates - ACS Publications. [Link]
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An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole. - J-Global. [Link]
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A Comparative Guide to the Elemental Analysis of (3,4-Diaminophenyl)(4-fluorophenyl)methanone
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's chemical formula is a foundational pillar of its characterization. For a compound such as (3,4-Diaminophenyl)(4-fluorophenyl)methanone, a key intermediate in various synthetic pathways, establishing its elemental composition is not merely a procedural step but a critical checkpoint for purity, identity, and downstream success.
This guide provides an in-depth comparison of two gold-standard analytical techniques for formula confirmation: the traditional yet robust Combustion Analysis and the modern, high-precision High-Resolution Mass Spectrometry (HRMS). We will delve into the theoretical underpinnings, provide actionable experimental protocols, and offer field-proven insights to guide researchers in making informed analytical choices.
Theoretical Elemental Composition
The first step in any empirical analysis is to calculate the theoretical composition from the proposed molecular formula. For this compound, the formula is C₁₃H₁₁FN₂O .[1][2]
The molecular weight and expected elemental percentages are as follows:
| Property | Value |
| Molecular Formula | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol [2] |
| Elemental % | Theoretical Value |
| Carbon (%C) | 67.82% |
| Hydrogen (%H) | 4.82% |
| Nitrogen (%N) | 12.17% |
Note: Oxygen is typically determined by difference in combustion analysis, while fluorine requires specialized methods not covered by standard CHN analysis.
Method 1: Combustion Analysis (CHN Analysis)
Combustion analysis is a time-honored technique for determining the elemental composition of a pure organic compound.[3] It remains a cornerstone for verifying the empirical formula and assessing the purity of synthesized molecules.
Principle of Operation
The method's logic is elegantly straightforward: a sample is combusted at extremely high temperatures (typically 900–1000°C) in an oxygen-rich environment.[4] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[3][5] These combustion products are then passed through a series of detectors (often thermal conductivity detectors) to measure their respective amounts, from which the mass percentages of C, H, and N in the original sample are calculated.[5]
Expert Insights: Analyzing a Fluorinated Aromatic Amine
The presence of fluorine in our target molecule introduces a specific challenge. During combustion, highly reactive and corrosive fluorine-containing species are produced. These can damage the quartz combustion tube and interfere with the catalysts used in the analytical system.
Causality: To mitigate this, modern elemental analyzers employ a specialized adsorbent layer placed in the hottest zone of the combustion reactor. A product like "FluoAdso," a mixture of metal oxides, reacts with and traps the fluorine species, thereby protecting the instrument's integrity and ensuring accurate results.[6] This is a critical, experience-driven modification to the standard protocol.
Experimental Protocol: Automated CHN Analysis
This protocol is based on a modern automated instrument, such as the Thermo Scientific™ FlashSmart™ Elemental Analyzer.
-
Instrument Calibration (Trustworthiness Check):
-
Calibrate the instrument using a certified organic standard of known composition, such as Acetanilide (C₈H₉NO). This step is non-negotiable as it validates the system's response.[6]
-
The calibration establishes a "K-factor," a response factor used by the software to convert detector signals into elemental mass. A successful calibration should yield results within ±0.3% of the standard's theoretical values.
-
-
Sample Preparation:
-
Ensure the this compound sample is meticulously dried to remove any residual solvent or water, which would artificially inflate hydrogen and potentially carbon values. A vacuum oven at 40-50°C is recommended.
-
Using a microbalance, accurately weigh approximately 1-2 mg of the sample into a clean tin capsule. The precise mass is critical for accurate percentage calculations.
-
Crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion upon introduction to the furnace.
-
-
Analysis Run:
-
Place the sealed sample capsule into the instrument's autosampler.
-
Initiate the analysis sequence via the instrument's software. The sample is dropped into the high-temperature combustion furnace containing the specialized fluorine adsorbent and tungsten(VI) oxide catalyst.
-
A pulse of pure oxygen triggers the combustion. The resulting gases are carried by a helium stream through a reduction furnace (to convert nitrogen oxides to N₂) and a gas chromatography column to separate N₂, CO₂, and H₂O before they reach the detector.
-
-
Data Interpretation:
-
The software will automatically calculate the %C, %H, and %N based on the detector's readings and the initial sample weight.
-
For publication and formula confirmation, the experimental values should agree with the theoretical values to within a widely accepted tolerance of ±0.4% .[7]
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
HRMS has emerged as a powerful, complementary technique for formula determination. Unlike combustion analysis, which provides an empirical formula, HRMS can directly confirm the molecular formula by measuring the compound's mass with exceptionally high precision.[8][9]
Principle of Operation
HRMS operates on the principle that the exact mass of an atom is not an integer.[9] For instance, a hydrogen atom (¹H) weighs 1.00783 amu, while a carbon atom (¹²C) is defined as 12.00000 amu. This minute difference, known as the mass defect, means that two different molecular formulas with the same nominal (integer) mass will have distinct, unique exact masses.[9] An HRMS instrument can measure mass to four or more decimal places, allowing for the unambiguous assignment of a single molecular formula to the measured mass.[10][11]
Expert Insights: Ensuring Unambiguous Assignment
The key to successful HRMS is achieving sufficient mass accuracy. For small molecules, a mass error of less than 5 parts-per-million (ppm) is typically required to confidently distinguish between potential elemental formulas.
Causality: For this compound, a polar molecule with basic amine groups, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The amine groups will readily accept a proton, forming the [M+H]⁺ ion. The instrument will measure the exact mass of this protonated species (C₁₃H₁₂FN₂O⁺), and the software can then deduce the formula of the neutral molecule.
Experimental Protocol: ESI-TOF HRMS Analysis
-
Instrument Calibration (Trustworthiness Check):
-
Calibrate the mass spectrometer immediately before analysis using a well-characterized calibration solution. This solution contains compounds with known exact masses across a wide range.
-
This internal or external calibration corrects for any drift in the instrument's mass-to-charge ratio measurement, ensuring the required sub-5 ppm mass accuracy.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.
-
A small amount of an acid, like formic acid (0.1%), is often added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
-
Analysis Run:
-
Introduce the sample solution into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For C₁₃H₁₁FN₂O, the theoretical exact mass of the neutral molecule is 230.0855 Da. The [M+H]⁺ ion should therefore appear at m/z 230.0855 + 1.00783 (proton) = 231.0933 .
-
Use the instrument's software to perform a molecular formula generation on the experimentally measured m/z. The software will produce a list of possible formulas that fit the mass within the specified tolerance (e.g., 5 ppm).
-
Given the known synthetic precursors (C, H, N, O, F), the correct formula, C₁₃H₁₁FN₂O, should be the only logical hit with a low mass error.
-
Comparison Guide: Combustion Analysis vs. HRMS
| Feature | Combustion Analysis (CHN) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Destructive combustion followed by quantification of resulting C, H, and N gases.[3][4] | Precise measurement of the mass-to-charge ratio to determine exact molecular mass.[9] |
| Information Provided | Elemental percentages (%C, %H, %N), leading to the Empirical Formula .[3] | Exact mass, leading directly to the Molecular Formula .[8] |
| Accuracy Standard | Experimental vs. theoretical values must agree within ±0.4% .[7] | Mass measurement error should be < 5 ppm . |
| Sample Requirement | 1-3 mg of pure, solid material. | Micrograms to nanograms of material, typically in solution. |
| Throughput | Moderate; ~10-15 minutes per sample. | High; can be < 1 minute per sample via direct infusion. |
| Key Advantage | Provides a direct, quantitative measure of elemental ratios; excellent for purity assessment. | Highly specific and sensitive; can often provide an unambiguous molecular formula.[10] |
| Key Limitation | Does not directly provide the molecular formula (only the simplest ratio).[12] Cannot distinguish isomers. | Does not provide quantitative purity data. Cannot distinguish isomers. |
Workflow for Formula Confirmation
The following diagram illustrates the analytical workflow for confirming the formula of a synthesized compound using these two orthogonal techniques.
Caption: Orthogonal workflow for molecular formula confirmation.
Conclusion
For the definitive confirmation of the formula for this compound, both Combustion Analysis and High-Resolution Mass Spectrometry offer invaluable, albeit different, information.
-
Combustion Analysis serves as a fundamental check of purity and empirical formula. Achieving results within the ±0.4% tolerance provides strong evidence that the elemental ratios in the bulk sample are correct.
-
High-Resolution Mass Spectrometry provides a highly specific and accurate measurement that directly confirms the molecular formula, leaving little room for ambiguity.
In a rigorous drug development or research setting, these techniques should not be viewed as mutually exclusive. Employing them orthogonally—using CHN analysis to validate bulk purity and stoichiometry, and HRMS to confirm the precise molecular formula—provides the highest degree of confidence in a compound's identity and serves as a robust, self-validating system of characterization.
References
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Wikipedia. (n.d.). Combustion analysis. Retrieved January 6, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. Retrieved January 6, 2026, from [Link]
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Wang, Q., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. ACS Publications. Retrieved January 6, 2026, from [Link]
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Jensen, W. B. (2016). Liebig and Combustion Analysis. Notes from the Oesper Collections. University of Cincinnati. Retrieved January 6, 2026, from [Link]
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Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved January 6, 2026, from [Link]
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Godlewska, K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
YouTube. (2019). Formula determination by high resolution mass spectrometry. Retrieved January 6, 2026, from [Link]
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Koch, B. P., & Dittmar, T. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. ACS Publications. Retrieved January 6, 2026, from [Link]
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De La Cruz, G., et al. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. ACS Publications. Retrieved January 6, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of (3,4-Diaminophenyl)(4-fluorophenyl)methanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS No. 66938-86-1), a fluorinated aromatic amine. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) detailing its disposal, this document synthesizes information from structurally similar compounds and general hazardous waste management principles to ensure a cautious and responsible approach.
Hazard Assessment: A Precautionary Approach
This compound's structure, incorporating both a fluorinated phenyl group and a diaminophenyl moiety, suggests a hazard profile that warrants careful consideration. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] The presence of a halogen (fluorine) further classifies it as a halogenated organic compound, which has specific disposal considerations.
Given the lack of specific toxicological data for this compound, a conservative approach is paramount. It should be treated as a hazardous substance with the potential for:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4]
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[1][5][6]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Genetic Defects: Suspected of causing genetic defects.[1][2]
-
Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[2][8]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related activities, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. | Prevents skin contact and absorption. Aromatic amines can be readily absorbed through the skin. |
| Body Protection | A lab coat, buttoned to the collar. A chemical-resistant apron may be advisable for larger volumes. | Protects against incidental skin contact. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes inhalation of potentially harmful vapors or particulates. |
Waste Segregation and Containerization: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[9] Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The container must have a secure, tight-fitting lid.
-
Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazard(s): "Toxic," "Irritant," and potentially "Carcinogen"
-
The physical state (solid or liquid)
-
-
Segregate by Waste Type:
-
Solid Waste: Collect un-dissolved this compound, contaminated labware (e.g., weighing boats, filter paper), and used PPE in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with non-halogenated organic waste.
-
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when adding waste.[5]
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Characterization: Based on its chemical structure, this compound waste should be classified as a hazardous, halogenated organic waste. While not explicitly listed, it may fall under EPA hazardous waste codes such as F001 or F002 if mixed with spent halogenated solvents used in degreasing, or be considered a U-listed waste if it is a discarded commercial chemical product.[10][11][12][13] Consult with your institution's EHS department for specific guidance on waste code assignment.
-
Accumulation in Satellite Accumulation Areas (SAAs): Store the labeled hazardous waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation.
-
Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is reached, arrange for the waste to be collected by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup:
In the event of a small spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control the Spill: If it is safe to do so, prevent the spread of the dust.
-
Cleanup:
-
Wearing appropriate PPE, gently dampen the spilled material with a suitable solvent like acetone to prevent it from becoming airborne.[14]
-
Carefully sweep the dampened material into a designated hazardous waste container.
-
Use absorbent pads to clean the spill area.
-
Decontaminate the area with soap and water.
-
Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the precautionary principles outlined in this guide and consulting with your institution's EHS professionals, you can ensure that the entire lifecycle of this and other novel compounds is managed responsibly.
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SDS Manager Inc. (n.d.). 3,4-Diaminotoluene SDS. Retrieved from [Link]
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Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]
-
FUJIFILM Wako Chemicals U.S.A., Corp. (n.d.). Safety Data Sheet: 4,4'-Diaminodiphenylmethane. Retrieved from [Link]
-
Chem Service, Inc. (2015, March 13). Safety Data Sheet: 4,4'-Methylenedianiline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Wastes and Corresponding EPA Hazardous Waste Numbers. Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: 3,4-DIAMINOBENZOPHENONE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (2012, July 1). § 261.31 Hazardous wastes from non-specific sources. In Code of Federal Regulations, Title 40, Part 261. Retrieved from [Link]
-
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Personal protective equipment for handling (3,4-Diaminophenyl)(4-fluorophenyl)methanone
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling (3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS: 66938-86-1). The following protocols are designed to ensure the safety of researchers and laboratory personnel by providing a framework for operational and disposal plans based on the compound's chemical properties and established safety standards for similar substances.
Compound Identification and Hazard Analysis
Chemical Structure:
-
Name: this compound
-
Synonyms: 3,4-Diamino-4'-fluorobenzophenone[5]
Given the presence of the aromatic diamine functionality, it is prudent to handle this compound as a potential skin, eye, and respiratory irritant with possible sensitizing effects and unknown long-term toxicity.[8] The fluorinated phenyl group necessitates disposal as halogenated organic waste.[9]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Required PPE | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Aromatic amines can permeate some glove materials.[11][12] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Always consult the glove manufacturer's chemical resistance guide.[13] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.[13][14] |
| Body Protection | A lab coat, buttoned completely. For larger quantities or potential for significant splashing, a chemically resistant apron or coveralls are recommended. | Prevents contamination of personal clothing and skin.[10] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary.[13][14] | Aromatic amines can be harmful if inhaled. A chemical fume hood is the primary engineering control to prevent respiratory exposure. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Safe Handling Procedures
Adherence to a strict, step-by-step workflow is essential for minimizing the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels.
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper to weigh the desired amount.
-
Carefully transfer the compound to the reaction vessel, avoiding the generation of dust.
-
-
Reaction Setup:
-
Keep the fume hood sash at the lowest practical height.
-
Ensure all reaction glassware is securely clamped.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[2]
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
Remove the inner gloves and wash hands thoroughly with soap and water.
-
Workflow for Safe Handling:
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper segregation and disposal of waste are critical to ensure laboratory safety and environmental protection.[2] As a halogenated organic compound, all waste streams containing this compound must be treated as hazardous.[9]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Unused solutions and solvent rinsates from cleaning glassware must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[2] Do not mix with non-halogenated waste.[9]
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and volume.
-
-
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Disposal Decision Workflow:
Caption: Disposal decision workflow for waste contaminated with this compound.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Nepis.
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- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
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- Chemical Safety: Personal Protective Equipment.
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- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
